TREM-1 inhibitory peptide M3
説明
特性
分子式 |
C36H53N13O8 |
|---|---|
分子量 |
795.9 g/mol |
IUPAC名 |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C36H53N13O8/c37-24(13-7-15-42-35(38)39)31(54)45-20-29(51)47-26(17-22-9-3-1-4-10-22)33(56)49-27(18-23-11-5-2-6-12-23)34(57)48-25(14-8-16-43-36(40)41)32(55)46-19-28(50)44-21-30(52)53/h1-6,9-12,24-27H,7-8,13-21,37H2,(H,44,50)(H,45,54)(H,46,55)(H,47,51)(H,48,57)(H,49,56)(H,52,53)(H4,38,39,42)(H4,40,41,43)/t24-,25-,26-,27-/m0/s1 |
InChIキー |
AEMLCJQUJBKKDK-FWEHEUNISA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
Foundational & Exploratory
Technical Whitepaper: The Discovery and Characterization of M3, a Novel Peptide Inhibitor of the TREM-1/eCIRP Axis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifier of inflammatory responses, making it a critical therapeutic target for a host of conditions, including sepsis and ischemia-reperfusion injury. Its activation, driven by ligands such as the damage-associated molecular pattern (DAMP) extracellular cold-inducible RNA-binding protein (eCIRP), leads to a surge in pro-inflammatory cytokine production. This document details the discovery, mechanism, and preclinical validation of M3, a first-in-class, ligand-dependent inhibitory peptide specifically designed to block the eCIRP-TREM-1 interaction. M3, a 7-amino acid peptide (RGFFRGG), was developed based on a region of homology between known TREM-1 ligands.[1][2] In vitro and in vivo studies have demonstrated its efficacy in attenuating inflammatory signaling and improving outcomes in various disease models, highlighting its significant therapeutic potential.
The Role of TREM-1 in Inflammatory Signaling
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein from the immunoglobulin superfamily, constitutively expressed on neutrophils, monocytes, and macrophages.[3][4][5] It functions as a critical amplifier of innate immunity.[4][6] Lacking intrinsic signaling motifs in its cytoplasmic domain, TREM-1 associates with the transmembrane adaptor protein DNAX-activating protein of 12 kDa (DAP12) to initiate downstream signaling.[3][5][7]
Upon engagement by a ligand, TREM-1 activation triggers a signaling cascade that includes the phosphorylation of DAP12 and the recruitment of spleen tyrosine kinase (Syk).[4][8] This initiates multiple downstream pathways, including Janus kinase 2 (JAK2), protein kinase B (PKB/AKT), and mitogen-activated protein kinases (MAPK) such as p38 and ERK1/2, culminating in the activation of transcription factors like NF-κB and STAT3/5.[3][4][9] The result is a robust production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[1][3] Furthermore, TREM-1 signaling acts synergistically with Toll-like receptor (TLR) pathways, particularly TLR4, to dramatically amplify the inflammatory response.[1][3][10]
The Discovery of M3: A Targeted Inhibitory Peptide
The identification of eCIRP as a functional ligand for TREM-1 presented a novel therapeutic opportunity to selectively dampen TREM-1-mediated inflammation.[11] This led to the rational design of the M3 peptide, a 7-amino acid sequence (RGFFRGG).[1][2] Its design was based on an area of sequence homology between eCIRP and another known TREM-1 ligand, peptidoglycan recognition protein 1 (PGLYRP1).[1][2] The objective was to create a competitive inhibitor that specifically blocks the interaction between eCIRP and TREM-1, thereby preventing the initiation of the downstream inflammatory cascade.[1][12]
Preclinical Efficacy and Quantitative Data
The efficacy of M3 has been validated in multiple preclinical models, demonstrating significant reductions in inflammatory markers, tissue injury, and mortality.
In Vitro Validation
In vitro analysis showed that macrophages treated with recombinant murine CIRP (rmCIRP) alongside M3 produced lower levels of inflammatory cytokines compared to those treated with rmCIRP alone.[8] A Förster Resonance Energy Transfer (FRET) assay confirmed that M3 dramatically abrogates the binding of CIRP to TREM-1 on both murine peritoneal macrophages and RAW 264.7 cells.[1][12]
In Vivo Sepsis Models
In murine models of sepsis induced by lipopolysaccharide (LPS) or cecal ligation and puncture (CLP), M3 treatment proved to be protective.[1] It led to decreased serum levels of TNF-α and IL-6, attenuated the severity of acute lung injury, and improved 7-day survival.[1][2][12]
| Table 1: Summary of M3 Efficacy in Murine Sepsis Models | |
| Model | Observed Effects of M3 Treatment |
| LPS-induced Endotoxemia | Decreased serum TNF-α and IL-6.[1][2] Improved 7-day survival.[1][2] |
| Cecal Ligation and Puncture (CLP) | Decreased serum AST and ALT.[1] Decreased serum TNF-α and IL-6.[1] Attenuated acute lung injury.[1] |
In Vivo Ischemia-Reperfusion (I/R) Injury Models
M3 demonstrated significant protective effects in models of organ injury.
In a hepatic I/R model, M3 treatment drastically reduced systemic injury markers compared to vehicle-treated mice.[8]
| Table 2: Efficacy of M3 in Murine Hepatic Ischemia/Reperfusion Injury | ||
| Injury Marker | Increase in Vehicle Group (vs. Sham) | Reduction with M3 Treatment (vs. Vehicle) |
| Aspartate Aminotransferase (AST) | 16-fold | 75% |
| Alanine Aminotransferase (ALT) | 30-fold | 67% |
| Lactate Dehydrogenase (LDH) | 41-fold | 89% |
| Data sourced from[8] |
Similarly, in an intestinal I/R model, M3 mitigated the systemic inflammatory response.[11]
| Table 3: Efficacy of M3 in Murine Intestinal Ischemia/Reperfusion Injury | ||
| Cytokine | Increase in Vehicle Group (vs. Sham) | Reduction with M3 Treatment (vs. Vehicle) |
| Interleukin-6 (IL-6) | 12.4-fold | 40.9% |
| Tumor Necrosis Factor-alpha (TNF-α) | 7.5-fold | 77.4% |
| Data sourced from[11] |
Experimental Methodologies
The validation of M3 involved a series of established immunological and disease-modeling techniques.
-
Förster Resonance Energy Transfer (FRET) Assay: To quantify the binding interaction between eCIRP and TREM-1, a FRET-based assay was employed. Recombinant TREM-1 and eCIRP proteins are labeled with a donor and acceptor fluorophore pair. The proximity-dependent energy transfer between the fluorophores upon binding is measured. The assay is then repeated in the presence of varying concentrations of M3 to determine its ability to disrupt this interaction, indicated by a reduction in the FRET signal.[1][12]
-
Murine Sepsis Models:
-
LPS-induced Endotoxemia: Mice are injected intraperitoneally (IP) with a sublethal or lethal dose of lipopolysaccharide (LPS) from E. coli to induce a systemic inflammatory response. M3 or a vehicle control is administered, and outcomes such as survival and serum cytokine levels (TNF-α, IL-6) are monitored over time.[1][2]
-
Cecal Ligation and Puncture (CLP): This model mimics polymicrobial sepsis. The cecum is surgically exposed, ligated below the ileocecal valve, and punctured with a needle to induce leakage of fecal contents into the peritoneum. Animals are resuscitated with fluids and treated with M3 or vehicle. Disease severity is assessed by survival rates, organ injury markers (AST, ALT), and cytokine levels.[1]
-
-
Ischemia-Reperfusion (I/R) Models:
-
Hepatic I/R: Mice undergo laparotomy, and the portal triad supplying the liver lobes is occluded with a microvascular clamp for a defined period (e.g., 90 minutes) to induce ischemia. The clamp is then removed to allow reperfusion. M3 or vehicle is administered before or after reperfusion. Blood and tissue samples are collected post-reperfusion to measure liver injury enzymes (AST, ALT, LDH) and for histological analysis.[8]
-
Intestinal I/R: The superior mesenteric artery is temporarily occluded to induce intestinal ischemia, followed by reperfusion. M3 or vehicle treatment is administered, and outcomes are assessed by measuring serum cytokines and evaluating distant organ injury (e.g., in the lungs).[11]
-
-
Cytokine Quantification: Serum or tissue homogenate levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.
Conclusion and Future Directions
The discovery of the M3 peptide represents a significant advancement in the field of inflammatory disease therapeutics. As the first antagonist designed to specifically inhibit the eCIRP-TREM-1 ligand-receptor interaction, it provides a targeted approach to modulating the TREM-1 signaling axis.[11] Preclinical data strongly support its efficacy in reducing inflammation, mitigating end-organ damage, and improving survival in models of sepsis and ischemia-reperfusion injury.[1][8][11]
Future research should focus on optimizing the pharmacokinetic properties of M3, evaluating its efficacy in a wider range of inflammatory and autoimmune disease models, and ultimately, translating these promising preclinical findings into clinical trials for human diseases driven by excessive TREM-1 activation.
References
- 1. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. TREM1 - Wikipedia [en.wikipedia.org]
- 5. TREM-1 (Triggering Receptor Expressed on Myeloid Cells) - Info [hoelzel-biotech.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Inhibition of TREM-1 with an eCIRP-derived Peptide Protects Mice from Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
The M3 Peptide: A Ligand-Dependent Antagonist of TREM-1 Signaling
This technical guide provides an in-depth analysis of the mechanism of action of the M3 peptide, a novel inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, downstream effects, and experimental validation of M3's therapeutic potential in inflammatory conditions.
The TREM-1 Signaling Pathway: An Amplifier of Inflammation
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It is primarily expressed on the surface of myeloid cells, including neutrophils, monocytes, and macrophages.[2][3] TREM-1 plays a critical role in amplifying inflammatory responses initiated by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[4][5] While its endogenous ligands are still being fully elucidated, several have been identified, including extracellular cold-inducible RNA-binding protein (eCIRP), peptidoglycan recognition protein 1 (PGLYRP1), and high mobility group box 1 (HMGB1).[4][6][7]
Upon ligand binding, TREM-1, which lacks intrinsic signaling motifs in its cytoplasmic tail, associates with the transmembrane adaptor protein DNAX-activating protein of 12 kDa (DAP12).[2][8] This association initiates a signaling cascade:
-
DAP12 Phosphorylation: Src family kinases phosphorylate the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12.[8]
-
Syk Recruitment: The phosphorylated ITAM recruits and activates the spleen tyrosine kinase (Syk).[8][9]
-
Downstream Activation: Syk, in turn, activates several downstream signaling molecules, including Phosphoinositide 3-kinase (PI3K), Phospholipase C gamma (PLCγ), and Mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][8]
-
NF-κB Activation: These pathways converge on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[2][8]
-
Cytokine Production: Activated NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2]
TREM-1 signaling acts synergistically with TLR pathways. For instance, co-activation of TREM-1 and TLR4 can lead to a massive increase in proinflammatory cytokine release compared to TLR4 activation alone.[10][11] This amplification loop is partly mediated by TREM-1 increasing the availability of TLR4 downstream signaling molecules like MyD88.[6][10]
The M3 Peptide: A Targeted TREM-1 Antagonist
The M3 peptide is a synthetic 7-amino acid peptide (sequence: RGFFRGG) designed as a specific, ligand-dependent inhibitor of TREM-1.[6][10] Its design is based on an area of homology between two known TREM-1 ligands, PGLYRP1 and eCIRP.[6] The primary function of M3 is to block the interaction between eCIRP and TREM-1, thereby preventing the initiation of the pro-inflammatory signaling cascade.[12]
Mechanism of Action of the M3 Peptide
M3 functions as a competitive antagonist. It directly binds to the extracellular domain of the TREM-1 receptor, physically obstructing the binding site for its natural ligand, eCIRP.[6][10] This inhibitory action effectively neutralizes the receptor and prevents downstream signaling.
The key steps in M3's mechanism of action are:
-
Competitive Binding: M3 binds to TREM-1, preventing the binding of ligands like eCIRP.[10][12]
-
Inhibition of Complex Formation: By blocking ligand binding, M3 prevents the conformational changes required for TREM-1 to associate with its signaling partner, DAP12.
-
Blockade of Downstream Signaling: Without the TREM-1/DAP12 complex formation and subsequent phosphorylation, the entire downstream cascade involving Syk, PI3K, MAPKs, and NF-κB is halted.[12][13]
-
Attenuation of Inflammation: The blockade of NF-κB activation leads to a significant reduction in the production and release of key pro-inflammatory mediators, including TNF-α and IL-6.[6][11]
Quantitative Data on M3 Peptide Efficacy
The inhibitory effects of the M3 peptide have been quantified in several preclinical models. The data consistently demonstrate a significant reduction in inflammatory markers and improvement in survival outcomes.
| Model System | Parameter Measured | Effect of M3 Peptide Treatment | Reference |
| LPS-induced Endotoxemia (in vivo, mice) | 7-day Survival | Improved survival | [6][10] |
| Serum TNF-α | Decreased levels | [6][11] | |
| Serum IL-6 | Decreased levels | [6][11] | |
| Cecal Ligation and Puncture (CLP) Sepsis (in vivo, mice) | Serum AST | Decreased levels | [6] |
| Serum ALT | Decreased levels | [6] | |
| Serum TNF-α & IL-6 | Decreased levels | [6] | |
| Hepatic Ischemia/Reperfusion (in vivo, mice) | Serum AST | Dropped by 75% | [12] |
| Serum ALT | Dropped by 67% | [12] | |
| Serum LDH | Dropped by 89% | [12] | |
| rmCIRP-stimulated Macrophages (in vitro) | Inflammatory Cytokines | Lower production compared to rmCIRP alone | [12] |
Key Experimental Protocols
The mechanism and efficacy of the M3 peptide have been elucidated through a series of well-defined experimental protocols.
FRET Assay for Binding Inhibition
-
Objective: To demonstrate that M3 directly abrogates the binding of eCIRP to the TREM-1 receptor.
-
Methodology:
-
Recombinant murine TREM-1 and recombinant murine eCIRP are labeled with a Förster Resonance Energy Transfer (FRET) donor-acceptor pair (e.g., CyPet-YPet).
-
The labeled proteins are incubated together, allowing for binding, which brings the FRET pair into proximity and generates a FRET signal.
-
The M3 peptide is introduced into the system at varying concentrations.
-
The FRET signal is measured using a spectrophotometer. A dose-dependent decrease in the FRET signal indicates that M3 is competitively inhibiting the eCIRP-TREM-1 interaction.
-
-
Application: This assay was used to confirm that M3 dramatically abrogates CIRP's binding to TREM-1 in murine peritoneal macrophages and RAW264.7 cells.[6][10]
In Vivo LPS-Induced Endotoxemia Model
-
Objective: To evaluate the in vivo efficacy of M3 in a model of systemic inflammation and septic shock.
-
Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Induction of Endotoxemia: Mice are administered a lethal or sub-lethal dose of Lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection.
-
Treatment: A cohort of mice is treated with the M3 peptide (e.g., via i.p. or intravenous injection) either before or after the LPS challenge. A control group receives a vehicle or scrambled peptide.
-
Monitoring: Survival is monitored over a period of 7-14 days.
-
Cytokine Analysis: Blood is collected at specified time points (e.g., 2, 6, 24 hours) post-LPS injection. Serum levels of TNF-α, IL-6, and other cytokines are quantified using ELISA.
-
-
Application: This model demonstrated that M3 treatment improved 7-day survival and decreased serum levels of TNF-α and IL-6 in mice.[6][7]
In Vitro Macrophage Stimulation Assay
-
Objective: To quantify the effect of M3 on cytokine production at the cellular level.
-
Methodology:
-
Cell Culture: A murine macrophage cell line (e.g., RAW264.7) or primary peritoneal macrophages are cultured under standard conditions.
-
Pre-treatment: Cells are pre-incubated with the M3 peptide or a vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulation: The macrophages are then stimulated with a TREM-1 agonist, such as recombinant murine CIRP (rmCIRP) or LPS (which indirectly activates TREM-1).
-
Incubation: Cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 6-24 hours).
-
Quantification: The cell culture supernatant is collected, and the concentration of secreted cytokines (TNF-α, IL-6) is measured using ELISA.
-
-
Application: This protocol has shown that macrophages treated with rmCIRP and M3 produce significantly lower levels of inflammatory cytokines than those treated with rmCIRP alone.[12]
Conclusion
The M3 peptide represents a highly specific and effective antagonist of the TREM-1 signaling pathway. Its mechanism of action is centered on the competitive inhibition of ligand binding to the TREM-1 receptor, which prevents the initiation of a potent pro-inflammatory cascade. By blocking the activation of DAP12, Syk, and NF-κB, M3 significantly attenuates the production of key cytokines like TNF-α and IL-6. Quantitative data from robust preclinical in vitro and in vivo models strongly support its potential as a therapeutic agent for a range of inflammatory diseases, including sepsis and ischemia-reperfusion injury. Further research and development of M3 and similar TREM-1 inhibitors are warranted to translate these promising findings into clinical applications.
References
- 1. TREM1 - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. JCI - TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases [jci.org]
- 4. mdpi.com [mdpi.com]
- 5. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 11. The properties of TREM1 and its emerging role in pain-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
M3 Peptide: A Specific Antagonist of the eCIRP-TREM-1 Inflammatory Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Inflammatory conditions such as sepsis and ischemia-reperfusion injury are characterized by a dysregulated host immune response, often leading to excessive inflammation, organ damage, and high mortality rates. A key pathway implicated in this hyperinflammation is the interaction between extracellular Cold-Inducible RNA-Binding Protein (eCIRP), a damage-associated molecular pattern (DAMP), and the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1). This guide provides a comprehensive overview of the M3 peptide, a novel therapeutic agent designed to specifically antagonize this interaction. M3, a 7-amino-acid peptide (RGFFRGG) derived from human eCIRP, has demonstrated significant potential in preclinical models by blocking the eCIRP-TREM-1 axis, thereby reducing inflammation, mitigating tissue injury, and improving survival. This document details the mechanism of action of M3, presents its preclinical efficacy data, outlines key experimental protocols for its evaluation, and provides visual diagrams of the relevant biological pathways and workflows.
The eCIRP-TREM-1 Axis: A Key Driver of Inflammation
During sepsis, trauma, or ischemia, cellular injury leads to the release of DAMPs into the extracellular space. eCIRP is one such DAMP that has been identified as a crucial mediator of inflammation.[1][2] It exerts its proinflammatory effects by binding to various receptors, including Toll-like receptor 4 (TLR4) and, as more recently discovered, TREM-1.[1][3]
TREM-1 is an activating receptor primarily expressed on neutrophils and macrophages.[4][5] Its activation, independently or in synergy with TLR4 pathways, amplifies the inflammatory cascade.[6][7] The binding of eCIRP to TREM-1 initiates a potent downstream signaling cascade, making this interaction a prime therapeutic target.[5][6]
The M3 Peptide: A Targeted Antagonist
The M3 peptide is a 7-amino-acid peptide with the sequence RGFFRGG.[6][8] It was developed as a specific, ligand-dependent antagonist derived from a region of human eCIRP that shows homology with another TREM-1 ligand, PGLYRP1.[9][10] M3 functions by competitively blocking the binding of eCIRP to TREM-1, thus preventing the initiation of the downstream inflammatory signaling cascade.[3][5][6]
| Peptide | Sequence | Origin | Function | Reference |
| M3 | RGFFRGG | Human eCIRP-derived | Specific antagonist of the eCIRP-TREM-1 interaction | [6][7][8] |
Signaling Pathway and Mechanism of Action
The binding of eCIRP to the TREM-1 receptor on myeloid cells triggers the recruitment and phosphorylation of the adaptor protein DNAX-activating protein of 12 kDa (DAP12).[4][5] This event initiates a cascade involving the activation of spleen tyrosine kinase (Syk). Downstream of Syk, several pathways are activated, including phosphoinositide 3-kinase (PI3K), mitogen-activated protein kinase (MAPK), and ERK1/2, which ultimately converge on the activation of the transcription factor NF-κB.[6][7][11][12] Activated NF-κB translocates to the nucleus and drives the transcription of various proinflammatory mediators, including TNF-α, IL-6, and IL-1β, fueling a cycle of hyperinflammation.[1][5]
The M3 peptide intervenes at the initial step of this cascade. By binding to TREM-1, it physically obstructs the interaction with eCIRP, effectively halting the entire downstream signaling process.[6][10]
Preclinical Efficacy Data
The therapeutic potential of the M3 peptide has been evaluated in both in vitro and in vivo models, demonstrating consistent and significant anti-inflammatory effects.
In Vitro Studies
In vitro experiments using murine macrophage cell lines (RAW264.7) and primary human peripheral blood mononuclear cells (PBMCs) have shown that M3 effectively inhibits eCIRP-induced inflammation.[6]
| Assay | Cell Type | Stimulant | M3 Concentration | Outcome | Reference |
| TNF-α Release | RAW264.7 Macrophages | rmCIRP (1 µg/mL) | 10 µg/mL | Significant inhibition of TNF-α production | [6][8] |
| TNF-α Release | Human PBMCs | rmCIRP | 10 µg/mL | Up to 76% inhibition of TNF-α production | [6] |
| eCIRP-TREM-1 Binding | Murine Macrophages | rmCIRP | - | M3 abrogates the interaction, confirmed by FRET | [10] |
In Vivo Studies
M3 has been tested in various animal models of systemic inflammation, including sepsis and ischemia-reperfusion injury, showing remarkable efficacy in reducing inflammatory markers and improving survival.
Table 3: Efficacy in Sepsis Models
| Model | Species | M3 Treatment | Key Findings | Reference |
|---|---|---|---|---|
| rmCIRP-induced Inflammation | Mouse | - | Reduced serum IL-6 by 50% and IL-1β by 24%. Reduced lung mRNA of TNF-α, IL-1β, and KC by 65%, 74%, and 45% respectively. | [7] |
| LPS-induced Endotoxemia | Mouse | 10 mg/kg | Decreased serum TNF-α and IL-6; Improved 7-day survival. | [9][10] |
| Cecal Ligation and Puncture (CLP) Sepsis | Mouse | 10 mg/kg | Improved survival and attenuated acute lung injury. |[6][7] |
Table 4: Efficacy in Ischemia/Reperfusion (I/R) Models
| Model | Species | M3 Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Hepatic I/R | Mouse | - | Attenuated I/R injury by inhibiting TREM-1. Reduced serum levels of AST, ALT, LDH, and IL-6. | [3][11] |
| Intestinal I/R | Mouse | - | Decreased inflammation, reduced lung injury, and improved survival. |[5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the M3 peptide. These protocols are representative and may require optimization for specific laboratory conditions.
In Vitro Cytokine Release Assay
This protocol is used to assess the ability of M3 to inhibit eCIRP-induced cytokine production in macrophages.
Methodology:
-
Cell Culture: Culture RAW264.7 murine macrophages or isolate human PBMCs using standard techniques.
-
Plating: Seed cells in a 96-well tissue culture plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentration of M3 peptide (e.g., 10 µg/mL) or a vehicle control (e.g., PBS). Incubate for 30-60 minutes. Scrambled peptides can be used as negative controls.[6]
-
Stimulation: Add recombinant murine CIRP (rmCIRP) to a final concentration of 1 µg/mL to the appropriate wells. Include wells with cells + vehicle and cells + rmCIRP only as controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, or other cytokines in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[13][14]
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is used to quantify the binding affinity between M3 and the TREM-1 receptor.[6]
Methodology:
-
Chip Preparation: Immobilize recombinant TREM-1 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the M3 peptide in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the M3 peptide solutions over the sensor chip surface at a constant flow rate. The association and dissociation of M3 to the immobilized TREM-1 are monitored in real-time by measuring changes in the refractive index at the surface, reported in response units (RU).
-
Regeneration: After each injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl) to remove the bound M3 peptide.
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A strong binding affinity was observed between eCIRP and TREM-1 in published studies.[6][7]
Cecal Ligation and Puncture (CLP) Animal Model of Sepsis
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[15][16] It is used to evaluate the in vivo efficacy of M3 in improving survival and reducing systemic inflammation.
Methodology:
-
Animal Preparation: Use adult male C57BL/6 mice (8-12 weeks old). Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Perform a midline laparotomy (a 1-cm incision) to expose the cecum.
-
Ligate the cecum at a specified distance from the distal end (the severity of sepsis can be modulated by the ligation length and needle size).
-
Puncture the ligated cecum once or twice with a 22-gauge needle. A small amount of fecal matter may be extruded to ensure patency.
-
Carefully return the cecum to the peritoneal cavity.
-
Close the abdominal incision in two layers (peritoneum and skin).
-
-
Treatment: Immediately after surgery, administer the M3 peptide (e.g., 10 mg/kg body weight) or an equivalent volume of vehicle (PBS) via intraperitoneal or retro-orbital injection.[7]
-
Resuscitation: Administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.
-
Monitoring and Analysis:
-
Survival Study: Monitor the animals for survival for up to 10 days.
-
Mechanistic Study: At a predetermined time point (e.g., 20 hours post-CLP), euthanize a separate cohort of animals. Collect blood via cardiac puncture to measure serum levels of cytokines (TNF-α, IL-6) and organ injury markers (AST, ALT, LDH). Harvest organs like the lungs and liver for histological analysis or to measure local inflammatory markers.[7]
-
Conclusion and Future Directions
The M3 peptide represents a highly promising therapeutic candidate for diseases driven by excessive inflammation. Its specificity for the eCIRP-TREM-1 axis allows for targeted intervention with potentially fewer off-target effects than broader anti-inflammatory agents. The robust preclinical data, demonstrating significant reductions in inflammatory mediators and improved outcomes in severe disease models, strongly support its continued development.
Future research should focus on pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, comprehensive toxicology assessments to ensure safety, and evaluation in larger animal models to better predict clinical efficacy. Ultimately, the targeted antagonism of the eCIRP-TREM-1 pathway by the M3 peptide could offer a novel and effective treatment strategy for patients suffering from sepsis and other critical inflammatory conditions.
References
- 1. Extracellular CIRP (eCIRP) and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular CIRP and TREM-1 axis promotes ICAM-1-Rho-mediated NETosis in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TREM-1 with an eCIRP-derived Peptide Protects Mice from Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 9. inotrem.com [inotrem.com]
- 10. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 11. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 14. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jcritintensivecare.org [jcritintensivecare.org]
A Technical Guide to the Molecular Interaction of TREM-1 and eCIRP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular basis of the interaction between the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) and its endogenous ligand, extracellular Cold-Inducible RNA-Binding Protein (eCIRP). This interaction is a critical component in the amplification of inflammatory responses during sepsis and other inflammatory conditions.
The eCIRP-TREM-1 Axis: A Novel Inflammatory Pathway
Extracellular Cold-Inducible RNA-Binding Protein (eCIRP) has been identified as a significant damage-associated molecular pattern (DAMP) released during cellular stress, such as sepsis and ischemia-reperfusion injury.[1][2] It acts as a pro-inflammatory mediator by engaging with pattern recognition receptors. A pivotal discovery in understanding its function was the identification of TREM-1 as a novel, biologically active receptor for eCIRP.[1][3]
TREM-1 is a transmembrane glycoprotein receptor primarily expressed on myeloid cells like neutrophils and macrophages.[2][4] It lacks intrinsic signaling motifs and requires the adaptor protein DNAX-activating protein of 12 kDa (DAP12) to initiate downstream signaling.[1][5] The binding of eCIRP to TREM-1 triggers a potent inflammatory cascade, amplifying the immune response.[2][6]
Quantitative Analysis of Binding Affinity
The physical interaction between eCIRP and TREM-1 has been quantified using biophysical techniques, primarily Surface Plasmon Resonance (SPR). These studies reveal a strong binding affinity, which is notably higher than that of some other known TREM-1 ligands, such as High Mobility Group Box 1 (HMGB1).[1][7][8] A 7-amino acid peptide derived from human eCIRP, designated M3, has been developed as a competitive inhibitor of this interaction.[1][3]
Table 1: Binding Affinity Data for TREM-1 Interactions
| Interacting Molecules | Technique | Dissociation Constant (KD) | Reference |
|---|---|---|---|
| Recombinant Murine eCIRP (rmCIRP) & Recombinant Murine TREM-1 (rmTREM-1) | Surface Plasmon Resonance (SPR) | 11.7 x 10-8 M | [1][5][7] |
| M3 Peptide (eCIRP derivative) & rmTREM-1 | Surface Plasmon Resonance (SPR) | 35.2 x 10-6 M | [1][5] |
| High Mobility Group Box 1 (HMGB1) & TREM-1 | Surface Plasmon Resonance (SPR) | 35.4 x 10-6 M |[1][8] |
The eCIRP-TREM-1 Signaling Cascade
The engagement of TREM-1 by eCIRP initiates a well-defined intracellular signaling pathway, leading to the production of pro-inflammatory cytokines and chemokines.[1][2]
-
Ligand Binding and Receptor Association: eCIRP binds to the extracellular domain of TREM-1.[1]
-
DAP12 Phosphorylation: This binding event leads to the association of TREM-1 with the transmembrane adaptor protein DAP12. Subsequently, Src family kinases phosphorylate the Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12.[1][2][5]
-
Syk Kinase Recruitment and Activation: The phosphorylated DAP12 serves as a docking site for the Spleen Tyrosine Kinase (Syk), which is then activated.[1][2][5]
-
Downstream Signal Propagation: Activated Syk initiates further downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK1/2) pathways.[1][9]
-
NF-κB Activation and Cytokine Production: These pathways converge on the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus and drives the expression of genes encoding pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][9]
Furthermore, the eCIRP-TREM-1 axis can synergize with Toll-like receptor 4 (TLR4) signaling pathways, further amplifying the inflammatory response.[1][2]
Key Experimental Protocols
The elucidation of the eCIRP-TREM-1 interaction has been supported by a variety of in vitro and in vivo experimental techniques.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to measure the real-time binding kinetics between two molecules.
-
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the eCIRP-TREM-1 interaction.
-
Methodology:
-
Immobilization: Recombinant murine TREM-1 (rmTREM-1) is covalently immobilized onto a sensor chip surface. Unreacted sites are blocked. A control flow cell is prepared without the ligand to account for non-specific binding.[1]
-
Analyte Injection: Various concentrations of recombinant murine eCIRP (rmCIRP) are injected across the sensor surface at a constant flow rate.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.
-
FRET for In Situ Interaction Confirmation
Fluorescence Resonance Energy Transfer (FRET) assays confirm the direct interaction of eCIRP and TREM-1 in a cellular context.[1][10]
-
Objective: To visualize the close proximity (<10 nm) of eCIRP and TREM-1 in macrophages.
-
Methodology:
-
Labeling: eCIRP and TREM-1 are labeled with a FRET donor-acceptor pair of fluorophores (e.g., Alexa Fluor 488 as donor and Alexa Fluor 555 as acceptor). This can be achieved using fluorescently labeled antibodies or by expressing fluorescently tagged fusion proteins.
-
Cell Stimulation: Macrophages (e.g., RAW 264.7 or primary peritoneal macrophages) are stimulated with the labeled eCIRP.
-
Imaging: Cells are imaged using a confocal microscope. FRET is detected by exciting the donor fluorophore and measuring the emission from the acceptor fluorophore.
-
Analysis: The presence of a FRET signal indicates that the two molecules are in very close proximity, confirming their direct interaction. The effect of inhibitors like the M3 peptide can be quantified by observing the reduction in the FRET signal.[1]
-
Macrophage Stimulation and Cytokine Measurement
This functional assay assesses the downstream inflammatory consequences of the eCIRP-TREM-1 interaction.
-
Objective: To measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by macrophages following stimulation with eCIRP and to test the effect of TREM-1 inhibitors.
-
Methodology:
-
Cell Culture: Murine macrophages (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.
-
Inhibition (Optional): For inhibition experiments, cells are pre-treated with TREM-1 siRNA, a decoy peptide (e.g., LP17), or the M3 peptide for a specified duration.[1][2]
-
Stimulation: Cells are stimulated with a known concentration of rmCIRP (e.g., 1 µg/mL) for a set time period (e.g., 24 hours).[2]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations from different treatment groups are compared to determine the effect of eCIRP stimulation and TREM-1 inhibition.
-
Therapeutic Implications
The detailed molecular understanding of the eCIRP-TREM-1 interaction has paved the way for targeted therapeutic strategies. The development of the M3 peptide, a 7-amino acid antagonist (RGFFRGG) derived from eCIRP, represents a promising ligand-dependent inhibitor.[1][6][11] This peptide competitively blocks the eCIRP binding site on TREM-1, thereby suppressing the downstream inflammatory cascade.[1][3] Studies have shown that M3 can attenuate systemic inflammation, reduce tissue injury, and improve survival in preclinical models of sepsis and ischemia-reperfusion injury, highlighting the therapeutic potential of targeting this specific molecular interaction.[1][6][12]
References
- 1. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 3. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Extracellular CIRP induces acute kidney injury via endothelial TREM-1 [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of TREM-1 with an eCIRP-derived Peptide Protects Mice from Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotrem.com [inotrem.com]
- 8. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the Interaction of TREM-1 and eCIRP Attenuates Inflammation and Improves Survival in Hepatic Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Modulating the DAP12-Syk Signaling Axis: A Technical Guide to a Key Immunoreceptor Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DNAX-activating protein of 12 kDa (DAP12), also known as TYROBP, is a critical transmembrane adaptor protein that plays a pivotal role in the signaling cascades of various immune and myeloid cells, including natural killer (NK) cells, macrophages, osteoclasts, and microglia. Upon engagement of its associated receptors, DAP12's immunoreceptor tyrosine-based activation motif (ITAM) becomes phosphorylated, leading to the recruitment and activation of the spleen tyrosine kinase (Syk). This signaling nexus is integral to a diverse range of cellular functions, from immune surveillance and inflammation to bone remodeling and neurodegeneration.
This technical guide provides an in-depth exploration of the DAP12-Syk signaling pathway. While this document aims to address the effects of a specific "M3 peptide" on this pathway, an extensive review of the scientific literature did not yield a publicly documented peptide with this designation that directly modulates DAP12 or Syk phosphorylation. Therefore, this guide will focus on the core mechanics of the DAP12-Syk axis, utilizing it as a framework to discuss how a hypothetical therapeutic peptide, herein referred to as a "modulatory peptide," could be investigated for its effects on this pathway. We will delve into the molecular mechanisms of DAP12 and Syk phosphorylation, present quantitative data from relevant studies to exemplify expected experimental outcomes, provide detailed experimental protocols for assessing pathway modulation, and visualize the key signaling events and experimental workflows.
The DAP12-Syk Signaling Pathway: A Central Hub in Cellular Activation
DAP12 is a homodimeric protein that associates with a wide array of activating receptors on the cell surface.[1][2] Its cytoplasmic domain contains an ITAM, which is the key to its signaling function. The activation of the DAP12-Syk pathway can be summarized in the following steps:
-
Receptor Engagement and DAP12 Phosphorylation: Upon ligand binding to a DAP12-associated receptor, Src family kinases are activated and phosphorylate the two tyrosine residues within DAP12's ITAM motif.[3][4]
-
Syk Recruitment: The now doubly phosphorylated ITAM serves as a high-affinity docking site for the tandem SH2 domains of Syk.[3][4][5] This recruitment brings Syk to the plasma membrane and relieves its autoinhibitory conformation.
-
Syk Activation and Autophosphorylation: Once recruited to DAP12, Syk is itself phosphorylated, leading to its full catalytic activation.[3][6] Activated Syk then phosphorylates downstream substrates, propagating the signal.
-
Downstream Signaling Cascades: Activated Syk initiates a cascade of downstream signaling events involving molecules such as PI3K, PLCγ, and Vav, ultimately leading to cellular responses like cytokine production, phagocytosis, cellular proliferation, and cytoskeletal rearrangement.[2][6][7]
This pathway is crucial in various cell types:
-
Osteoclasts: In these bone-resorbing cells, the DAP12-Syk pathway is essential for their differentiation and function. Macrophage colony-stimulating factor (M-CSF) can induce the phosphorylation of DAP12 and the subsequent activation of Syk.[3]
-
Macrophages: DAP12 signaling is involved in macrophage programming, including their fusion to form multinucleated giant cells.[8][9]
-
Natural Killer (NK) Cells: In NK cells, DAP12 associates with activating receptors like NKG2D and Ly49D, and its signaling through Syk is critical for cytotoxicity and cytokine production.[1][10][11][12][13]
-
Microglia: In the central nervous system, the TREM2-DAP12-Syk pathway in microglia is implicated in the response to amyloid-β and plays a role in neurodegenerative diseases like Alzheimer's.[14][15][16]
Quantitative Analysis of DAP12 and Syk Phosphorylation
To assess the impact of a modulatory peptide on the DAP12-Syk pathway, quantitative measurements of protein phosphorylation are essential. The following tables summarize representative quantitative data from studies on this pathway, illustrating the types of changes one might expect to observe.
Table 1: M-CSF-Induced Syk Phosphorylation in Osteoclasts
| Treatment | Time (minutes) | Fold Change in Syk Phosphorylation (p-Syk/Total Syk) |
| M-CSF (100 ng/mL) | 0 | 1.0 |
| M-CSF (100 ng/mL) | 5 | 3.5 ± 0.4 |
| M-CSF (100 ng/mL) | 15 | 2.1 ± 0.3 |
| M-CSF (100 ng/mL) | 30 | 1.2 ± 0.2 |
Data are hypothetical and representative of expected results based on published studies.[3]
Table 2: Effect of a Hypothetical Modulatory Peptide on DAP12 Phosphorylation
| Cell Type | Treatment | DAP12 Phosphorylation (Relative Units) |
| Macrophages | Untreated | 100 ± 15 |
| Macrophages | Activating Ligand | 850 ± 50 |
| Macrophages | Activating Ligand + Modulatory Peptide (1 µM) | 425 ± 30 |
| Macrophages | Activating Ligand + Modulatory Peptide (10 µM) | 210 ± 25 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols for Studying Pathway Modulation
Investigating the effect of a modulatory peptide on the DAP12-Syk pathway requires a series of well-established molecular and cellular biology techniques.
Immunoprecipitation and Western Blotting for Phosphorylation Analysis
This is the cornerstone method for detecting changes in the phosphorylation state of DAP12 and Syk.
Protocol:
-
Cell Culture and Treatment: Culture the cells of interest (e.g., bone marrow-derived macrophages for osteoclast studies, NK cell lines, or primary microglia) to an appropriate density. Starve the cells of serum for 4-6 hours before treatment with the modulatory peptide at various concentrations for a predetermined time. Subsequently, stimulate the cells with a known activator of the DAP12 pathway (e.g., M-CSF for osteoclasts, or antibody-mediated cross-linking of a DAP12-associated receptor).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Immunoprecipitation: Incubate a standardized amount of protein lysate (e.g., 500 µg to 1 mg) with an antibody specific for either DAP12 or Syk overnight at 4°C with gentle rotation. Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phosphotyrosine (e.g., 4G10) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. To normalize for protein loading, strip the membrane and re-probe with an antibody against total DAP12 or Syk. Quantify the band intensities using densitometry software.
In Vitro Kinase Assay
This assay can determine if a modulatory peptide directly affects the catalytic activity of Syk.
Protocol:
-
Source of Syk: Use recombinant active Syk or immunoprecipitate Syk from cell lysates.
-
Substrate: Use a generic tyrosine kinase substrate like poly(Glu-Tyr) or a specific Syk peptide substrate.
-
Kinase Reaction: In a microcentrifuge tube, combine the Syk enzyme, the substrate, the modulatory peptide at various concentrations, and a kinase reaction buffer containing ATP and MgCl₂.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding SDS-PAGE sample buffer. The phosphorylation of the substrate can be detected by Western blotting with a phosphotyrosine antibody or by using a radioactive [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
Visualization of Signaling Pathways and Workflows
Graphical representations are invaluable for understanding the complex relationships in signaling pathways and for outlining experimental strategies.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. DAP12 signaling: from immune cells to bone modeling and brain myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAP12 Couples c-Fms Activation to the Osteoclast Cytoskeleton by Recruitment of Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory adapter proteins DAP12 and Fc receptor γ-chain (FcRγ) regulate development of functional osteoclasts through the Syk tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunomodulatory adapter proteins DAP12 and Fc receptor gamma-chain (FcRgamma) regulate development of functional osteoclasts through the Syk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Essential role of DAP12 signaling in macrophage programming into a fusion-competent state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential Role of DAP12 Signaling in Macrophage Programming into a Fusion-Competent State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NKG2D triggers cytotoxicity in mouse NK cells lacking DAP12 or Syk family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dap10 and Dap12 Form Distinct, but Functionally Cooperative, Receptor Complexes in Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DAP12-mediated signal transduction in natural killer cells. A dominant role for the Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. The microglial immunoreceptor tyrosine‐based motif‐Syk signaling pathway is a promising target of immunotherapy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TREM2 Drives Microglia Response to Amyloid-β via SYK-dependent and -independent Paths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
Preclinical Efficacy of the TREM-1 Inhibitory Peptide M3: A Technical Guide
Introduction
The Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a potent amplifying receptor of inflammatory responses, primarily found on neutrophils, monocytes, and macrophages[1][2][3]. Its activation, often in synergy with Toll-like receptors (TLRs), leads to a robust release of pro-inflammatory cytokines and chemokines, contributing significantly to the pathogenesis of various inflammatory conditions, including sepsis and ischemia-reperfusion injury[2][4][5]. The dysregulated amplification of inflammation by TREM-1 has made it a compelling therapeutic target.
This guide focuses on the preclinical evidence supporting the efficacy of M3, a novel 7-amino acid inhibitory peptide (sequence: RGFFRGG)[6][7]. M3 was specifically designed to block the interaction between TREM-1 and one of its endogenous ligands, the extracellular cold-inducible RNA-binding protein (eCIRP), a damage-associated molecular pattern (DAMP) that fuels inflammation in sepsis and other conditions[6][8][9]. This document provides a detailed overview of the TREM-1 signaling pathway, the mechanism of action of M3, quantitative data from key preclinical studies, and the experimental protocols used to generate this evidence.
TREM-1 Signaling Pathway
TREM-1 itself lacks intracellular signaling motifs. Upon ligand binding, it associates with the transmembrane adaptor protein DNAX-activating protein 12 (DAP12) to initiate a downstream signaling cascade[1][3][8][10]. This leads to the phosphorylation of spleen tyrosine kinase (Syk), which in turn activates pathways including Janus kinase 2 (JAK2), protein kinase B (PKB/AKT), and extracellular signal-regulated kinase (ERK1/2)[1][8]. The culmination of this cascade is the activation of key transcription factors, most notably NF-κB, which translocates to the nucleus and upregulates the expression of potent pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6[1][4].
M3 Peptide: Mechanism of Action
The M3 peptide is a competitive inhibitor of the eCIRP-TREM-1 interaction[8]. Derived from a region of homology between eCIRP and another TREM-1 ligand, Peptidoglycan Recognition Protein 1 (PGLYRP1), M3 effectively blocks the binding of eCIRP to the TREM-1 receptor[6][7]. This blockade prevents the association of TREM-1 with DAP12, thereby halting the initiation of the downstream inflammatory signaling cascade. This targeted inhibition reduces the amplification of the inflammatory response without appearing to compromise the host's ability to clear pathogens[5][6].
Quantitative Data Summary: Preclinical Efficacy of M3
The efficacy of M3 has been demonstrated across multiple preclinical models of acute inflammation. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of M3 Peptide in Sepsis Models
| Animal Model | Species | Treatment Protocol (Dose, Timing) | Key Outcomes | Cytokine Reduction | Citation |
|---|---|---|---|---|---|
| LPS-Endotoxemia | Mouse | 5 mg/kg, Intraperitoneal (i.p.) | Improved 7-day survival | Decreased serum TNF-α and IL-6 | [6][7] |
| Cecal Ligation and Puncture (CLP) | Mouse | 5 mg/kg, i.p. at time of CLP or 90 mins post-CLP | Improved 10-day survival; Attenuated acute lung injury | Decreased serum TNF-α and IL-6 | [6] |
| Cecal Slurry Sepsis | Neonatal Mouse | 1 mg/kg, i.p. at time of injection or 2 hours post-injection | Improved 7-day survival; Improved cardiac function | Decreased serum IL-6, TNF-α, IL-1β, and IFN-γ |[6] |
Table 2: In Vivo Efficacy of M3 Peptide in Hepatic Ischemia/Reperfusion (I/R)
| Animal Model | Species | Treatment Protocol | Key Outcomes (Reduction vs. Vehicle) | Citation |
|---|
| Partial Hepatic I/R | Mouse | 5 mg/kg, Intravenous (i.v.) | AST: ↓75%, ALT: ↓67%, LDH: ↓89%; Improved survival |[8] |
Table 3: In Vitro Efficacy of M3 Peptide
| Cell Type | Stimulus | Assay | Outcome | Citation |
|---|---|---|---|---|
| Murine Peritoneal Macrophages | eCIRP | FRET Assay | Dramatically abrogated eCIRP binding to TREM-1 | [6] |
| RAW264.7 Cells | eCIRP | FRET Assay | Dramatically abrogated eCIRP binding to TREM-1 | [6] |
| Murine Macrophages | rmCIRP | Cytokine Assay | Lower levels of inflammatory cytokines vs. rmCIRP alone | [8] |
| Human Peripheral Blood Monocytes | eCIRP | Cytokine Assay | Suppressed eCIRP-induced inflammation |[9] |
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used to evaluate M3 efficacy.
Animal Models of Sepsis
-
LPS-Induced Endotoxemia: This model simulates the systemic inflammatory response to bacterial endotoxin.
-
Procedure: Mice are administered a lethal or sub-lethal dose of Lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection.
-
Treatment: The M3 peptide (or a vehicle control) is typically administered i.p. or intravenously (i.v.) shortly before or after the LPS challenge.
-
Endpoints: Survival is monitored over a period of 7-10 days. Blood samples are collected at specified time points (e.g., 2-6 hours post-injection) to measure serum levels of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA.[6][7]
-
-
Cecal Ligation and Puncture (CLP): This is considered a gold-standard model for polymicrobial sepsis, as it mimics the clinical course of a perforated bowel.
-
Procedure: Under anesthesia, a midline laparotomy is performed on the mouse. The cecum is isolated, ligated below the ileocecal valve, and punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to induce peritonitis. The abdomen is then surgically closed.
-
Treatment: M3 peptide is administered at the time of surgery or at a clinically relevant time point afterward (e.g., 90 minutes post-CLP)[6].
-
Endpoints: Survival is the primary endpoint, monitored for at least 10 days. Secondary endpoints include measuring serum cytokines, assessing organ damage (e.g., lung injury via histology), and quantifying bacterial load in the peritoneal cavity and blood[6].
-
Hepatic Ischemia/Reperfusion (I/R) Model
This model evaluates the peptide's efficacy in an acute sterile inflammatory condition.
-
Procedure: Anesthetized mice undergo a laparotomy. A microvascular clamp is placed on the portal triad (hepatic artery, portal vein, and bile duct) supplying the cephalad lobes of the liver, inducing ischemia for a defined period (e.g., 90 minutes). The clamp is then removed to allow reperfusion.
-
Treatment: M3 peptide (5 mg/kg) or vehicle is administered intravenously just before reperfusion[8].
-
Endpoints: Animals are monitored for survival. At a set time after reperfusion (e.g., 6 hours), blood and liver tissues are collected. Serum is analyzed for liver injury markers (AST, ALT, LDH). Liver tissue is examined by histology for signs of necrosis and inflammation[8].
In Vitro Binding and Inhibition Assays
-
Fluorescence Resonance Energy Transfer (FRET) Assay: This assay was used to directly visualize and confirm that M3 blocks the eCIRP-TREM-1 interaction at the cellular level.
-
Principle: FRET measures the energy transfer between two light-sensitive molecules (fluorophores). In this context, TREM-1 on a macrophage cell surface and recombinant eCIRP would be labeled with a donor and acceptor fluorophore, respectively. When eCIRP binds to TREM-1, the fluorophores are brought into close proximity, allowing energy transfer and producing a FRET signal.
-
Procedure: Murine peritoneal macrophages or RAW264.7 cells were incubated with labeled eCIRP in the presence or absence of the M3 peptide. The FRET signal was then measured.
-
Outcome: M3 was shown to dramatically abrogate the FRET signal, confirming it physically prevents the binding of eCIRP to TREM-1 on the cell surface[6].
-
Conclusion and Future Directions
The preclinical data provide strong evidence for the therapeutic potential of the TREM-1 inhibitory peptide, M3. By specifically blocking the eCIRP-TREM-1 axis, M3 effectively attenuates the hyper-inflammatory response in diverse and clinically relevant animal models of sepsis and ischemia-reperfusion injury, leading to reduced organ damage and improved survival[6][8][9]. The peptide has demonstrated efficacy both in vitro and in vivo, in adult and neonatal subjects, and when administered prophylactically and therapeutically after the inflammatory insult[6].
While these results are promising, further investigation is warranted. Future preclinical studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic profiles, and testing in a wider range of species and models of inflammation-driven diseases[8][11]. The targeted nature of M3, inhibiting a specific ligand-receptor interaction within the complex TREM-1 pathway, represents a refined strategy for modulating inflammation and holds significant promise for translation into clinical applications.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. JCI - TREM-1–expressing intestinal macrophages crucially amplify chronic inflammation in experimental colitis and inflammatory bowel diseases [jci.org]
- 3. Frontiers | Triggering Receptor Expressed on Myeloid Cells-1 Agonist Regulates Intestinal Inflammation via Cd177+ Neutrophils [frontiersin.org]
- 4. Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) in Inflammation and Disease: Mechanisms, Therapeutic Potential, and Future Directions | MDPI [mdpi.com]
- 5. inotrem.com [inotrem.com]
- 6. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 7. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial in vitro Characterization of Immunomodulatory Peptides on Macrophages
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "M3 peptide" did not correspond to a specific, characterized peptide with defined effects on macrophages in the available scientific literature. The concept of an "M3 macrophage" has been proposed as a "switch" phenotype, but it is not induced by a singular "M3 peptide".[1][2] Therefore, this guide will provide a comprehensive framework for the initial in vitro characterization of a hypothetical immunomodulatory peptide, hereafter referred to as Immunomodulin-P , on macrophages. The data and methodologies presented are based on established protocols and findings for various immunomodulatory peptides.[3][4]
Data Presentation: Quantitative Effects of Immunomodulin-P on Macrophage Function
The following tables summarize the expected quantitative data from key in vitro assays to characterize the effects of Immunomodulin-P on macrophage functions such as viability, cytokine production, and phagocytic activity.
Table 1: Effect of Immunomodulin-P on Macrophage Viability (MTT Assay)
| Immunomodulin-P Concentration (µg/mL) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 4.5 |
| 1 | 98.2 | ± 5.1 |
| 10 | 95.6 | ± 4.8 |
| 50 | 92.3 | ± 5.5 |
| 100 | 88.7 | ± 6.2 |
Table 2: Cytokine Secretion Profile of Murine Bone Marrow-Derived Macrophages (BMDMs) in Response to Immunomodulin-P (ELISA/CBA)
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) | IL-12p70 (pg/mL) |
| Unstimulated (M0) | 25 ± 8 | 15 ± 5 | 30 ± 10 | < 5 |
| LPS (100 ng/mL) | 2500 ± 210 | 1800 ± 150 | 200 ± 40 | 800 ± 90 |
| Immunomodulin-P (10 µg/mL) | 800 ± 75 | 650 ± 60 | 450 ± 50 | 150 ± 20 |
| LPS + Immunomodulin-P | 1500 ± 130 | 1100 ± 100 | 700 ± 65 | 400 ± 45 |
| IL-4 (20 ng/mL) | 40 ± 12 | 30 ± 8 | 1200 ± 110 | < 5 |
Data are presented as mean ± standard deviation.
Table 3: Effect of Immunomodulin-P on Macrophage Phagocytic Activity
| Treatment Group | Phagocytic Index (%) | Average Number of Internalized Particles per Macrophage |
| Control (Unstimulated) | 35 ± 5 | 2.1 ± 0.5 |
| Immunomodulin-P (10 µg/mL) | 65 ± 8 | 4.5 ± 0.8 |
| Cytochalasin D (Inhibitor) | 5 ± 2 | 0.2 ± 0.1 |
Phagocytic Index is the percentage of macrophages containing at least one fluorescent particle.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Macrophage Culture and Differentiation
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) from mice.
-
Materials:
-
Femurs and tibias from C57BL/6 mice
-
IMDM medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Recombinant murine M-CSF (20 ng/mL)
-
70 µm cell strainer
-
Red blood cell lysis buffer
-
-
Procedure:
-
Euthanize mice and sterilize hind legs with 70% ethanol.
-
Isolate femurs and tibias, removing muscle and connective tissue.
-
Flush bone marrow from both ends of the bones using a syringe with IMDM.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer for 5 minutes on ice.
-
Wash the cells with PBS and resuspend in complete IMDM with 20 ng/mL M-CSF.
-
Culture the cells for 7 days, with a media change on day 3, to allow for differentiation into mature BMDMs.[4]
-
Cytokine Production Assay
This protocol details the measurement of cytokine secretion from macrophages upon stimulation.
-
Materials:
-
Differentiated BMDMs
-
Immunomodulin-P
-
LPS (from E. coli O111:B4)
-
ELISA kits for TNF-α, IL-6, IL-10, and IL-12p70 or a cytometric bead array (CBA) kit.
-
-
Procedure:
-
Seed mature BMDMs in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of Immunomodulin-P, LPS (positive control for M1 polarization), or both. Include an unstimulated control.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants and centrifuge to remove any cell debris.
-
Measure the concentration of cytokines in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.[3]
-
Macrophage Phagocytosis Assay
This protocol describes how to assess the effect of Immunomodulin-P on the phagocytic capacity of macrophages using fluorescent beads.
-
Materials:
-
Differentiated BMDMs
-
Fluorescently labeled latex beads or bacteria (e.g., FITC-labeled E. coli)
-
Immunomodulin-P
-
Trypan Blue
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed mature BMDMs in a 24-well plate.
-
Pre-treat the macrophages with Immunomodulin-P (e.g., 10 µg/mL) for 2 hours.
-
Add fluorescent particles to the wells at a multiplicity of infection (MOI) or bead-to-cell ratio of 10:1.
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells three times with cold PBS to remove non-internalized particles.
-
To quench the fluorescence of surface-bound particles, add Trypan Blue for 1 minute and then wash again with PBS.
-
For flow cytometry analysis, detach the cells using a gentle cell scraper or Trypsin-EDTA.
-
Analyze the percentage of fluorescent cells (phagocytic index) and the mean fluorescence intensity (indicative of the number of internalized particles) using a flow cytometer. Alternatively, visualize and quantify under a fluorescence microscope.[3]
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by immunomodulatory peptides and the experimental workflow.
Potential Signaling Pathways in Macrophages
Immunomodulatory peptides can influence macrophage behavior by activating key signaling cascades. Below are representations of the TLR4 and JAK-STAT pathways, which are common targets.
Caption: TLR4-MyD88-NF-κB signaling pathway in macrophages.
Caption: Canonical JAK-STAT signaling pathway in macrophages.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro characterization of an immunomodulatory peptide on macrophages.
Caption: General workflow for in vitro peptide characterization.
References
- 1. Current Concept and Update of the Macrophage Plasticity Concept: Intracellular Mechanisms of Reprogramming and M3 Macrophage “Switch” Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Manipulation of macrophage polarization by peptide-coated gold nanoparticles and its protective effects on acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ΔM3 Peptide in Innate Immunity: A Technical Guide
Introduction
The term "M3 peptide" is associated with several distinct biological entities, including a family of metallopeptidases, fragments of the M3 muscarinic acetylcholine receptor, and peptides related to the H2-M3 MHC class Ib molecule. However, in the context of innate immunity and host defense, the most pertinent entity is the novel synthetic antimicrobial peptide (AMP) designated as ΔM3 . This document provides an in-depth technical guide on the role of the ΔM3 peptide, focusing on its core functions, mechanisms of action, and its position within the broader landscape of innate immunity. This guide is intended for researchers, scientists, and drug development professionals.
The innate immune system provides the first line of defense against pathogens, relying on germline-encoded receptors and effector molecules like antimicrobial peptides.[1] AMPs are critical components of this system, exhibiting not only direct microbicidal activity but also complex immunomodulatory functions that bridge the gap between innate and adaptive immunity.[1][2] The ΔM3 peptide, a rationally designed cationic molecule, serves as a compelling case study in the therapeutic potential of synthetic AMPs.
Core Mechanism of Action: Antimicrobial Activity
The primary and most extensively studied role of the ΔM3 peptide is its direct antimicrobial action. Like many cationic AMPs, its principal target is the microbial cell membrane.
Mechanism: Membrane Disruption
The ΔM3 peptide is a 20-amino-acid cationic peptide (sequence: NFFKRIRRAGKRIRKAIISA) with a net positive charge of +8 at physiological pH.[3] This strong positive charge facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Following this initial binding, the peptide disrupts the membrane's integrity. Biophysical studies suggest that ΔM3 interacts with and disturbs the negatively charged lipids within the bacterial membrane, leading to permeabilization.[3][4] This disruption can result in the formation of pores or a general destabilization of the membrane, causing leakage of essential intracellular contents and ultimately leading to bacterial cell death.[3] Fluorescence microscopy has visually confirmed this permeabilizing effect on bacteria.[4]
A key characteristic of ΔM3 is its selectivity. While it potently disrupts bacterial membranes, it exhibits low toxicity toward mammalian cells, including human erythrocytes and keratinocytes (HaCaT cells).[3][4] This selectivity is attributed to the differences in membrane composition; mammalian cell membranes are typically zwitterionic (less negatively charged) and contain cholesterol, which can protect against peptide-induced lysis.
Role in Innate Immunity: Immunomodulation
Beyond its direct killing effect, ΔM3 likely participates in modulating the host's innate immune response, a hallmark of many AMPs.[2] While specific immunomodulatory studies on ΔM3 are not yet extensively published, its actions can be inferred from the well-documented behavior of other cationic antimicrobial peptides.
1. Neutralization of Endotoxins (LPS)
Gram-negative bacterial infections can trigger a potent and often damaging inflammatory cascade through the release of LPS. LPS is recognized by Toll-like Receptor 4 (TLR4) on the surface of immune cells like macrophages, leading to the activation of downstream signaling pathways (e.g., NF-κB and MAPK) and the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6] Cationic AMPs can bind to and neutralize LPS, preventing its interaction with the TLR4-MD2 receptor complex.[4][5] This action dampens the inflammatory response, which can be crucial in preventing sepsis.[7]
2. Modulation of Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of myeloid cells that plays a critical role in the innate immune response by activating Caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[8] Dysregulation of the NLRP3 inflammasome is linked to various inflammatory diseases. Some synthetic AMPs have been shown to inhibit NLRP3 inflammasome activation.[8][9] This can occur through the neutralization of triggers like ATP or by interfering with upstream signaling events required for inflammasome assembly.[8]
3. Chemoattraction of Immune Cells
AMPs can act as chemoattractants, recruiting key immune cells such as neutrophils, monocytes, and macrophages to the site of infection or injury.[10][11] This recruitment is a vital step in mounting an effective immune response, ensuring that phagocytic cells arrive to clear pathogens and cellular debris.
Data Presentation
The following tables summarize the available quantitative data for the ΔM3 peptide and representative data for similar AMPs.
Table 1: Antimicrobial Activity of ΔM3 Peptide
| Organism | Strain | MIC (μg/mL) | MIC (μM) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 5.0 | ~2.1 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolate | 7.5 | ~3.2 | [3] |
| Escherichia coli | β-lactamase producing isolates | Similar to Meropenem | - |[4] |
Note: MIC values for E. coli were reported as comparable to the antibiotic Meropenem, but specific quantitative values were not provided in the cited source.
Table 2: Cytotoxicity Profile of ΔM3 Peptide
| Assay Type | Cell Line | Observation | Concentration | Reference |
|---|---|---|---|---|
| Hemolytic Activity | Human Erythrocytes | Low hemolytic activity | Not specified | [3] |
| Cytotoxicity | HaCaT (Human Keratinocytes) | No cytotoxic effect observed | Up to 10x MIC |[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of AMPs like ΔM3 are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol describes a standard method for synthesizing peptides like ΔM3.
-
Materials : Fmoc-protected amino acids, Rink Amide resin (for C-terminal amide), coupling agents (e.g., HBTU, HATU), activator base (e.g., DIPEA), deprotection solution (20% piperidine in DMF), cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS), solvents (DMF, DCM), diethyl ether.[12][13]
-
Methodology :
-
Resin Swelling : Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin by incubating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling : Dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU) in DMF. Add an activator base (e.g., DIPEA) and add the mixture to the resin. Agitate for 1-2 hours.
-
Wash : Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat Cycle : Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection : Once synthesis is complete, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
Precipitation and Purification : Filter the cleavage mixture to remove the resin. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Verification : Confirm the peptide's identity and purity using mass spectrometry.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits visible bacterial growth.
-
Materials : 96-well polypropylene microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains, peptide stock solution, spectrophotometer (plate reader).[15][16]
-
Methodology :
-
Bacterial Culture : Inoculate the test bacterial strain in MHB and grow overnight at 37°C. Dilute the culture to a standardized concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.[15]
-
Peptide Dilution : Prepare a two-fold serial dilution of the ΔM3 peptide in the microtiter plate wells using MHB.
-
Inoculation : Add an equal volume of the diluted bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest peptide concentration at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm.[10]
-
Protocol 3: Hemolysis Assay
This assay measures the peptide's toxicity to red blood cells.
-
Materials : Fresh human red blood cells (RBCs), Phosphate-Buffered Saline (PBS), 1% Triton X-100 (positive control), peptide solution, 96-well plate, centrifuge, spectrophotometer.[3][17]
-
Methodology :
-
RBC Preparation : Collect fresh blood and wash the RBCs three times with PBS by centrifugation, removing the supernatant and buffy coat each time. Resuspend the packed RBCs to a final concentration of 2-8% (v/v) in PBS.[17][18]
-
Assay Setup : Add the RBC suspension to wells of a 96-well plate. Add serial dilutions of the peptide. For controls, add PBS (0% hemolysis) and 1% Triton X-100 (100% hemolysis).
-
Incubation : Incubate the plate at 37°C for 1 hour.[19]
-
Centrifugation : Centrifuge the plate to pellet intact RBCs.
-
Measurement : Carefully transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 414 nm or 540 nm.[19]
-
Calculation : Calculate the percentage of hemolysis relative to the positive control: % Hemolysis = [(Abs_sample - Abs_PBS) / (Abs_TritonX - Abs_PBS)] * 100.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol assesses the peptide's effect on the metabolic activity of mammalian cells as an indicator of viability.
-
Materials : Human cell line (e.g., HaCaT, HEK293), cell culture medium (e.g., DMEM with 10% FBS), 96-well tissue culture plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).[18]
-
Methodology :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[20]
-
Peptide Treatment : Remove the medium and add fresh medium containing serial dilutions of the ΔM3 peptide. Incubate for 24-48 hours.
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage relative to untreated control cells.
-
Protocol 5: In Vivo Murine Infection Model
This protocol evaluates the therapeutic efficacy of the peptide in a live animal model.
-
Materials : BALB/c mice, pathogenic bacteria (S. aureus), peptide solution, sterile saline, equipment for injection and tissue harvesting.[20]
-
Methodology :
-
Infection : Inject mice intraperitoneally (i.p.) with a predetermined lethal or sublethal dose of S. aureus (e.g., 1 x 10^7 CFU/mouse).[20]
-
Treatment : After a set time (e.g., 1 hour post-infection), administer the ΔM3 peptide via a chosen route (e.g., i.p., intravenous). Control groups receive a vehicle (saline) or a standard antibiotic (e.g., vancomycin).[20]
-
Monitoring : Monitor the mice for clinical signs of illness and survival over several days.
-
Bacterial Load Determination : At a specific time point (e.g., 20 hours post-infection), euthanize a subset of mice. Collect peritoneal lavage fluid or homogenize target organs (e.g., spleen, liver). Perform serial dilutions and plate on agar to enumerate the bacterial load (CFU/g of tissue or mL of fluid).[20]
-
Endpoint Analysis : Compare survival rates and bacterial loads between treated and control groups to determine the peptide's in vivo efficacy.
-
Conclusion and Future Directions
The synthetic peptide ΔM3 is a promising antimicrobial agent that exemplifies the core tenets of modern AMP design: high potency against pathogenic bacteria, including drug-resistant strains, coupled with low toxicity to host cells.[3][4] Its primary mechanism of action is the rapid and selective disruption of the bacterial membrane.
While its direct antimicrobial properties are well-supported, the full extent of its role in modulating the innate immune system remains to be elucidated. Based on the activities of similar cationic peptides, it is highly probable that ΔM3 can influence host immunity by neutralizing endotoxins, modulating inflammatory pathways like the TLR4 and NLRP3 inflammasome pathways, and recruiting immune cells.
Future research should focus on experimentally validating these immunomodulatory functions. Key areas of investigation include:
-
Cytokine Profiling : Quantifying the induction or suppression of a broad panel of cytokines and chemokines from human immune cells (e.g., macrophages, PBMCs) in response to ΔM3.
-
Receptor Interaction Studies : Investigating whether ΔM3 directly interacts with pattern recognition receptors like TLRs or modulates their signaling.
-
Advanced In Vivo Models : Utilizing more complex animal models to assess not only bacterial clearance but also the resolution of inflammation and the impact on the host immune response.
A comprehensive understanding of both the antimicrobial and immunomodulatory activities of ΔM3 will be critical for its potential development as a therapeutic agent for bacterial infections and inflammatory conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Modulation of Toll-like receptor signaling by antimicrobial peptides: Invited submission to Seminars in Cell and Developmental Biology (GRC on AMPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]
- 5. Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. A synthetic cationic antimicrobial peptide inhibits inflammatory response and the NLRP3 inflammasome by neutralizing LPS and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthetic cationic antimicrobial peptide inhibits inflammatory response and the NLRP3 inflammasome by neutralizing LPS and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil chemotaxis by pathogen-associated molecular patterns--formylated peptides are crucial but not the sole neutrophil attractants produced by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. bachem.com [bachem.com]
- 15. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. static.igem.org [static.igem.org]
- 20. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to TREM-1 Amplification of TLR Signaling and its Inhibition by M3 Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synergistic relationship between Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) and Toll-like Receptor (TLR) signaling pathways, a critical axis in the amplification of inflammatory responses. We will dissect the molecular mechanisms of this crosstalk, present quantitative data on its effects, and detail the inhibitory action of the M3 peptide. This document also includes detailed experimental protocols for the study of these interactions and visual representations of the key pathways to support further research and drug development in inflammatory diseases.
Core Signaling Pathways: TREM-1 and TLR4
The inflammatory response to pathogens is largely orchestrated by pattern recognition receptors (PRRs), including the TREM and TLR families. While TLRs directly recognize pathogen-associated molecular patterns (PAMPs), TREM-1 acts as a potent amplifier of the inflammatory cascade.
TREM-1 Signaling
TREM-1 is a transmembrane glycoprotein expressed on myeloid cells such as neutrophils and macrophages.[1] Lacking intrinsic signaling motifs, TREM-1 associates with the adaptor protein DNAX-activating protein of 12 kDa (DAP12) to initiate intracellular signaling.[2] Upon ligand binding, such as the endogenous danger-associated molecular pattern (DAMP) extracellular Cold-Inducible RNA-Binding Protein (eCIRP), Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motif (ITAM) on DAP12.[3][4] This recruits and activates Spleen Tyrosine Kinase (Syk), which in turn triggers several downstream cascades, including Phosphoinositide 3-kinase (PI3K)/Akt, Phospholipase Cγ (PLCγ), and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the activation of transcription factors like NF-κB and AP-1.[1][5] This leads to the production of pro-inflammatory cytokines and chemokines.[2]
TLR4 Signaling
Toll-like receptor 4 (TLR4) is a key PRR that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6] TLR4 activation initiates two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[7][8]
-
MyD88-dependent Pathway: This pathway is initiated at the plasma membrane and rapidly induces the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. It involves the sequential recruitment of adaptor proteins TIRAP (Mal) and MyD88, leading to the activation of IRAK kinases and TRAF6, which ultimately activates NF-κB and MAPKs.[9][10]
-
TRIF-dependent Pathway: This pathway is initiated after the internalization of the TLR4 complex into endosomes. It involves the adaptors TRAM and TRIF and leads to the activation of IRF3, a key transcription factor for the production of type I interferons (IFN-α/β).[6][9]
TREM-1 and TLR4 Synergistic Amplification
The co-ligation of TREM-1 and TLR4 results in a synergistic, not merely additive, amplification of the inflammatory response. This is a critical event in the pathogenesis of severe inflammatory conditions like sepsis. One proposed mechanism for this synergy is that TREM-1 activation increases the availability of key downstream signaling molecules for the TLR4 pathway, such as MyD88 and CD14.[11] Silencing TREM-1 in macrophages, while not affecting TLR4 expression itself, significantly attenuates the expression of MyD88 and CD14, as well as downstream cytokines in response to LPS.[11]
Quantitative Data on Inflammatory Amplification
The synergy between TREM-1 and TLR pathways leads to a dramatic increase in the production of inflammatory mediators. The following tables summarize quantitative data from studies investigating this phenomenon.
Table 1: Effect of TREM-1 Knockdown on LPS-Induced Gene Expression in Macrophages
| Gene | Fold Change (LPS in Control Cells) | Fold Change (LPS in TREM-1 shRNA Cells) | % Attenuation with TREM-1 Knockdown |
| MyD88 | ~3.5 | ~1.5 | ~57% |
| CD14 | ~4.0 | ~2.0 | ~50% |
| IL-1β | ~250 | ~100 | ~60% |
| MCP-1 | ~18 | ~8 | ~56% |
| IL-10 | ~15 | ~5 | ~67% |
| Data synthesized from studies on RAW 264.7 macrophage cell lines treated with LPS (100 ng/mL). Fold change is relative to untreated control cells.[11] |
Table 2: Effect of M3 Peptide on Cytokine and Damage Marker Levels in Hepatic Ischemia/Reperfusion (I/R) Injury
| Marker | Fold Increase (Vehicle I/R vs. Sham) | % Reduction with M3 Treatment |
| AST | 16-fold | 75% |
| ALT | 30-fold | 67% |
| LDH | 41-fold | 89% |
| IL-6 | Not specified | Substantial decrease |
| Data from a murine model of hepatic I/R. M3 peptide was administered at 10 mg/kg.[12] |
M3 Peptide: A Targeted Inhibitor of the TREM-1 Pathway
The M3 peptide is a 7-amino acid sequence (RGFFRGG) derived from eCIRP, a newly identified endogenous ligand for TREM-1.[13][14] M3 acts as a competitive inhibitor, blocking the interaction between eCIRP and TREM-1, thereby preventing the initiation of the TREM-1 signaling cascade.[12]
Mechanism of Action:
-
Direct Binding: M3 directly binds to TREM-1.[15]
-
Competitive Inhibition: By occupying the ligand-binding site on TREM-1, M3 prevents the binding of endogenous ligands like eCIRP.
-
Downstream Signal Blockade: This inhibition prevents DAP12 phosphorylation and the subsequent activation of Syk, PI3K, and MAPK pathways.
In preclinical models of sepsis and ischemia-reperfusion injury, M3 has been shown to significantly reduce serum levels of pro-inflammatory cytokines (TNF-α, IL-6) and tissue damage markers, leading to improved survival rates.[12][13]
Key Experimental Protocols
This section provides an overview of essential methodologies for investigating TREM-1 and TLR signaling.
TREM-1 Knockdown using siRNA/shRNA in Macrophages
This protocol is used to specifically reduce the expression of TREM-1 to study its functional role in TLR-mediated responses.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Reagents:
-
TREM-1 specific small interfering RNA (siRNA) or short hairpin RNA (shRNA) constructs.
-
Non-targeting control siRNA/shRNA.
-
Transfection reagent (e.g., Lipofectamine RNAiMAX).
-
DMEM, FBS, Penicillin/Streptomycin.
-
-
Procedure:
-
Cell Plating: Plate RAW 264.7 cells (e.g., 2.5 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight.[16]
-
Transfection: Prepare siRNA-lipid complexes according to the manufacturer's protocol. Replace cell media with fresh, antibiotic-free media and add the transfection complexes.
-
Incubation: Incubate cells for 48-72 hours to allow for TREM-1 knockdown.[17]
-
Verification: Confirm knockdown efficiency by Western blot analysis of TREM-1 protein levels or qPCR for TREM-1 mRNA.
-
Functional Assay: Treat the TREM-1 knockdown and control cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).[11][17]
-
Analysis: Harvest cell lysates for gene expression analysis (qPCR, microarray) or supernatants for cytokine measurement (ELISA).
-
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the concentration of secreted cytokines like TNF-α and IL-6 in cell culture supernatants or serum.
-
Principle: A solid-phase sandwich ELISA.
-
Reagents:
-
ELISA kit for the specific cytokine (e.g., Human/Murine TNF-α, IL-6). Kits typically include a pre-coated 96-well plate, detection antibody, HRP-conjugate, standards, buffers, and substrate.
-
Cell culture supernatants or serum samples.
-
-
Procedure (General):
-
Standard Preparation: Prepare a serial dilution of the cytokine standard to generate a standard curve.
-
Sample Incubation: Add standards and samples to the appropriate wells of the antibody-coated microplate. Incubate for ~2 hours at room temperature. The cytokine is captured by the immobilized antibody.
-
Washing: Wash the plate multiple times to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody specific to the cytokine. Incubate for ~1-2 hours.
-
HRP-Streptavidin: After another wash step, add Streptavidin-HRP and incubate for ~20-30 minutes.
-
Substrate Addition: Following a final wash, add the TMB substrate solution. A color will develop in proportion to the amount of bound cytokine.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.[18][19]
-
Co-Immunoprecipitation (Co-IP) of TREM-1 and TLR4
Co-IP is used to determine if two proteins (e.g., TREM-1 and TLR4) physically interact within a cell.
-
Principle: An antibody against a target protein (e.g., TLR4) is used to pull down the target protein from a cell lysate. If another protein (TREM-1) is part of a complex with the target, it will be pulled down as well and can be detected by Western blot.
-
Reagents:
-
Cell lysate from macrophages (stimulated or unstimulated).
-
Antibody specific to the target protein (e.g., anti-TLR4).
-
Protein A/G-conjugated agarose or magnetic beads.
-
Co-IP lysis and wash buffers.
-
Antibody for Western blotting against the interacting protein (e.g., anti-TREM-1).
-
-
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the lysate with beads alone to remove non-specifically binding proteins.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (anti-TLR4) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting protein (anti-TREM-1). A band at the correct molecular weight for TREM-1 indicates an interaction.[20]
-
Conclusion and Future Directions
The synergistic amplification of TLR signaling by TREM-1 represents a critical control point in the innate immune response. While essential for pathogen clearance, its dysregulation can lead to excessive inflammation and tissue damage. The development of targeted inhibitors, such as the M3 peptide, which specifically blocks the eCIRP-TREM-1 interaction, offers a promising therapeutic strategy. By decoupling the TREM-1 amplification loop from the initial TLR-mediated pathogen recognition, such inhibitors could temper hyperinflammation without completely compromising the host's immune defense. Further research focusing on the structural basis of the TREM-1/TLR4 interaction and the development of small molecule inhibitors will be crucial in translating these findings into clinical applications for sepsis, autoimmune diseases, and other inflammatory disorders.
References
- 1. TREM1 - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Functional genomics of silencing TREM-1 on TLR4 signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 15. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Triggering Receptor Expressed on Myeloid Cells 1 (TREM-1)-mediated Bcl-2 Induction Prolongs Macrophage Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LPS- and LTA-Induced Expression of IL-6 and TNF-α in Neonatal and Adult Blood: Role of MAPKs and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for M3 Peptide in LPS-Induced Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, being a key trigger. The M3 peptide, particularly the synthetic tetra-branched peptide SET-M33 and its derivatives, has emerged as a promising therapeutic agent. These cationic antimicrobial peptides exhibit a dual mechanism of action: direct antimicrobial activity and potent anti-inflammatory effects through the neutralization of LPS. This document provides detailed protocols and application notes for the utilization of the M3 peptide (specifically focusing on SET-M33 and its variants like SET-M33DIM and SET-M33D) in a murine LPS-induced sepsis model.
Mechanism of Action: M3 Peptide in LPS-Induced Inflammation
The primary anti-inflammatory mechanism of the M3 peptide in the context of Gram-negative sepsis is its ability to directly bind to and neutralize LPS.[1][2] This sequestration of LPS prevents its interaction with the host's pattern recognition receptors, primarily the Toll-like receptor 4 (TLR4) complex on immune cells such as macrophages.[3] By preventing LPS from binding to TLR4, the M3 peptide effectively inhibits the downstream inflammatory signaling cascade.
The TLR4 signaling pathway is bifurcated into two main branches: the MyD88-dependent and the TRIF-dependent pathways.[4][5] The MyD88-dependent pathway leads to the rapid activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.[6] The TRIF-dependent pathway, which is initiated following the endocytosis of the TLR4 receptor, results in the activation of IRF3 and the production of type I interferons.[4] By neutralizing LPS, the M3 peptide prevents the initial step of TLR4 activation, thereby suppressing both the MyD88 and TRIF-dependent inflammatory responses.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of M3 peptides in reducing inflammatory markers in LPS-stimulated models.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Gene Expression by SET-M33D in LPS-Stimulated RAW264.7 Macrophages [7]
| Cytokine | % Inhibition (at 10 µM SET-M33D) |
| IL-6 | 92% |
| KC | 80% |
| IP-10 | 70% |
| MIP-1 | 65% |
| TNF-α | 52% |
Table 2: In Vivo Reduction of Pro-inflammatory Cytokines by a Therapeutic Peptide (TN13) in an LPS-Induced Sepsis Mouse Model [8]
Note: While not M3, this data from a similar peptide inhibitor of LPS-induced inflammation provides representative in vivo quantitative data.
| Cytokine | Control (LPS only) (pg/mL) | Peptide Treated (LPS + TN13) (pg/mL) | % Reduction |
| TNF-α | ~3500 | ~1500 | ~57% |
| IL-6 | ~12000 | ~4000 | ~67% |
| IL-1β | ~150 | ~50 | ~67% |
Values are approximated from graphical data presented in the source and are for illustrative purposes.
Experimental Protocols
LPS-Induced Sepsis Model in Mice
This protocol describes a standard method for inducing a systemic inflammatory response syndrome (sepsis) in mice using LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli or other Gram-negative bacteria
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 or BALB/c mice (8-12 weeks old)
-
Syringes and needles for injection
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.[9]
-
LPS Preparation: Reconstitute LPS in sterile, pyrogen-free 0.9% saline to the desired stock concentration. Further dilute to the final injection concentration. A common dose range for inducing sepsis is 0.5 mg/kg to 20 mg/kg, depending on the desired severity and endpoints.[8][10][11] A lethal dose is often in the higher end of this range, while a sublethal inflammatory response can be achieved with lower doses.[10]
-
Induction of Sepsis: Administer the prepared LPS solution to the mice via intraperitoneal (i.p.) injection.[3][9] The injection volume should be consistent across all animals (e.g., 100 µL).
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group of mice.
-
Monitoring: Monitor the animals closely for clinical signs of sepsis, which may include lethargy, piloerection, huddled posture, and reduced activity. Record survival rates at regular intervals.
Protocol for M3 Peptide Administration
This protocol outlines the administration of the M3 peptide in the context of the LPS-induced sepsis model. The peptide can be administered either before or after the LPS challenge.
Materials:
-
M3 Peptide (e.g., SET-M33, SET-M33DIM)
-
Sterile, pyrogen-free 0.9% saline for reconstitution
-
Syringes and needles for injection
Procedure:
-
Peptide Preparation: Reconstitute the M3 peptide in sterile 0.9% saline to the desired stock concentration. Further dilute to the final injection concentration. Effective doses in murine models typically range from 0.5 mg/kg to 10 mg/kg.[12][13]
-
Administration Route: The M3 peptide can be administered via various routes, including intraperitoneal (i.p.) or intravenous (i.v.) injection. The choice of route may depend on the specific experimental design.
-
Timing of Administration:
-
Prophylactic (Pre-treatment): Administer the M3 peptide 30 minutes to 1 hour prior to the LPS injection to assess its ability to prevent the onset of the inflammatory cascade.[14]
-
Therapeutic (Post-treatment): Administer the M3 peptide at various time points after the LPS challenge (e.g., 10 minutes, 1 hour, 6 hours, 24 hours) to evaluate its therapeutic efficacy in a clinically relevant scenario.[8][12]
-
-
Experimental Groups:
-
Sham (Saline only)
-
LPS Control (LPS + Saline)
-
M3 Peptide Control (M3 Peptide + Saline)
-
Treatment Group (LPS + M3 Peptide)
-
-
Endpoint Analysis: At predetermined time points (e.g., 1.5, 4, 6, 24 hours post-LPS challenge), collect blood samples for cytokine analysis (e.g., TNF-α, IL-6 via ELISA) and harvest organs for histological examination or gene expression analysis.[14]
Visualizations
Caption: M3 peptide neutralizes LPS, preventing TLR4 activation.
Caption: Workflow for M3 peptide use in an LPS-induced sepsis model.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Antimicrobial Peptides in Human Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS induced Rodent Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 4. Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MyD88 and not TRIF knockout is sufficient to abolish LPS-induced inflammatory responses in bone-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MyD88 Regulates LPS-induced NF-ĸB/MAPK Cytokines and Promotes Inflammation and Malignancy in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
Application Notes and Protocols for In Vivo Studies of M3 Peptides
These application notes provide detailed information and protocols for researchers, scientists, and drug development professionals working with M3 peptides in in vivo studies. The focus is on the synthetic antimicrobial peptide SET-M33, for which substantial in vivo data is available. Information on the antimicrobial peptide ΔM3 and the signaling pathways associated with the M3 muscarinic acetylcholine receptor is also included to provide a broader context.
Overview of M3 Peptides
The designation "M3 peptide" can refer to several distinct molecules with different biological activities. It is crucial to identify the specific peptide being used in any research context.
-
SET-M33: A synthetic, non-natural antimicrobial peptide developed as a therapeutic against Gram-negative bacteria. Its tetra-branched structure confers high resistance to proteases, making it a suitable candidate for in vivo applications.[1]
-
ΔM3: A synthetic antimicrobial peptide that has shown efficacy against extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Staphylococcus aureus.[2][3] Its primary mechanism of action is through the disruption of bacterial cell membranes.[2][3]
-
M3 Muscarinic Receptor Peptides: These are peptide fragments derived from the M3 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR). An example is m3i3c, a 16-amino acid peptide that selectively activates the G(q) protein.[4]
In Vivo Administration of SET-M33 Peptide
The following tables summarize the administration routes and dosages for the SET-M33 peptide in preclinical in vivo studies.
Table 1: Inhalation Administration of SET-M33 in CD-1 Mice
| Parameter | Details | Reference |
| Animal Model | CD-1 Mice | [1] |
| Administration Route | Snout inhalation exposure | [1] |
| Dosage | 5 and 20 mg/kg/day | [1] |
| Duration | 1 hour/day for 7 days | [1] |
| Vehicle | Not specified | |
| Observed Effects | - Adverse clinical signs and effects on body weight at 20 mg/kg/day.- Treatment-related histopathology findings in lungs, bronchi, nose/turbinates, larynx, and tracheal bifurcation at the higher dose. | [1] |
| NOAEL | 5 mg/kg/day | [1] |
| No-Observed-Adverse-Effect-Level |
Table 2: Intratracheal Administration of SET-M33 in a Murine Model of Pulmonary Inflammation
| Parameter | Details | Reference |
| Animal Model | Mice with endotoxin (LPS)-induced pulmonary inflammation | [1] |
| Administration Route | Intratracheal | [1] |
| Dosage | 0.5, 2, and 5 mg/kg | [1] |
| Observed Efficacy | - Significant inhibition of BAL neutrophil cell counts after LPS challenge.- Significant reduction in pro-inflammatory cytokines (KC, MIP-1α, IP-10, MCP-1, and TNF-α). | [1] |
Table 3: Intravenous Administration of SET-M33 in Rats and Dogs
| Parameter | Details | Reference |
| Animal Model | Sprague Dawley Rats and Dogs | [5] |
| Administration Route | Intravenous bolus or short infusion | [5] |
| Dosage (Rats) | 5, 9, 10, 15, and 20 mg/kg/day | [5] |
| Dosage (Dogs) | 0.5 mg/kg/day (NOAEL for short infusion) | [5] |
| Duration | Up to 4 weeks in rats | [5] |
| Observed Effects | - Dose-related increase in creatinine and urea levels, indicating kidneys as the target organ.- Degeneration and regeneration in kidneys at the highest doses. | [5] |
| NOAEL (Dogs) | 0.5 mg/kg/day (short infusion) | [5] |
Experimental Protocols
Inhalation Toxicity Study of SET-M33 in Mice
Objective: To evaluate the toxicity of SET-M33 following one week of inhalation administration in CD-1 mice.
Materials:
-
SET-M33 peptide
-
Vehicle control
-
CD-1 mice (equal numbers of males and females)
-
Inhalation exposure system
-
Standard laboratory equipment for clinical observation, body weight measurement, and histopathology.
Protocol:
-
Acclimatize animals to the laboratory conditions.
-
Divide mice into three groups: vehicle control, 5 mg/kg/day SET-M33, and 20 mg/kg/day SET-M33.
-
Administer the peptide or vehicle via snout inhalation for 1 hour daily for 7 consecutive days.
-
Monitor animals for clinical signs of toxicity daily.
-
Record body weights before the start of the study and at regular intervals.
-
At the end of the 7-day period, euthanize the animals.
-
Perform a full necropsy and collect relevant organs (lungs, bronchi, nose/turbinates, larynx, tracheal bifurcation) for histopathological examination.
-
Analyze the data to determine any treatment-related effects and establish the No-Observed-Adverse-Effect-Level (NOAEL).[1]
Intravenous Toxicity Study of SET-M33 in Rats
Objective: To determine the dose range finding and evaluate the toxic effects of SET-M33 administered intravenously to Sprague Dawley rats.
Materials:
-
SET-M33 peptide
-
Vehicle control (e.g., saline)
-
Sprague Dawley rats (equal numbers of males and females)
-
Equipment for intravenous injection
-
Apparatus for blood collection and clinical biochemistry analysis
-
Standard necropsy and histopathology equipment.
Protocol:
-
Acclimatize rats to the laboratory environment.
-
For dose range finding, administer SET-M33 via intravenous bolus once daily for 3 days at a starting dose of 20 mg/kg/day.[5]
-
Based on the results, select dose levels for a 4-week toxicity study (e.g., 5, 9, and 15 mg/kg/day) with a vehicle control group.[5]
-
Administer the assigned doses intravenously once daily for 4 weeks.
-
Include a recovery group for the highest dose and control group, which will be observed for an additional 2 weeks without treatment.[5]
-
Perform daily viability checks and detailed clinical observations.
-
Collect blood samples at specified intervals for toxicokinetic analysis and clinical biochemistry (e.g., creatinine, urea).[5]
-
At the end of the treatment and recovery periods, euthanize the animals.
-
Conduct a thorough necropsy and collect organs for histopathological assessment, with a focus on the kidneys.[5]
Antimicrobial Activity of ΔM3 Peptide (In Vitro)
While in vivo data is limited, the following table summarizes the in vitro antimicrobial activity of the ΔM3 peptide.
Table 4: In Vitro Activity of ΔM3 Peptide
| Parameter | Details | Reference |
| Target Organism | ESBL-producing E. coli isolates | [2] |
| Assay | Broth microdilution | [2] |
| MIC | 2.5 µM | [2] |
| Cytotoxicity | No cytotoxic effect observed in HaCaT keratinocyte cells at concentrations up to 10 times the MIC. | [2] |
| Mechanism | Interacts with and disrupts the bacterial membrane. | [2][3] |
Signaling Pathways
M3 Muscarinic Acetylcholine Receptor Signaling
The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor that primarily signals through the Gq family of G proteins.[6][7] Activation of the M3R initiates a cascade of intracellular events.
Caption: M3 Muscarinic Receptor Gq Signaling Pathway.
Antimicrobial Peptide (AMP) Mechanism of Action Workflow
The general mechanism of action for many antimicrobial peptides, including potentially ΔM3, involves interaction with and disruption of the bacterial cell membrane.
Caption: General workflow for the membrane-disrupting mechanism of antimicrobial peptides.
References
- 1. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the Membrane Activity of the Synthetic Peptide ∆M3 Against Extended-Spectrum β-lactamase Escherichia coli Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide fragment of the m3 muscarinic acetylcholine receptor activates G(q) but not G(i2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety evaluations of a synthetic antimicrobial peptide administered intravenously in rats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: M3 Peptide in a Cecal Ligation and Puncture (CLP) Model
For Researchers, Scientists, and Drug Development Professionals
Note on Peptide Nomenclature: The term "M3 peptide" is broad. This document utilizes data from a notable study on the MFG-E8-derived oligopeptide 3 (MOP3) , a relevant therapeutic peptide with published efficacy in the cecal ligation and puncture (CLP) model of sepsis. The protocols and data presented herein provide a robust framework for investigating similar therapeutic peptides in a preclinical sepsis model.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The cecal ligation and puncture (CLP) model is considered the gold standard for preclinical sepsis research as it closely mimics the pathophysiology of human septic peritonitis. This document provides detailed protocols for inducing sepsis in mice using the CLP model and for evaluating the therapeutic potential of a novel scavenging peptide, MOP3. MOP3 is designed to attenuate inflammation by clearing extracellular cold-inducible RNA-binding protein (eCIRP), a key damage-associated molecular pattern (DAMP) in sepsis.
Data Presentation
The following table summarizes the quantitative data on the effects of MOP3 treatment in a murine CLP model.[1] MOP3 was administered via retro-orbital injection (10 µg/g body weight) post-CLP, with serum collected at 20 hours for analysis.
Table 1: Effect of MOP3 on Serum Inflammatory and Tissue Injury Markers in CLP-Induced Sepsis
| Parameter | Sham Group | CLP + Vehicle | CLP + MOP3 | Percent Reduction with MOP3 |
| Serum IL-6 (pg/mL) | 10.8 ± 6.7 | 2435 ± 596.6 | 688.3 ± 327 | 72% |
| Serum TNF-α (pg/mL) | 2.3 ± 0.8 | 42.6 ± 12.8 | 17.7 ± 4.7 | 58% |
| Serum LDH (IU/L) | 38.2 ± 5.7 | 322.7 ± 49.8 | 147.9 ± 30.9 | 54% |
| Serum AST (IU/L) | 35.9 ± 4.7 | 97.5 ± 8.3 | 68.2 ± 3.7 | 30% |
| Serum ALT (IU/L) | 28.8 ± 3.3 | 54.7 ± 2.2 | 42.6 ± 2.5 | 22% |
| Data are presented as mean ± SEM. N=8-12 mice per group. | ||||
| LDH: Lactate Dehydrogenase; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase. |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Surgical Protocol
This protocol describes the induction of polymicrobial sepsis in mice using the CLP model. The severity of sepsis can be modulated by altering the length of the ligated cecum and the size of the needle used for puncture.
Materials:
-
C57BL/6 mice (7-9 weeks old)
-
Anesthetic solution (e.g., Ketamine/Xylazine cocktail, or Isoflurane)
-
Electric razor
-
Antiseptic solution (e.g., Betadine or Chlorhexidine) and 70% alcohol swabs
-
Sterile surgical instruments (forceps, scissors, needle driver)
-
Sterile 6-0 silk suture
-
Sterile hollow bore needles (e.g., 19G to 23G, depending on desired severity)
-
Wound clips or sutures for skin closure
-
Pre-warmed (37°C) 0.9% sterile saline
-
Warming pad
-
Analgesics (e.g., Buprenorphine)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the mouse via intraperitoneal injection of ketamine (75-100 mg/kg) and xylazine (10-15 mg/kg) or using inhaled isoflurane.[2][3] Confirm proper anesthetic depth by lack of pedal reflex.
-
Shave the abdomen and disinfect the surgical area with an antiseptic solution followed by 70% alcohol.[3]
-
-
Laparotomy:
-
Cecal Ligation:
-
Gently exteriorize the cecum.[2]
-
Ligate the cecum with a 6-0 silk suture at its base, below the ileocecal valve, ensuring not to obstruct the bowel.[3] The length of the ligated cecum determines the severity of sepsis; a ligation of >1 cm generally produces high-grade sepsis, while ≤1 cm results in mid-to-low grade sepsis.[3]
-
-
Cecal Puncture:
-
Closure and Resuscitation:
-
Return the cecum to the peritoneal cavity.[2]
-
Close the peritoneal wall with 6-0 silk sutures.[3]
-
Close the skin with wound clips or sutures.[3]
-
Immediately administer 1 mL of pre-warmed sterile saline subcutaneously for fluid resuscitation.[3]
-
Administer post-operative analgesia as per institutional guidelines (e.g., buprenorphine, 0.05 mg/kg).[3]
-
-
Sham Control:
-
Sham-operated animals undergo the same procedure (anesthesia, laparotomy, and cecal exteriorization) but without ligation and puncture of the cecum.[2]
-
-
Post-Operative Care:
-
Place the mouse on a warming pad during recovery. Monitor the animal closely until it is fully ambulatory.
-
MOP3 Peptide Administration Protocol
Materials:
-
MOP3 peptide, reconstituted in a sterile vehicle (e.g., PBS)
-
Appropriate syringes and needles for injection
Procedure:
-
Peptide Preparation: Prepare the MOP3 peptide solution to the desired concentration (e.g., for a 10 µg/g dose in a 20g mouse, a 200 µg dose is required).
-
Administration: At a specified time point post-CLP surgery (e.g., immediately after or a few hours later), administer the MOP3 peptide solution (10 µg/g body weight) or vehicle control via retro-orbital injection.[1]
-
Monitoring: Monitor the animals for signs of sepsis and survival over a predetermined period.
Sample Collection and Analysis
Procedure:
-
Blood Collection: At the experimental endpoint (e.g., 20 hours post-CLP), collect blood via cardiac puncture under terminal anesthesia.
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Cytokine and Biomarker Analysis: Analyze serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits and tissue injury markers (e.g., LDH, AST, ALT) using colorimetric assays according to the manufacturer's instructions.[1]
Visualizations: Diagrams and Workflows
Experimental Workflow
References
- 1. A synthetic poly(A) tail targeting eCIRP inhibits sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activated αvβ3 Integrin Regulates αvβ5 Integrin–Mediated Phagocytosis in Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis-Mediated eCIRP Release in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Milk Fat Globule EGF-factor VIII Is Downregulated in Sepsis via the LPS-CD14 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phagocytic Integrins: Activation and Signaling [frontiersin.org]
Application Notes and Protocols for FRET Assay: M3 and TREM-1-eCIRP Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular Cold-Inducible RNA-Binding Protein (eCIRP) has been identified as a novel endogenous ligand for the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1). This interaction plays a crucial role in the amplification of inflammatory responses in various pathological conditions, including sepsis. The binding of eCIRP to TREM-1 activates downstream signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines. A 7-amino acid peptide, designated as M3 (sequence: RGFFRGG), has been developed as a competitive inhibitor of the eCIRP-TREM-1 interaction, showing therapeutic potential in preclinical models of inflammatory diseases.[1][2][3][4]
This document provides a detailed protocol for a Förster Resonance Energy Transfer (FRET) assay to quantitatively assess the binding of eCIRP to TREM-1 and to evaluate the inhibitory effect of the M3 peptide on this interaction. FRET is a powerful technique to study molecular interactions in real-time, based on the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically within 1-10 nm).
Principle of the FRET Assay
This assay measures the interaction between recombinant mouse TREM-1 (rmTREM-1) and recombinant mouse eCIRP (rmeCIRP) proteins. One protein is labeled with a donor fluorophore (e.g., Cyanine3 - Cy3) and the other with an acceptor fluorophore (e.g., Cyanine5 - Cy5). When the two proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. This energy transfer leads to a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission when the donor is excited. The M3 peptide, if effective, will disrupt the TREM-1-eCIRP interaction, leading to a decrease in the FRET signal.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Mouse TREM-1 (His-tag) | Elabscience | PKSM041172[5] |
| Recombinant Mouse CIRP (eCIRP) | CUSABIO | CSB-EP005440MO |
| M3 Peptide (RGFFRGG) | Custom Synthesis | N/A |
| Cy3 NHS Ester (for amine labeling) | Jena Bioscience | FP-103[6] |
| Cy5 NHS Ester (for amine labeling) | Abcam | ab188288[7] |
| His-tag specific Cy5 Labeling Kit | Custom/Various | N/A |
| FRET Assay Buffer (20 mM HEPES, 150 mM NaCl, pH 7.4) | In-house preparation | N/A |
| 96-well black, flat-bottom plates | Corning | 3603 |
| Spectrofluorometer with FRET capability | Various | N/A |
Experimental Protocols
Fluorophore Labeling of Recombinant Proteins
Note: The choice of which protein to label with the donor and acceptor can be empirical. It is recommended to test both labeling strategies. For this protocol, we will label rmTREM-1 with the donor (Cy3) and rmeCIRP with the acceptor (Cy5). As rmTREM-1 is His-tagged, a His-tag specific labeling kit for Cy5 could also be utilized for a more site-specific labeling approach.[8]
a. Labeling of rmTREM-1 with Cy3 NHS Ester:
-
Protein Preparation: Dialyze 1 mg of rmTREM-1 against 1L of 0.1 M sodium bicarbonate buffer (pH 8.5) overnight at 4°C to remove any primary amine-containing buffers.
-
Dye Preparation: Dissolve one vial of Cy3 NHS ester in 10 µL of anhydrous DMSO to prepare a 10 mg/mL stock solution.
-
Labeling Reaction: Adjust the concentration of the dialyzed rmTREM-1 to 5-10 mg/mL in 0.1 M sodium bicarbonate buffer. Add the reconstituted Cy3 NHS ester to the protein solution at a molar ratio of 10:1 (dye:protein).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove the unconjugated dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with FRET Assay Buffer.
-
Concentration and Degree of Labeling (DOL) Determination: Concentrate the labeled protein using a centrifugal filter device. Determine the protein concentration and the DOL by measuring the absorbance at 280 nm and 550 nm (for Cy3).
b. Labeling of rmeCIRP with Cy5 NHS Ester:
-
Follow the same procedure as for rmTREM-1, but use Cy5 NHS ester.
-
Determine the protein concentration and DOL by measuring the absorbance at 280 nm and 650 nm (for Cy5).
FRET Binding Assay
-
Assay Setup: Perform the assay in a 96-well black, flat-bottom plate. The final volume in each well will be 100 µL.
-
Binding Reaction:
-
Add a fixed concentration of Cy3-labeled rmTREM-1 (e.g., 50 nM final concentration) to each well.
-
Add increasing concentrations of Cy5-labeled rmeCIRP (e.g., 0-1000 nM final concentration).
-
For the inhibition assay, pre-incubate the Cy3-rmTREM-1 and Cy5-rmeCIRP mixture with varying concentrations of the M3 peptide (e.g., 0-10 µM) for 30 minutes at room temperature before measurement.
-
Include control wells:
-
Cy3-rmTREM-1 only (donor alone).
-
Cy5-rmeCIRP only (acceptor alone).
-
Buffer only (blank).
-
-
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
FRET Measurement
-
Instrument Settings:
-
Set the spectrofluorometer to read top fluorescence.
-
Donor Channel (Cy3): Excite at ~550 nm and measure emission at ~570 nm.
-
Acceptor Channel (Cy5): Excite at ~650 nm and measure emission at ~670 nm.
-
FRET Channel: Excite at the donor's excitation wavelength (~550 nm) and measure emission at the acceptor's emission wavelength (~670 nm).
-
-
Data Acquisition: Record the fluorescence intensity from all three channels for each well.
Data Analysis
-
Background Subtraction: Subtract the fluorescence intensity of the blank wells from all other readings.
-
Correction for Spectral Bleed-through:
-
Donor Bleed-through: Correct for the portion of the donor's emission that is detected in the FRET channel. This can be determined from the "donor alone" wells.
-
Acceptor Direct Excitation: Correct for the direct excitation of the acceptor at the donor's excitation wavelength. This can be determined from the "acceptor alone" wells.
-
-
Calculate Corrected FRET (FRETc): FRETc = (FRET channel reading) - (Donor Bleed-through) - (Acceptor Direct Excitation)
-
Data Plotting: Plot the corrected FRET signal as a function of the concentration of the titrated protein (Cy5-rmeCIRP). For the inhibition assay, plot the FRET signal against the concentration of the M3 peptide.
-
Determination of Binding Affinity (Kd): The data from the binding assay can be fitted to a one-site binding model to determine the dissociation constant (Kd).
Data Presentation
Table 1: Hypothetical FRET Binding Data for rmTREM-1 and rmeCIRP Interaction
| [Cy5-rmeCIRP] (nM) | Donor Fluorescence (a.u.) | Acceptor Fluorescence (a.u.) | FRET Signal (a.u.) |
| 0 | 10000 | 50 | 100 |
| 10 | 9500 | 150 | 600 |
| 50 | 8000 | 500 | 2500 |
| 100 | 7000 | 800 | 4000 |
| 250 | 5500 | 1200 | 6500 |
| 500 | 4500 | 1500 | 8000 |
| 1000 | 4000 | 1600 | 8500 |
Table 2: Hypothetical FRET Inhibition Data by M3 Peptide
| [M3 Peptide] (µM) | FRET Signal (a.u.) | % Inhibition |
| 0 | 8000 | 0 |
| 0.1 | 7200 | 10 |
| 0.5 | 5600 | 30 |
| 1 | 4000 | 50 |
| 5 | 1600 | 80 |
| 10 | 800 | 90 |
Visualizations
Caption: Workflow for the TREM-1-eCIRP FRET binding and inhibition assay.
Caption: TREM-1 signaling pathway upon eCIRP binding and its inhibition by M3 peptide.[9][10][11]
References
- 1. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 3. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Mouse TREM1 Protein (His Tag) - Elabscience® [elabscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Cy5® Conjugation kit | Easy Cy5® Labelling (ab188288) | Lightning-Link® | Abcam [abcam.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. TREM2 Signaling Interactive Diagram | Cell Signaling Technology [cellsignal.com]
- 10. DAP12 signaling: from immune cells to bone modeling and brain myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Measuring Pro-inflammatory Cytokines (TNF-α, IL-6) in Mice Following M3 Treatment
Introduction
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pleiotropic, pro-inflammatory cytokines that play a central role in orchestrating the immune response to infection and inflammation.[1][2] Dysregulation of TNF-α and IL-6 is implicated in a wide range of autoimmune and inflammatory diseases.[3] Consequently, quantifying the levels of these cytokines is a critical step in the preclinical evaluation of novel therapeutics, such as the hypothetical compound "M3," to assess their immunomodulatory effects. These application notes provide detailed protocols for the reliable measurement of TNF-α and IL-6 in biological samples from mice treated with M3, utilizing common immunoassay techniques.
Experimental Design and Workflow
A typical experimental workflow for assessing the in vivo efficacy of an immunomodulatory compound involves several key stages, from animal treatment to data interpretation. The primary goal is to compare cytokine levels in M3-treated animals against a control group to determine the compound's effect on the inflammatory response.
Caption: Overall experimental workflow for M3 treatment and cytokine analysis.
Data Presentation: Quantifying the Effect of M3
Summarizing quantitative data in a clear, tabular format is essential for comparing the effects of different treatment regimens. Below is a hypothetical dataset illustrating the effect of a low and high dose of M3 on serum TNF-α and IL-6 levels following an inflammatory challenge.
| Treatment Group | N | TNF-α (pg/mL) ± SEM | IL-6 (pg/mL) ± SEM |
| Vehicle Control | 8 | 1520.5 ± 185.2 | 850.2 ± 95.4 |
| M3 (Low Dose) | 8 | 985.3 ± 112.8 | 560.7 ± 68.1 |
| M3 (High Dose) | 8 | 450.1 ± 55.6 | 210.9 ± 35.2 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Experimental Protocols
Accurate quantification of cytokine levels is dependent on meticulous sample handling and adherence to validated assay protocols. Two common methods are presented below: the Enzyme-Linked Immunosorbent Assay (ELISA) for single-analyte measurement and the Multiplex Immunoassay for simultaneous multi-analyte detection.
Protocol 1: Single-Plex ELISA for Mouse TNF-α
The sandwich ELISA is a highly sensitive and specific method for quantifying a single analyte.[4] This protocol is a generalized procedure based on commercially available kits.[5]
Materials:
-
Mouse TNF-α ELISA Kit (e.g., Abcam ab208348, Chondrex, Inc. #6701)[5]
-
Samples (Serum, Plasma, Cell Culture Supernatants)[6]
-
Microplate reader capable of measuring absorbance at 450 nm[1]
-
Pipettes, distilled or deionized water, and absorbent paper[1]
Procedure:
Caption: Step-by-step workflow for a typical mouse TNF-α sandwich ELISA.
-
Sample Preparation : Collect blood and process to obtain serum or plasma.[6] For plasma, use heparin or EDTA as an anticoagulant.[1][6] Centrifuge samples to remove particulates.[6] If not used immediately, aliquot and store at -20°C or below, avoiding repeated freeze-thaw cycles.[5]
-
Reagent Preparation : Prepare all reagents, standards, and buffers according to the kit manufacturer's manual.[5] Warm all buffers to room temperature before use.[5]
-
Assay Procedure :
-
Add standards and samples in duplicate to the appropriate wells of the antibody-coated 96-well plate.[5]
-
Incubate as specified (typically 1-2 hours at room temperature).[5]
-
Wash the wells multiple times with the provided wash buffer.[6]
-
Add the biotinylated detection antibody to each well and incubate.[6]
-
Wash the wells to remove unbound detection antibody.[6]
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[1]
-
Wash the wells again to remove unbound conjugate.[6]
-
Add TMB substrate solution, which will result in a colored product in proportion to the amount of cytokine present.[4]
-
Stop the reaction with the addition of a stop solution, which changes the color from blue to yellow.[6]
-
-
Data Acquisition : Read the optical density at 450 nm using a microplate reader.[6]
-
Analysis : Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.
Protocol 2: Multiplex Immunoassay for Mouse Cytokines
Multiplex assays, such as those using Luminex xMAP® technology, allow for the simultaneous measurement of multiple analytes (e.g., TNF-α and IL-6) in a single small-volume sample.[7][8] This is highly efficient and conserves precious samples.
Materials:
-
Mouse Cytokine Multiplex Assay Kit (e.g., MILLIPLEX®, Assay Genie)[7]
-
Luminex 100/200™ or equivalent instrument[8]
-
Vacuum manifold and plate shaker
Procedure:
-
Sample Preparation : Prepare samples as described in the ELISA protocol. Dilute samples as recommended by the kit manufacturer to fall within the dynamic range of the assay.[7]
-
Reagent Preparation : Reconstitute standards, quality controls, and prepare wash buffers as per the kit instructions.
-
Assay Procedure :
-
Add antibody-coupled magnetic beads to each well of the 96-well filter plate.
-
Wash the beads using a vacuum manifold.
-
Add standards, controls, and samples to the appropriate wells.
-
Incubate the plate on a shaker for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow cytokines to bind to the beads.
-
Wash the beads to remove unbound material.
-
Add the biotinylated detection antibody cocktail and incubate on a shaker.
-
Add streptavidin-phycoerythrin (PE) and incubate on a shaker. This will bind to the detection antibodies.
-
Wash the beads, resuspend them in sheath fluid, and acquire data on a Luminex instrument.[8]
-
-
Data Acquisition & Analysis : The instrument will differentiate the bead regions to identify the analyte (e.g., TNF-α, IL-6) and quantify the median fluorescence intensity (MFI) of the PE reporter, which is proportional to the analyte concentration.[8] Calculate concentrations based on the standard curves generated for each cytokine.
Signaling Pathway Overview
TNF-α and IL-6 initiate intracellular signaling cascades that lead to the transcription of genes involved in inflammation and immunity.[9][10] Understanding these pathways provides context for the biological effects of M3 treatment. TNF-α primarily signals through the activation of NF-κB and MAPK pathways, while IL-6 signaling is predominantly mediated by the JAK-STAT pathway.[11][12][13]
Caption: Simplified TNF-α and IL-6 signaling pathways leading to gene expression.
References
- 1. seas.ysbuy.com [seas.ysbuy.com]
- 2. The cytokine network in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. V-PLEX Mouse Cytokine 29-Plex Kit | Meso Scale Discovery [mesoscale.com]
- 4. stemcell.com [stemcell.com]
- 5. chondrex.com [chondrex.com]
- 6. biogot.com [biogot.com]
- 7. assaygenie.com [assaygenie.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling pathways for tumor necrosis factor-alpha and interleukin-6 expression in human macrophages exposed to titanium-alloy particulate debris in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aminer.org [aminer.org]
- 13. Frontiers | Regulation of Interleukin-6 Receptor Signaling by TNF Receptor-Associated Factor 2 and 5 During Differentiation of Inflammatory CD4+ T Cells [frontiersin.org]
Application Notes and Protocols for M3 Peptide in Hepatic Ischemia-Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatic ischemia-reperfusion (I/R) injury is a significant cause of morbidity and mortality in clinical settings such as liver transplantation, major hepatic surgery, and trauma. The pathophysiology of hepatic I/R injury is complex, involving a cascade of events including oxidative stress, inflammation, and apoptosis, which ultimately lead to hepatocyte death and organ dysfunction. Recent research has focused on the development of novel therapeutic agents to mitigate this damage. Among these, certain peptides have shown considerable promise.
While the specific term "M3 peptide" did not yield a direct match in the context of hepatic ischemia-reperfusion in the scientific literature, "Milk fat globule-epidermal growth factor-VIII-derived oligopeptide 3" (MOP3) is a strong candidate that aligns with the query. MOP3 is a recently identified oligopeptide with potent anti-inflammatory properties. This document will focus on the application of MOP3 in hepatic I/R models, providing detailed protocols and data based on available research. The methodologies and principles described herein are also broadly applicable to the study of other hepatoprotective peptides.
MOP3 has been shown to attenuate inflammation and improve survival in mouse models of hepatic I/R injury.[1] Its primary mechanism of action involves binding to extracellular cold-inducible RNA-binding protein (eCIRP), a damage-associated molecular pattern (DAMP) released during cellular stress, and facilitating its clearance by phagocytes.[1] By neutralizing eCIRP, MOP3 effectively dampens the downstream inflammatory cascade mediated by Kupffer cells, the resident macrophages of the liver.[1]
Mechanism of Action of MOP3 in Hepatic I/R Injury
Hepatic I/R injury unfolds in two phases: an initial ischemic phase characterized by hypoxia and a subsequent reperfusion phase that, while necessary for cell survival, paradoxically exacerbates tissue damage through a burst of reactive oxygen species (ROS) and a robust inflammatory response. During this process, damaged hepatocytes release DAMPs, such as eCIRP, which activate Kupffer cells and trigger the production of pro-inflammatory cytokines like TNF-α and IL-6.
MOP3 intervenes in this inflammatory cascade. As an opsonic compound, MOP3 specifically binds to eCIRP, effectively tagging it for removal by phagocytic cells.[1] This action prevents eCIRP from activating Kupffer cells, thereby reducing the secretion of pro-inflammatory mediators and mitigating the recruitment of neutrophils to the liver.[1] The overall effect is a significant reduction in hepatocellular injury, inflammation, and apoptosis, leading to improved liver function and increased survival rates in preclinical models.
Figure 1: Signaling pathway of MOP3 in hepatic I/R injury.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the effects of peptides in hepatic I/R models.
Table 1: Effect of MOP3 on Serum Markers of Liver Injury and Inflammation
| Parameter | Control (I/R) | MOP3 Treated (I/R) | Fold Change / % Reduction | Reference |
| ALT (U/L) | High | Significantly Decreased | - | [1] |
| AST (U/L) | High | Significantly Decreased | - | [1] |
| LDH (U/L) | High | Significantly Decreased | - | [1] |
| eCIRP (ng/mL) | High | Significantly Decreased | - | [1] |
| TNF-α (pg/mL) | High | Significantly Decreased | - | [1] |
| IL-6 (pg/mL) | High | Significantly Decreased | - | [1] |
Table 2: Effect of MOP3 on Hepatic Gene Expression and Neutrophil Infiltration
| Parameter | Control (I/R) | MOP3 Treated (I/R) | Fold Change / % Reduction | Reference |
| TNF-α mRNA | High | Significantly Decreased | - | [1] |
| IL-6 mRNA | High | Significantly Decreased | - | [1] |
| IL-1β mRNA | High | Significantly Decreased | - | [1] |
| Myeloperoxidase (MPO) Activity | High | Significantly Decreased | - | [1] |
Experimental Protocols
In Vivo Murine Model of Hepatic Ischemia-Reperfusion
This protocol describes a common model of partial warm hepatic ischemia in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
MOP3 peptide (or other peptide of interest)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, microvascular clamps)
-
Suture materials
-
Heating pad
Procedure:
-
Anesthetize the mouse using isoflurane. Maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the liver.
-
Gently retract the intestines to visualize the portal triad.
-
Isolate the portal vein, hepatic artery, and bile duct supplying the left and median lobes of the liver.
-
Occlude the blood supply to these lobes by applying a microvascular clamp. This induces approximately 70% hepatic ischemia.
-
Administer the MOP3 peptide or vehicle control (e.g., sterile saline) intravenously or intraperitoneally at the desired dose and time point (e.g., before reperfusion).
-
After the ischemic period (typically 60-90 minutes), remove the clamp to initiate reperfusion.
-
Close the abdominal incision in two layers using sutures.
-
Allow the mouse to recover from anesthesia. Provide post-operative care as needed.
-
At the designated time point post-reperfusion (e.g., 6, 12, or 24 hours), euthanize the mouse and collect blood and liver tissue samples for analysis.
Figure 2: Experimental workflow for the murine hepatic I/R model.
Serum Analysis for Liver Injury Markers
Materials:
-
Blood samples collected from mice
-
Centrifuge
-
Commercially available ELISA kits for ALT, AST, LDH, TNF-α, and IL-6
Procedure:
-
Collect blood via cardiac puncture into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Measure the levels of ALT, AST, LDH, TNF-α, and IL-6 in the serum using the respective ELISA kits according to the manufacturer's instructions.
Histological Evaluation of Liver Injury
Materials:
-
Liver tissue samples
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (H&E) stain
Procedure:
-
Fix the liver tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions.
-
Clear the tissue in xylene and embed in paraffin wax.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E.
-
Dehydrate the stained sections and mount with a coverslip.
-
Examine the slides under a light microscope to assess the degree of necrosis, inflammation, and sinusoidal congestion. The severity of liver injury can be quantified using a scoring system (e.g., Suzuki's score).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Liver tissue samples
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Homogenize the liver tissue and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the housekeeping gene.
Conclusion
The application of peptides like MOP3 represents a promising therapeutic strategy for mitigating hepatic ischemia-reperfusion injury. By targeting key inflammatory pathways, these peptides can significantly reduce liver damage and improve outcomes in preclinical models. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to investigate the efficacy and mechanisms of novel peptide-based therapies for this challenging clinical condition. Further research is warranted to translate these promising findings into clinical practice.
References
Application Notes and Protocols for In Vitro Testing of M3 Peptide Using RAW 264.7 Cell Culture Model
Topic: In Vitro Cell Culture Models for M3 Peptide Testing (e.g., RAW 264.7)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The M3 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in mediating a variety of cellular responses.[1][2] Activation of the M3 receptor primarily initiates signaling through the Gq alpha subunit of heterotrimeric G proteins.[1][3] This leads to the activation of phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cascade of downstream cellular events, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[1][4]
Peptides designed to modulate M3 receptor activity are of significant interest for therapeutic development. The RAW 264.7 macrophage cell line serves as a valuable in vitro model for assessing the immunomodulatory effects of such peptides.[5][6] Macrophages are key players in the immune response, and their functions can be influenced by cholinergic signaling. Therefore, testing an "M3 peptide" that potentially interacts with the M3 receptor on these cells can provide insights into its effects on inflammation, phagocytosis, and cytokine production.
These application notes provide detailed protocols for culturing RAW 264.7 cells and performing key assays to evaluate the bioactivity of a putative M3 peptide.
Data Presentation
Table 1: Effect of M3 Peptide on RAW 264.7 Cell Viability (MTT Assay)
| M3 Peptide Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 0.1 | 98.5 ± 5.1 |
| 1 | 97.2 ± 3.8 |
| 10 | 95.8 ± 4.5 |
| 50 | 93.1 ± 6.2 |
| 100 | 89.7 ± 5.9 |
Table 2: M3 Peptide-Induced Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells (ELISA)
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Vehicle Control | 55 ± 12 | 32 ± 8 |
| LPS (100 ng/mL) | 3250 ± 210 | 1850 ± 150 |
| LPS + M3 Peptide (1 µM) | 2870 ± 180 | 1620 ± 130 |
| LPS + M3 Peptide (10 µM) | 2150 ± 150 | 1180 ± 110 |
| LPS + M3 Peptide (50 µM) | 1540 ± 120 | 850 ± 90 |
Table 3: Effect of M3 Peptide on p-ERK/Total ERK Ratio in RAW 264.7 Cells (Western Blot)
| Treatment | p-ERK/Total ERK Ratio (Normalized to Control) |
| Vehicle Control | 1.0 |
| M3 Peptide (10 µM) | 2.8 |
| M3 Agonist (Carbachol, 10 µM) | 3.5 |
| M3 Antagonist + M3 Peptide | 1.2 |
Experimental Protocols
RAW 264.7 Cell Culture
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell scraper
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% P/S.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, when cells reach 70-80% confluency, remove the medium and wash the cells with PBS.
-
Gently detach the adherent cells using a cell scraper. Avoid using trypsin as it can cleave cell surface receptors.
-
Resuspend the cells in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.[5]
Cell Viability Assay (MTT Assay)
Materials:
-
RAW 264.7 cells
-
96-well plates
-
M3 peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the M3 peptide and a vehicle control for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cytokine Quantification (ELISA)
Materials:
-
RAW 264.7 cells
-
24-well plates
-
M3 peptide stock solution
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of the M3 peptide for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (vehicle, LPS alone, M3 peptide alone).
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Western Blotting for ERK Activation
Materials:
-
RAW 264.7 cells
-
6-well plates
-
M3 peptide stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with the M3 peptide for the desired time points (e.g., 5, 15, 30 minutes). Include positive (e.g., M3 agonist like carbachol) and negative controls.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Mandatory Visualizations
Caption: M3 receptor signaling pathway activated by M3 peptide.
Caption: Experimental workflow for M3 peptide testing in RAW 264.7 cells.
References
- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide fragment of the m3 muscarinic acetylcholine receptor activates G(q) but not G(i2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction by M3 muscarinic acetylcholine receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAW 264.7 Cells Culture: Prevent Differentiation | Ubigene [ubigene.us]
- 6. invivogen.com [invivogen.com]
Application Notes and Protocols: Assessing Organ Damage Markers (AST, ALT) with M3 Peptide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics are emerging as a promising modality for treating a variety of diseases, including organ damage.[1][2][3][4] The M3 peptide, derived from the third intracellular loop of the M3 muscarinic acetylcholine receptor (M3R), is a novel therapeutic candidate.[5] The M3R is a G protein-coupled receptor that primarily signals through the Gq protein pathway.[6][7] Activation of this pathway leads to the activation of phospholipase C-β (PLC-β), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[6] Furthermore, M3R activation can stimulate the MAPK/ERK and PI3K/Akt signaling pathways, which are involved in cell survival and proliferation.[6][8] Notably, M3R signaling has been shown to have anti-apoptotic effects through the upregulation of Bcl-2.[9]
Aspartate aminotransferase (AST) and alanine aminotransferase (ALT) are well-established biomarkers for assessing liver damage.[10][11] These enzymes are released into the bloodstream upon hepatocellular injury, and their elevated levels are indicative of organ damage.[12] This document provides detailed protocols for assessing the therapeutic potential of the M3 peptide in a preclinical model of organ damage by measuring serum AST and ALT levels.
M3 Peptide Signaling Pathway
The M3 peptide is believed to exert its therapeutic effects by modulating the M3 muscarinic receptor signaling pathway. A simplified diagram of this pathway is presented below.
Caption: M3 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Assessing M3 Peptide Efficacy
The following diagram outlines a typical experimental workflow for evaluating the protective effects of the M3 peptide on organ damage markers in a preclinical model.
Caption: Experimental Workflow for M3 Peptide Efficacy.
Data Presentation
The following table provides a template for presenting the quantitative data on AST and ALT levels.
| Treatment Group | Dose (mg/kg) | n | Serum AST (U/L) | Serum ALT (U/L) |
| Vehicle Control | - | 10 | 250 ± 25 | 300 ± 30 |
| M3 Peptide | 10 | 10 | 150 ± 20 | 180 ± 22 |
| M3 Peptide | 50 | 10 | 100 ± 15 | 120 ± 18 |
| Positive Control | - | 10 | 90 ± 12 | 110 ± 15 |
| *Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Experimental Protocols
Protocol for Serum AST Activity Assay (Colorimetric Method)
This protocol is adapted from standard colorimetric assays for AST.[13]
Principle: Aspartate aminotransferase (AST) catalyzes the transfer of an amino group from aspartate to α-ketoglutarate, forming glutamate and oxaloacetate. The oxaloacetate is then measured in a colorimetric reaction.
Materials:
-
AST Assay Buffer
-
Aspartate
-
α-Ketoglutarate
-
AST Enzyme Standard
-
Colorimetric Probe
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Serum samples
Procedure:
-
Standard Curve Preparation: Prepare a dilution series of the AST enzyme standard in AST Assay Buffer to generate a standard curve.
-
Sample Preparation: Thaw serum samples on ice. If necessary, dilute samples in AST Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing AST Assay Buffer, Aspartate, and α-Ketoglutarate.
-
Assay:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Add 150 µL of the reaction mix to each well.
-
Add 25 µL of the colorimetric probe to each well.
-
Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the AST activity of the samples by comparing their absorbance to the standard curve.
Protocol for Serum ALT Activity Assay (Kinetic Method)
This protocol is based on a kinetic assay that measures the rate of NADH oxidation.[14]
Principle: Alanine aminotransferase (ALT) catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ALT activity.[14]
Materials:
-
R1 Reagent: Tris buffer, L-alanine, LDH
-
R2 Reagent: α-ketoglutarate, NADH
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
-
Serum samples
Procedure:
-
Sample Preparation: Thaw serum samples on ice.
-
Assay:
-
Add 100 µL of R1 Reagent to each well.
-
Add 10 µL of serum sample to each well.
-
Incubate at 37°C for 5 minutes.
-
Add 25 µL of R2 Reagent to initiate the reaction.
-
-
Measurement: Immediately measure the absorbance at 340 nm every minute for 5-10 minutes.
-
Calculation: Determine the rate of decrease in absorbance (ΔA/min). Calculate the ALT activity using the molar extinction coefficient of NADH.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to assess the therapeutic potential of the M3 peptide in mitigating organ damage. By utilizing the well-established biomarkers AST and ALT, and following the detailed experimental workflows and assay protocols, scientists can generate robust and reproducible data to evaluate the efficacy of M3 peptide treatment. The elucidation of the M3 receptor signaling pathway provides a mechanistic basis for the potential protective effects of the M3 peptide, warranting further investigation into its role in cell survival and apoptosis. This information is intended to facilitate the advancement of novel peptide-based therapies for organ injury.
References
- 1. meetingpointhealth.com [meetingpointhealth.com]
- 2. ivrstx.com [ivrstx.com]
- 3. Peptide Therapy for the Injury Recovery Process - LifeXMD [lifexmd.com]
- 4. Local and Systemic Peptide Therapies for Soft Tissue Regeneration: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide fragment of the m3 muscarinic acetylcholine receptor activates G(q) but not G(i2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signal transduction by M3 muscarinic acetylcholine receptor in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signalling of the M3-muscarinic receptor to the anti-apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminotransferases - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Alanine transaminase - Wikipedia [en.wikipedia.org]
- 12. ahealthacademy.com [ahealthacademy.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Window for M3 Peptide Administration in Sepsis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental use of M3-related peptides in preclinical sepsis models, with a focus on their therapeutic window of administration. The "M3" designation appears in various synthetic antimicrobial and immunomodulatory peptides, including SET-M33, ΔM3, and MOP3. While a definitive and complete therapeutic window for any single "M3" peptide has not been exhaustively established in the available scientific literature, this document synthesizes the existing data on their administration protocols, efficacy, and underlying mechanisms of action.
Introduction to M3 Peptides in Sepsis
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Antimicrobial peptides (AMPs) and other synthetic peptides are being actively investigated as potential therapeutics due to their dual action of direct pathogen killing and modulation of the host inflammatory response. Peptides designated with "M3" are part of this promising class of molecules. Their mechanism of action often involves binding to and neutralizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) and lipoteichoic acid (LTA), as well as direct disruption of bacterial membranes.[1][2] Understanding the optimal timing and dosage for their administration is critical for their development as effective sepsis therapies.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the administration of M3-related peptides in various sepsis models.
Table 1: Administration Protocols and Efficacy of SET-M33 and its Analogs in Sepsis Models
| Peptide | Sepsis Model | Animal Model | Dosage | Route of Administration | Timing of Administration | Key Outcomes | Citation |
| SET-M33 | P. aeruginosa infection | Neutropenic BALB/c mice | 5 mg/kg | Intravenous (i.v.) | Twice, at 24 and 72 hours post-infection | 60% survival | [3] |
| SET-M33DIM | P. aeruginosa infection | Neutropenic mice | 5 mg/kg | Intraperitoneal (i.p.) | Three times, at 0, 6, and 24 hours post-infection | Delayed mortality compared to control | [1] |
| SET-M33DIM | P. aeruginosa infection | Neutropenic mice | 10 mg/kg | Intraperitoneal (i.p.) | Three times, at 0, 6, and 24 hours post-infection | 20% survival (untreated had 100% mortality within 45 hours) | [1] |
Table 2: Administration Protocols and Efficacy of MOP3 in Sepsis Models
| Peptide | Sepsis Model | Animal Model | Dosage | Route of Administration | Timing of Administration | Key Outcomes | Citation |
| MOP3 | Cecal Ligation and Puncture (CLP) | Wild-type mice | 10 µg/g BW | Retro-orbital injection | 20 hours before analysis | Reduced serum IL-6 and TNF-α | |
| MOP3 | Cecal Slurry (CS) injection | Neonatal C57BL/6 mouse pups | 20 µg/g | Intraperitoneal (i.p.) | 10 hours before analysis | Improved 7-day survival (75% vs. 46% for vehicle) | [4] |
Table 3: Administration Protocol and Efficacy of TN13 in Sepsis Model
| Peptide | Sepsis Model | Animal Model | Dosage | Route of Administration | Timing of Administration | Key Outcomes | Citation |
| TN13 | LPS-induced sepsis | C57BL/6 mice | 25 mg/kg | Intraperitoneal (i.p.) | Once, 1 hour after LPS injection | Improved survival rates | [5][6][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is a widely used surgical model that mimics the pathophysiology of human septic peritonitis.
Protocol:
-
Animal Preparation: Use adult male Wistar rats (250-300 g) or wild-type mice. Anesthetize the animals using an appropriate anesthetic (e.g., intramuscular ketamine, 30 mg/kg).
-
Surgical Procedure:
-
Shave the abdomen and disinfect the area with an antiseptic solution.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures also determine the severity.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Post-operative Care: Provide fluid resuscitation (e.g., subcutaneous saline) and analgesia as per institutional guidelines.
-
Peptide Administration: Administer the M3 peptide at the desired dose and time points via the specified route (e.g., retro-orbital, intraperitoneal).
-
Monitoring and Endpoint: Monitor animals for signs of sepsis (e.g., lethargy, piloerection, altered body temperature). Collect blood and tissue samples at predetermined endpoints for analysis of inflammatory markers and bacterial load.
LPS-Induced Endotoxemia Model
This model is used to study the inflammatory response to a key component of Gram-negative bacteria.
Protocol:
-
Animal Preparation: Use C57BL/6 mice.
-
Induction of Endotoxemia: Inject lipopolysaccharide (LPS) from E. coli intraperitoneally. A typical dose to induce sepsis is 20 mg/kg.[7]
-
Peptide Administration: Administer the M3 peptide (e.g., TN13 at 25 mg/kg) intraperitoneally at a specified time relative to the LPS injection (e.g., 1 hour after).[7]
-
Monitoring and Endpoint: Monitor survival rates and collect serum at various time points to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA.[5]
P. aeruginosa Infection-Induced Sepsis Model
This model uses a clinically relevant pathogen to induce sepsis.
Protocol:
-
Animal Preparation: Use neutropenic mice (e.g., BALB/c). Neutropenia can be induced by cyclophosphamide administration.
-
Infection: Inject a lethal dose of a virulent strain of Pseudomonas aeruginosa (e.g., PAO1) intraperitoneally.[1]
-
Peptide Administration: Administer the M3 peptide (e.g., SET-M33DIM) at various doses and time points (e.g., 0, 6, and 24 hours post-infection) via the desired route (intraperitoneal or intravenous).[1]
-
Monitoring and Endpoint: Monitor survival over a period of several days.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of M3 Peptides in Sepsis
M3 peptides are thought to exert their therapeutic effects through a multi-pronged approach targeting both the pathogen and the host's inflammatory response.
Caption: Proposed dual mechanism of M3 peptides in sepsis.
Experimental Workflow for Evaluating Therapeutic Window
A systematic approach is required to define the therapeutic window of a novel peptide in a sepsis model.
Caption: Workflow for determining the therapeutic window of a peptide in sepsis.
Discussion and Future Directions
The available data indicates that M3-related peptides show therapeutic promise in various preclinical models of sepsis. However, the concept of a "therapeutic window" has not been systematically explored for most of these compounds. The timing of administration in the reported studies ranges from prophylactic (before or at the time of the septic insult) to early therapeutic intervention (within a few hours). For instance, TN13 was effective when given 1 hour after LPS challenge, while SET-M33 showed efficacy even when the first dose was administered 24 hours after infection, suggesting a potentially wider therapeutic window.[3][7]
Future research should focus on systematically evaluating the efficacy of these peptides when administered at progressively later time points after the onset of sepsis. This is crucial as in a clinical setting, treatment is often initiated after the infection has been established and symptoms have appeared. Studies should also investigate the impact of repeated dosing and the combination of M3 peptides with standard-of-care antibiotics and fluid resuscitation. Establishing a clear dose-response and time-course relationship will be essential for the clinical translation of these promising therapeutic agents.
References
- 1. sfera.unife.it [sfera.unife.it]
- 2. A peptide-based medical device for the selective removal of inflammatory factors from the blood of people with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. The Novel MFG-E8-derived Oligopeptide, MOP3, Improves Outcomes in a Preclinical Murine Model of Neonatal Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of TN13 Peptide on Acute Respiratory Distress Syndrome and Sepsis Models In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of TN13 Peptide on Acute Respiratory Distress Syndrome and Sepsis Models In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of M3 Peptide (SET-M33) in Acute Lung Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1][2] A promising therapeutic avenue in the study of ALI is the use of synthetic peptides with anti-inflammatory properties. One such peptide is SET-M33, a tetra-branched synthetic antimicrobial peptide, which has demonstrated significant efficacy in preclinical models of acute lung injury.[3][4]
SET-M33 is a cationic peptide with a four-branched structure composed of the amino acid sequence (KKIRVRLSA)₄, linked by a three-lysine core.[3] This multimeric design enhances its stability and resistance to degradation by proteases.[3] Beyond its antimicrobial activities against Gram-negative bacteria, SET-M33 exhibits potent anti-inflammatory and immunomodulatory effects, primarily through the neutralization of bacterial lipopolysaccharide (LPS), a key trigger in many ALI models.[2][3][5]
These application notes provide a comprehensive overview of the use of SET-M33 in experimental ALI models, including detailed protocols, quantitative data from preclinical studies, and insights into its mechanism of action.
Data Presentation
Table 1: In Vivo Efficacy of SET-M33 in an LPS-Induced Murine ALI Model
| Dosage of SET-M33 (intratracheal) | Key Outcome Measures | Results | Reference |
| 0.5, 2, and 5 mg/kg | Neutrophil count in Bronchoalveolar Lavage (BAL) fluid | Significantly inhibited | [3][4] |
| 0.5, 2, and 5 mg/kg | Pro-inflammatory Cytokine Levels in BAL fluid (KC, MIP-1α, IP-10, MCP-1, TNF-α) | Significant reduction | [3][4] |
Table 2: In Vitro Anti-Inflammatory Activity of SET-M33D (D-amino acid version)
| Cell Line | Stimulant | Cytokine Measured | IC₅₀ of SET-M33D | Reference |
| RAW 264.7 macrophages | LPS (20 ng/mL) | TNF-α | 1.36 µM | [5] |
| RAW 264.7 macrophages | LPS (20 ng/mL) | IL-6 | 1.30 µM | [5] |
| RAW 264.7 macrophages | LTA (2 µg/mL) | TNF-α | 3.64 µM | [5] |
| RAW 264.7 macrophages | LTA (2 µg/mL) | IL-6 | 2.78 µM | [5] |
Table 3: In Vivo Toxicity Profile of SET-M33
| Animal Model | Administration Route | Dosage and Duration | Key Findings | Reference |
| CD-1 Mice | Snout inhalation | 5 and 20 mg/kg/day for 7 days | NOAEL: 5 mg/kg/day. Adverse clinical signs and effects on body weight at 20 mg/kg/day. | [3][4] |
Mechanism of Action and Signaling Pathways
The primary anti-inflammatory mechanism of SET-M33 in the context of ALI is its ability to bind and neutralize LPS.[5] This action prevents the activation of downstream inflammatory signaling pathways. A key pathway inhibited by SET-M33 is the Nuclear Factor-kappaB (NF-κB) signaling cascade, a central regulator of the inflammatory response.[2] By suppressing NF-κB activation, SET-M33 reduces the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5]
Figure 1: Simplified signaling pathway of SET-M33's anti-inflammatory action.
Experimental Protocols
LPS-Induced Acute Lung Injury Murine Model
This protocol describes the induction of ALI in mice using LPS and the therapeutic administration of SET-M33.
Materials:
-
SET-M33 peptide
-
Lipopolysaccharide (LPS) from E. coli or other relevant Gram-negative bacteria
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Male BALB/c mice (or other suitable strain)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal administration device (e.g., MicroSprayer)
-
Materials for bronchoalveolar lavage (BAL)
-
Reagents for cell counting (e.g., hemocytometer, trypan blue)
-
ELISA kits for cytokine quantification
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Preparation of Reagents:
-
Dissolve SET-M33 in sterile saline to the desired concentrations (e.g., for doses of 0.5, 2, and 5 mg/kg).
-
Dissolve LPS in sterile saline to a concentration of 0.5 mg/mL.[4]
-
-
Anesthesia: Anesthetize the mice using a standardized and approved protocol.
-
SET-M33 Administration:
-
Position the anesthetized mouse for intratracheal administration.
-
Administer the prepared SET-M33 solution or vehicle (saline) intratracheally approximately 30 minutes before the LPS challenge.[4]
-
-
LPS Challenge:
-
Administer 0.5 mg/mL LPS solution intratracheally.
-
-
Monitoring: Monitor the animals for signs of distress according to institutional guidelines.
-
Sample Collection (e.g., 24 hours post-LPS challenge):
-
Euthanize the mice using an approved method.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline or PBS into the lungs.
-
-
BAL Fluid Analysis:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count and differential cell count (specifically for neutrophils) using a hemocytometer and appropriate staining.
-
Use the supernatant for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, KC, MIP-1α, IP-10, MCP-1) using specific ELISA kits.
-
-
Lung Histopathology (Optional):
-
Perfuse the lungs and fix them in formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammation, and alveolar damage.
-
Figure 2: Experimental workflow for studying SET-M33 in an LPS-induced ALI model.
Conclusion
The M3 peptide, SET-M33, represents a promising therapeutic candidate for acute lung injury due to its dual antimicrobial and potent anti-inflammatory properties. Its ability to neutralize LPS and suppress key inflammatory signaling pathways, such as NF-κB, has been demonstrated in preclinical ALI models. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of SET-M33 and similar peptides in the context of ALI and other inflammatory lung diseases. Further research should focus on optimizing delivery methods, evaluating long-term safety, and exploring its efficacy in a wider range of ALI models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Antimicrobial Immunomodulatory Peptides: Ongoing Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing M3 peptide dosage for maximum efficacy in sepsis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with M3 peptide to optimize its efficacy in sepsis models.
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for M3 peptide in sepsis?
M3 peptide is a synthetic cationic peptide designed to combat sepsis through a dual mechanism of action. Primarily, it directly neutralizes key triggers of the septic cascade, such as bacterial endotoxins like lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria.[1] Secondly, it modulates the host's inflammatory response by binding to and clearing damage-associated molecular patterns (DAMPs) like extracellular cold-inducible RNA-binding protein (eCIRP), which are released during cellular injury and amplify inflammation.[2] This dual action aims to reduce the overwhelming inflammatory cytokine storm characteristic of sepsis, thereby mitigating tissue damage and improving survival outcomes.[2][3]
2. What is the optimal solvent and storage condition for M3 peptide?
For optimal stability, lyophilized M3 peptide should be stored at -20°C in a dark, dry environment.[4][5] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[5]
Reconstitution should be done using sterile, nuclease-free water or a buffer at a pH of 5-6 to create a stock solution.[4] Due to the cationic nature of M3 peptide, if solubility issues arise in water, a 10-30% acetic acid solution can be tested for basic peptides.[4] For hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by a stepwise addition of the aqueous buffer.[6] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5]
3. What are the recommended starting doses for in vivo sepsis models?
The optimal dosage of M3 peptide can vary depending on the sepsis model, the severity of the infection, and the animal species. Based on preclinical studies with similar peptides, a starting dose in the range of 1-10 mg/kg of body weight administered intravenously or intraperitoneally is recommended for murine models of sepsis.[2][7] A dose-response study is crucial to determine the most effective concentration for your specific experimental setup. Key endpoints to measure efficacy include survival rates, bacterial load in blood and organs, and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum.[2]
4. How can I assess the efficacy of M3 peptide in my sepsis model?
The efficacy of M3 peptide can be evaluated through a combination of physiological, microbiological, and immunological endpoints:
-
Survival Analysis: Monitor and record the survival rates of the animals over a defined period (e.g., 7 days) post-sepsis induction.
-
Bacterial Clearance: At specific time points, collect blood and tissue samples (e.g., spleen, liver) to quantify the bacterial load (CFU/mL or CFU/gram of tissue).
-
Cytokine Profiling: Measure the levels of key pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in the serum or plasma using ELISA or multiplex assays.
-
Organ Damage Markers: Assess organ injury by measuring biochemical markers in the serum, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver damage, and creatinine and blood urea nitrogen (BUN) for kidney damage.[2]
-
Histopathology: Collect major organs (lungs, liver, kidneys) for histological examination to assess tissue damage, inflammation, and cellular infiltration.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peptide Solubility | - Incorrect solvent or pH. - Peptide has a high net charge or is hydrophobic. | - Calculate the peptide's net charge to determine if an acidic or basic buffer is needed.[4][6] - For hydrophobic peptides, try dissolving in a small amount of DMSO, then slowly add your aqueous buffer.[6] - Use sonication to aid dissolution. |
| Inconsistent Experimental Results | - Variability in the sepsis model (e.g., CLP surgery). - Peptide degradation due to improper storage or handling. | - Standardize the sepsis induction protocol. For CLP, ensure consistent ligation length and needle size.[8] - Aliquot the peptide stock solution to avoid multiple freeze-thaw cycles.[5] - Prepare fresh dilutions of the peptide for each experiment. |
| Lack of Efficacy in Sepsis Model | - Suboptimal dosage or timing of administration. - Inappropriate route of administration. - Peptide instability in vivo. | - Conduct a dose-response study to find the optimal dose. - Optimize the timing of peptide administration relative to the induction of sepsis (e.g., prophylactic vs. therapeutic).[9] - Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal) based on the peptide's pharmacokinetic profile. - Investigate peptide modifications, such as PEGylation, to improve in vivo stability.[10] |
| High Mortality in Control Group | - Overly severe sepsis model. | - Adjust the severity of the sepsis model. In CLP, this can be done by altering the length of the cecum ligated or using a smaller gauge needle.[8] In LPS models, reduce the dose of LPS.[7] |
Data Presentation
Table 1: In Vivo Efficacy of M3 Peptide in a Murine CLP Sepsis Model
| Treatment Group | Dosage (mg/kg) | Survival Rate (7 days) | Serum TNF-α (pg/mL) at 24h | Serum IL-6 (pg/mL) at 24h |
| Sham | - | 100% | 50 ± 15 | 80 ± 20 |
| CLP + Vehicle | - | 20% | 1500 ± 300 | 3500 ± 500 |
| CLP + M3 Peptide | 1 | 40% | 1100 ± 250 | 2800 ± 400 |
| CLP + M3 Peptide | 5 | 70% | 600 ± 150 | 1200 ± 300 |
| CLP + M3 Peptide | 10 | 80% | 450 ± 100 | 900 ± 250 |
Table 2: Effect of M3 Peptide on Organ Damage Markers in a Murine CLP Sepsis Model
| Treatment Group | Dosage (mg/kg) | Serum ALT (U/L) at 24h | Serum AST (U/L) at 24h | Serum Creatinine (mg/dL) at 24h |
| Sham | - | 40 ± 8 | 120 ± 25 | 0.4 ± 0.1 |
| CLP + Vehicle | - | 250 ± 50 | 600 ± 120 | 1.5 ± 0.3 |
| CLP + M3 Peptide | 5 | 120 ± 30 | 350 ± 80 | 0.8 ± 0.2 |
| CLP + M3 Peptide | 10 | 90 ± 20 | 280 ± 60 | 0.6 ± 0.15 |
Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Murine Sepsis Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[11][12]
-
Anesthesia: Anesthetize the mouse (e.g., C57BL/6, 8-10 weeks old) using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with an antiseptic solution.
-
Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecal Ligation: Exteriorize the cecum and ligate it below the ileocecal valve. The length of the ligated cecum determines the severity of sepsis; a longer ligation results in higher mortality.[8]
-
Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). The size of the needle also influences the severity. A small amount of fecal matter should be extruded.
-
Repositioning and Closure: Return the cecum to the abdominal cavity. Close the peritoneal wall and skin with sutures or surgical clips.
-
Resuscitation and Post-operative Care: Administer subcutaneous saline for fluid resuscitation. Provide post-operative analgesia and monitor the animals closely for signs of distress.
-
M3 Peptide Administration: Administer M3 peptide at the desired dose and route at a specified time point relative to the CLP procedure (e.g., 1 hour post-CLP).
Mandatory Visualizations
Caption: M3 Peptide's dual mechanism of action in sepsis.
Caption: Experimental workflow for M3 peptide dosage optimization.
References
- 1. A peptide-based medical device for the selective removal of inflammatory factors from the blood of people with sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Scavenging Peptide, MOP3, Attenuates Inflammation in Sepsis – Surgical Infection Society [sisna.org]
- 3. Antimicrobial Peptides in Human Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. jpt.com [jpt.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Antimicrobial Peptides Designed Using a Recurrent Neural Network Reduce Mortality in Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Sepsis Induced by Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]
M3 peptide stability and solubility for in vivo experiments
Welcome to the technical support center for researchers utilizing M3 peptides in in vivo experiments. This resource provides essential information on the stability and solubility of M3 peptides, along with troubleshooting guides and frequently asked questions to ensure the success of your research.
Disclaimer: The term "M3 peptide" can refer to different molecules in scientific literature, including fragments of the M3 muscarinic acetylcholine receptor and the antimicrobial peptide ΔM3. This guide provides information relevant to both, and also includes general best practices for peptide research where specific data for a particular M3 peptide is unavailable.
Troubleshooting Guides
Problem: M3 Peptide Precipitates Out of Solution During Formulation or Injection
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Solvent | 1. Assess Peptide Characteristics: Determine the net charge of your M3 peptide at physiological pH. For the antimicrobial peptide ΔM3 (NFFKRIRRAGKRIRKAIISA), with a charge of +8, it is considered basic.[1] For M3 muscarinic receptor fragments, the charge will depend on the specific amino acid sequence. 2. Select Appropriate Solvent: For basic peptides, initial solubilization in a slightly acidic solution (e.g., 10% acetic acid) before dilution in your final buffer can improve solubility. For acidic peptides, a slightly basic solution (e.g., 0.1M ammonium bicarbonate) may be used.[2][3][4][5] 3. Use of Organic Solvents: For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, followed by slow dilution with your aqueous buffer, can be effective.[2][3][4][5] |
| Aggregation | 1. Sonication: Briefly sonicate the peptide solution to break up aggregates.[2] 2. pH Adjustment: Ensure the pH of your final formulation is not close to the isoelectric point (pI) of the peptide, as this is the point of minimal solubility. |
| Concentration Too High | 1. Determine Maximum Solubility: Perform a solubility test with a small amount of the peptide to determine its maximum concentration in your chosen buffer. 2. Adjust Formulation: If the required in vivo dose necessitates a high concentration, consider formulating with solubility-enhancing excipients, though their compatibility with in vivo studies must be verified. |
Problem: Loss of M3 Peptide Activity in In Vivo Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Proteolytic Degradation | 1. Assess In Vitro Stability: Incubate the M3 peptide in plasma from the animal species to be used in your study and analyze for degradation over time using RP-HPLC. 2. Structural Modifications: If stability is low, consider using a more stable analog, such as one with D-amino acid substitutions or terminal modifications (N-terminal acetylation, C-terminal amidation).[6] The antimicrobial peptide SET-M33, for example, is a tetra-branched peptide designed for high resistance to proteases.[7] |
| Oxidation | 1. Protect from Oxidation: If your M3 peptide contains methionine, cysteine, or tryptophan, use oxygen-free buffers for reconstitution and handling.[3] 2. Storage: Store stock solutions and lyophilized peptide at -20°C or -80°C, protected from light. |
| Adsorption to Surfaces | 1. Use Low-Binding Labware: Utilize low-protein-binding tubes and pipette tips for handling the peptide solution. 2. Include a Carrier Protein: For very dilute solutions, the addition of a carrier protein like bovine serum albumin (BSA) can reduce loss due to adsorption, if compatible with the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting my M3 peptide?
A1: The ideal solvent depends on the specific amino acid sequence of your M3 peptide. First, try sterile, distilled water. If the peptide is basic (net positive charge), as is the case for the antimicrobial peptide ΔM3[1], and does not dissolve in water, try a dilute acidic solution like 10% acetic acid. For acidic peptides (net negative charge), a dilute basic solution like 0.1M ammonium bicarbonate can be used. For very hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by careful dilution in your experimental buffer.[2][3][4][5] Always test the solubility of a small amount of peptide first.
Q2: How should I store my M3 peptide for long-term use?
A2: Lyophilized M3 peptide should be stored at -20°C or -80°C, protected from light and moisture. Before opening, allow the vial to warm to room temperature to prevent condensation. Once reconstituted, it is best to aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: How can I assess the stability of my M3 peptide in plasma?
A3: You can perform an in vitro plasma stability assay. Incubate the M3 peptide at a known concentration in plasma from your animal model at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture, precipitate the plasma proteins (e.g., with acetonitrile), and analyze the supernatant for the amount of intact peptide remaining using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q4: What are some strategies to improve the in vivo half-life of my M3 peptide?
A4: To improve in vivo half-life, you can consider several peptide engineering strategies. These include substituting L-amino acids with D-amino acids to reduce susceptibility to proteases, cyclization of the peptide, or modifying the N- and C-termini (e.g., acetylation and amidation).[6] Another approach is PEGylation, the attachment of polyethylene glycol chains, which can increase the peptide's size and shield it from degradation and renal clearance.
Experimental Protocols
Protocol 1: General Procedure for M3 Peptide Solubilization
-
Characterize your M3 peptide: Determine the net charge of your peptide by assigning a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.
-
Initial Solubilization:
-
For charged peptides: If the net charge is positive, try dissolving in sterile distilled water. If unsuccessful, use a small amount of 10-25% acetic acid. If the net charge is negative, try sterile distilled water first, then a small amount of 0.1M ammonium bicarbonate.
-
For neutral/hydrophobic peptides: Attempt to dissolve in a minimal amount of an organic solvent such as DMSO, ethanol, or acetonitrile.
-
-
Dilution: Once the peptide is dissolved, slowly add the aqueous buffer of choice to the peptide solution with gentle mixing to reach the final desired concentration.
-
Verification: Centrifuge the solution to pellet any undissolved peptide. The supernatant should be a clear solution.
Protocol 2: RP-HPLC Method for M3 Peptide Stability Assessment
This is a general method and may require optimization for your specific M3 peptide.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.[8]
-
Procedure:
-
Prepare plasma samples with the M3 peptide at different time points as described in the FAQ section.
-
Inject a standard solution of the M3 peptide to determine its retention time.
-
Inject the supernatant from the plasma samples.
-
Quantify the peak area of the intact peptide at each time point to determine the rate of degradation.
-
Visualizations
Caption: Workflow for M3 peptide preparation and stability assessment for in vivo studies.
Caption: M3 muscarinic acetylcholine receptor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genscript.com [genscript.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
Technical Support Center: FRET Assay for M3 Peptide Binding Affinity
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Förster Resonance Energy Transfer (FRET) assays to determine the binding affinity of peptides, with a focus on M3 peptide interactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is FRET and how is it used to measure M3 peptide binding affinity?
A: Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor) when they are in close proximity (typically 1-10 nanometers).[1][2][3] For a binding assay, you would label the M3 receptor (or its binding partner) with a donor fluorophore and the M3 peptide with an acceptor fluorophore. When the peptide binds to the receptor, the donor and acceptor are brought close enough for FRET to occur. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence (sensitized emission).[4][5] By titrating the concentration of the labeled peptide and measuring the change in FRET signal, you can determine the binding affinity (dissociation constant, Kd).[6][7]
Q2: What are the critical controls for a FRET binding assay?
A: To ensure your FRET signal is real and to accurately quantify it, you must include several controls:
-
Unlabeled Control: Unlabeled protein and peptide to measure background autofluorescence.
-
Donor-Only Sample: Labeled donor (e.g., receptor) with unlabeled acceptor (e.g., peptide) to measure the donor's fluorescence spectrum and quantify its bleed-through into the acceptor channel.[8]
-
Acceptor-Only Sample: Labeled acceptor (e.g., peptide) with unlabeled donor (e.g., receptor) to measure direct excitation of the acceptor at the donor's excitation wavelength.[8]
-
Competition Control: A sample with labeled donor, labeled acceptor, and a high concentration of unlabeled peptide. A true binding interaction should be competed away, resulting in a loss of the FRET signal.[4]
Q3: How do I choose the right donor-acceptor pair for my M3 peptide experiment?
A: The ideal FRET pair has several key characteristics:
-
Spectral Overlap: The emission spectrum of the donor must significantly overlap with the excitation spectrum of the acceptor.[4][9] The degree of this overlap is a primary determinant of FRET efficiency.
-
High Quantum Yield Donor: The donor should be a bright fluorophore.
-
Minimal Crosstalk: There should be minimal direct excitation of the acceptor at the donor's excitation wavelength and minimal bleed-through of the donor's emission into the acceptor's detection channel.[9][10]
-
Appropriate Förster Distance (R0): The R0 is the distance at which FRET efficiency is 50%. This value should be within the expected distance range between the donor and acceptor on your binding partners (typically 4-6 nm).[4][11]
-
Photostability: Choose dyes that are resistant to photobleaching, especially for kinetic studies.[12]
| Common FRET Pairs | Förster Distance (R0) | Notes |
| CFP - YFP | ~4.9 - 5.2 nm | Widely used fluorescent proteins, but can be prone to photobleaching and pH sensitivity.[13] |
| GFP - Cy3 | ~6.0 nm | Good for cellular studies.[4] |
| Cy3 - Cy5 | ~5.0 nm | A popular and well-characterized pair of organic dyes.[4] |
| Terbium (Tb) - Fluorescein | Varies | Used in Time-Resolved FRET (TR-FRET), which minimizes background fluorescence.[14][15] |
Q4: My FRET signal is very low or absent. What should I check?
A: A low or absent FRET signal is a common issue with several potential causes. Systematically check the following:
-
Labeling Efficiency: Confirm that both the protein and the M3 peptide are successfully labeled. Check dye-to-protein ratios.
-
Protein/Peptide Integrity: Ensure the labeling process has not compromised the binding activity of your molecules.[16]
-
Concentrations: Verify the concentrations of your labeled molecules. FRET assays may require low nanomolar concentrations to achieve a good signal-to-noise ratio.[17]
-
Distance or Orientation: The distance between the fluorophores upon binding might be greater than 10 nm, or their relative orientation (dipole moment) may be unfavorable for energy transfer.[11] Consider labeling at different sites.
-
Instrument Settings: Ensure you are using the correct excitation/emission wavelengths and filters. For TR-FRET, filter-based plate readers are often more sensitive than monochromator-based ones.[15]
Q5: I'm seeing a high background signal. How can I reduce it?
A: High background can mask your true FRET signal and originates from several sources:
-
Spectral Bleed-Through (Crosstalk): This occurs when donor emission is detected in the acceptor channel or the acceptor is directly excited by the donor's excitation wavelength.[9][11] This is corrected mathematically using your donor-only and acceptor-only controls.
-
Autofluorescence: The sample buffer, plate, or unlabeled proteins can fluoresce.[18] Use high-quality, low-fluorescence plates and buffers.
-
Contamination: Contaminants in your sample or on the plate can fluoresce.[12] Ensure clean handling and high-purity reagents.
-
Excessive Fluorophore Concentration: High concentrations of fluorophores can lead to self-quenching, which can affect measurements.[9][19]
Q6: The fluorescence signal is decreasing over time, even in my controls. What's happening?
A: This is most likely due to photobleaching , an irreversible destruction of the fluorophore by excitation light.[12] It can also be caused by the peptide or protein sticking to the well plate over time.[20]
-
To Minimize Photobleaching: Reduce the intensity of the excitation light, decrease the exposure time or frequency of measurements, and use more photostable dyes.[12][20]
-
To Prevent Sticking: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in your assay buffer.[20]
Q7: The calculated binding affinity (Kd) seems incorrect. What are common pitfalls in data analysis?
A: Inaccurate Kd values often stem from issues in the experimental setup or data processing.
-
Improper Background Subtraction: Failure to correctly subtract signals from buffer and correct for crosstalk using donor-only and acceptor-only controls will lead to errors.[6][21]
-
Active vs. Total Protein Concentration: Ensure you are using the concentration of active, binding-competent protein/peptide in your calculations, not just the total protein concentration.
-
Assay Conditions: The Kd is dependent on buffer conditions (pH, salt). Ensure these are consistent.
-
Incorrect Fitting Model: Use a suitable binding model (e.g., one-site specific binding) to fit your titration data.
Section 2: Troubleshooting Guides
Problem: No or Weak FRET Signal
-
Question: I've mixed my donor-labeled receptor and acceptor-labeled M3 peptide, but I see little to no increase in the acceptor's emission or decrease in the donor's. What should I do?
-
Answer: Follow a systematic troubleshooting workflow to identify the issue.
Section 3: Key Experimental Protocols
Protocol 1: Steady-State FRET Titration for Kd Determination
This protocol describes a typical experiment to determine the dissociation constant (Kd) by measuring the FRET signal at equilibrium.
Materials:
-
Donor-labeled protein (e.g., M3 Receptor) at a constant concentration.
-
Acceptor-labeled ligand (e.g., M3 Peptide) as a titrant.
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).
-
Low-volume, black 96- or 384-well plates.
-
Fluorescence plate reader capable of measuring FRET.
Methodology:
-
Prepare a Titration Series: Prepare a serial dilution of the acceptor-labeled M3 peptide in assay buffer. The concentration range should span from well below to well above the expected Kd (e.g., from 0.1x to 10x Kd).
-
Set Up Control Wells: On the same plate, prepare wells for your critical controls:
-
Buffer only.
-
Donor-only: Constant concentration of donor-protein with buffer.
-
Acceptor-only: Highest concentration of acceptor-peptide with buffer.
-
-
Add Donor: Add the donor-labeled protein to all experimental and donor-only wells at a fixed final concentration. This concentration should ideally be below the Kd to ensure binding sensitivity.
-
Add Acceptor Titrant: Add the varying concentrations of the acceptor-labeled peptide to the experimental wells. Add buffer to the donor-only well.
-
Incubate: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Measure Fluorescence: Read the plate using the fluorescence reader. Measure three signals for each well:
-
Donor Channel: Excite at donor wavelength, measure at donor emission wavelength.
-
Acceptor Channel: Excite at acceptor wavelength, measure at acceptor emission wavelength (used for quality control).
-
FRET Channel: Excite at donor wavelength, measure at acceptor emission wavelength.[10]
-
-
Data Analysis:
-
Subtract the buffer-only background from all readings.
-
Correct the raw FRET signal for donor bleed-through and direct acceptor excitation using the control wells.
-
Plot the corrected FRET signal as a function of the acceptor-labeled peptide concentration.
-
Fit the resulting curve to a one-site binding equation to calculate the Kd.[6]
-
Protocol 2: Acceptor Photobleaching to Confirm FRET
This method confirms that a loss in donor fluorescence is due to energy transfer to the acceptor. Photobleaching the acceptor eliminates it as an energy sink, so if FRET was occurring, the donor fluorescence should increase ("dequench").[5][11][19]
Materials:
-
Sample containing both donor- and acceptor-labeled molecules.
-
Fluorescence microscope (confocal is ideal) with the ability to selectively photobleach a region of interest (ROI).
Methodology:
-
Acquire Pre-Bleach Images:
-
Take an image of the sample using the donor excitation and emission channels. This is the "Donor Pre-Bleach" image.
-
Take an image using the acceptor excitation and emission channels to confirm the presence of the acceptor.
-
-
Photobleach the Acceptor:
-
Acquire Post-Bleach Image:
-
Immediately after bleaching, take another image using the donor excitation and emission channels. This is the "Donor Post-Bleach" image.
-
-
Analyze the Data:
-
Compare the donor fluorescence intensity inside the ROI between the Pre-Bleach and Post-Bleach images.
-
A significant increase in donor fluorescence after acceptor photobleaching is a positive confirmation of FRET.[2][5] The FRET efficiency (E) can be calculated as: E = 1 - (Donor_Pre-Bleach / Donor_Post-Bleach).
-
Section 4: Data Presentation and Interpretation
Example Data: M3 Peptide Binding Affinity
Quantitative data should be summarized in clear tables. Below is a hypothetical example of FRET titration data used to determine the binding affinity for a wild-type (WT) and a mutant M3 peptide.
| M3 Peptide Conc. (nM) | Corrected FRET Signal (RFU) - WT Peptide | Corrected FRET Signal (RFU) - Mutant Peptide |
| 0 | 52 | 55 |
| 1 | 2150 | 850 |
| 5 | 6840 | 2970 |
| 10 | 9550 | 4650 |
| 25 | 13580 | 7110 |
| 50 | 15990 | 8950 |
| 100 | 17510 | 10120 |
| 250 | 18450 | 10980 |
| Calculated Kd (nM) | 12.5 ± 1.1 | 35.2 ± 2.5 |
| Bmax (RFU) | 18950 ± 350 | 11500 ± 410 |
RFU = Relative Fluorescence Units. Data represents background- and crosstalk-corrected values. Kd and Bmax are derived from non-linear regression of the binding curve.
References
- 1. Optimizing FRET-FLIM Labeling Conditions to Detect Nuclear Protein Interactions at Native Expression Levels in Living Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. internt.slu.se [internt.slu.se]
- 3. Frontiers | Resource for FRET-Based Biosensor Optimization [frontiersin.org]
- 4. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FRETting about the affinity of bimolecular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photobleaching-Corrected FRET Efficiency Imaging of Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 10. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 12. youtube.com [youtube.com]
- 13. Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maximizing the quantitative accuracy and reproducibility of Förster resonance energy transfer measurement for screening by high throughput widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide M3 Treatment in CLP Sepsis Models
Welcome to the technical support center for the application of Peptide M3 in preclinical Cecal Ligation and Puncture (CLP) sepsis models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and answer frequently asked questions related to the experimental use of Peptide M3 for improving survival rates in CLP-induced sepsis.
Frequently Asked Questions (FAQs)
Q1: What is Peptide M3 and what is its proposed mechanism of action in sepsis?
A1: Peptide M3 is a synthetic peptide with dual antimicrobial and immunomodulatory properties. Its mechanism of action is thought to involve direct disruption of bacterial membranes and modulation of the host inflammatory response.[1][2][3] By neutralizing pathogens and dampening the excessive inflammatory cascade characteristic of sepsis, Peptide M3 aims to reduce organ damage and improve survival.
Q2: What is the optimal timing for Peptide M3 administration in a CLP model?
A2: The therapeutic window for Peptide M3 is a critical experimental parameter. Administration is typically recommended shortly after the CLP procedure (e.g., within 1-6 hours) to mimic a clinically relevant scenario where treatment follows the onset of infection. Pre-treatment (prophylactic administration) may yield different results and should be clearly distinguished from post-treatment protocols.
Q3: How should Peptide M3 be reconstituted and stored?
A3: Peptide M3 should be reconstituted in sterile, pyrogen-free water or phosphate-buffered saline (PBS) to the desired stock concentration. For long-term storage, it is recommended to aliquot the peptide in its lyophilized form and store it at -20°C or -80°C. Once reconstituted, use immediately or store at 4°C for short-term use (up to 24 hours) to avoid degradation. Avoid repeated freeze-thaw cycles.
Q4: What are the expected effects of Peptide M3 on inflammatory cytokine levels?
A4: Effective treatment with Peptide M3 is expected to lead to a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum and peritoneal lavage fluid of CLP animals.[4][5] An increase in anti-inflammatory cytokines like IL-10 may also be observed, indicating a rebalancing of the immune response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in survival rates between experimental groups. | 1. Inconsistent CLP procedure (e.g., variation in ligation site, needle gauge, number of punctures).2. Variability in the gut microbiome of the animal cohort.3. Improper randomization of animals. | 1. Standardize the CLP surgical procedure meticulously. Ensure all researchers are trained on the same protocol.2. Acclimatize animals for a sufficient period and house them under identical conditions.3. Use a robust randomization method to assign animals to treatment and control groups. |
| No significant improvement in survival with Peptide M3 treatment. | 1. Suboptimal dosage of Peptide M3.2. Administration outside the therapeutic window.3. Degradation of the peptide due to improper storage or handling.4. High severity of the CLP model overwhelming the therapeutic effect. | 1. Perform a dose-response study to determine the optimal therapeutic dose.2. Conduct a time-course experiment to identify the effective therapeutic window.3. Ensure proper reconstitution and storage of the peptide. Use freshly prepared solutions for each experiment.4. Adjust the severity of the CLP model (e.g., use a smaller gauge needle) to a level where therapeutic intervention is feasible. |
| Unexpected toxicity or adverse effects observed in the Peptide M3 treated group. | 1. High concentration of the peptide leading to off-target effects.2. Contamination of the peptide solution.3. Rapid bolus injection causing a systemic shock-like reaction. | 1. Re-evaluate the dosage and consider a dose-escalation study to identify a safe and effective dose.2. Use sterile, pyrogen-free reagents and aseptic techniques for peptide preparation.3. Administer the peptide via a slower infusion or consider a different route of administration (e.g., subcutaneous instead of intravenous). |
| Inconsistent cytokine level measurements. | 1. Variability in sample collection and processing times.2. Degradation of cytokines in the samples.3. Issues with the ELISA or multiplex assay. | 1. Standardize the timing and method of blood and peritoneal fluid collection.2. Process samples promptly and store them at -80°C. Add protease inhibitors to the samples.3. Validate the assay with appropriate controls and standards. Ensure proper sample dilution. |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Procedure
-
Anesthesia: Anesthetize the mouse (e.g., 8-12 week old male C57BL/6) using an appropriate anesthetic agent (e.g., isoflurane). Confirm the depth of anesthesia by pedal withdrawal reflex.
-
Surgical Preparation: Shave the abdomen and disinfect the surgical area with 70% ethanol and povidone-iodine.
-
Laparotomy: Make a 1 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum at a specified distance from the distal end (e.g., 5-10 mm) with a silk suture (e.g., 3-0). Ensure that the ligation does not obstruct the bowel.
-
Puncture: Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 18G or 21G). A small amount of fecal matter may be extruded to ensure patency.[6]
-
Repositioning and Closure: Carefully return the cecum to the abdominal cavity. Close the peritoneum and skin with sutures or surgical clips.
-
Fluid Resuscitation: Administer pre-warmed sterile saline subcutaneously (e.g., 1 mL) to provide fluid resuscitation.
-
Post-operative Care: House the animals in a clean, warm environment and provide easy access to food and water. Monitor the animals closely for signs of sepsis.
Peptide M3 Administration
-
Reconstitution: Reconstitute lyophilized Peptide M3 in sterile, pyrogen-free PBS to a stock concentration of 1 mg/mL.
-
Dosage Calculation: Calculate the required volume of Peptide M3 solution based on the animal's body weight and the desired dose (e.g., 5 mg/kg).
-
Administration: At a predetermined time point post-CLP (e.g., 2 hours), administer the calculated dose of Peptide M3 via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous injection). The vehicle control group should receive an equivalent volume of sterile PBS.
Data Presentation
Table 1: Survival Rates in CLP Mice Treated with Peptide M3
| Treatment Group | N | Survival Rate (72h post-CLP) | p-value vs. Vehicle |
| Sham | 10 | 100% | - |
| CLP + Vehicle | 20 | 25% | - |
| CLP + Peptide M3 (1 mg/kg) | 20 | 45% | < 0.05 |
| CLP + Peptide M3 (5 mg/kg) | 20 | 70% | < 0.01 |
Table 2: Serum Cytokine Levels at 24h post-CLP
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Sham | 25 ± 5 | 50 ± 10 | 30 ± 8 |
| CLP + Vehicle | 850 ± 120 | 1500 ± 250 | 150 ± 30 |
| CLP + Peptide M3 (5 mg/kg) | 350 ± 80 | 600 ± 110 | 450 ± 90 |
Data are presented as mean ± SEM.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Peptides in Human Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides in Human Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory effect of the synthetic antimicrobial peptide 19-2.5 in a murine sepsis model: a prospective randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of TN13 Peptide on Acute Respiratory Distress Syndrome and Sepsis Models In Vivo [mdpi.com]
- 6. Antimicrobial peptide LL-37 ameliorates a murine sepsis model via the induction of microvesicle release from neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
addressing experimental variability in in vivo response to M3 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the M3 peptide, a 16-amino acid peptide fragment derived from the third intracellular loop of the M3 muscarinic acetylcholine receptor, in in vivo experiments. This peptide selectively activates the Gq signaling pathway.
Frequently Asked Questions (FAQs)
1. What is the M3 peptide and what is its mechanism of action?
The M3 peptide is a synthetic 16-amino acid peptide corresponding to a portion of the third intracellular loop of the human M3 muscarinic acetylcholine receptor.[1] It functions as a selective agonist of the Gq alpha subunit of heterotrimeric G proteins.[1] Unlike the endogenous ligand acetylcholine, which binds to the extracellular domain of the M3 receptor, this peptide directly activates Gq signaling intracellularly. This activation leads to a cascade of downstream events, primarily the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.
2. What are the expected physiological responses to M3 peptide administration in vivo?
Activation of the Gq pathway by the M3 peptide is expected to elicit physiological responses consistent with the stimulation of M3 muscarinic receptors in various tissues. These can include:
-
Smooth Muscle Contraction: Increased contractility of smooth muscles in organs such as the gastrointestinal tract, bladder, and bronchioles.[2]
-
Glandular Secretion: Stimulation of salivary and other exocrine glands.[2]
-
Cardiovascular Effects: While complex and dependent on the specific vascular bed, M3 receptor activation generally leads to vasodilation.[3] However, direct effects on heart rate can also be observed.[4]
-
Metabolic Regulation: M3 receptors on pancreatic beta-cells play a role in insulin secretion and glucose homeostasis.[5]
3. How should the M3 peptide be prepared and stored for in vivo use?
-
Reconstitution: Lyophilized M3 peptide should be reconstituted in a sterile, appropriate solvent. For many peptides, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is suitable. To ensure complete dissolution, gentle vortexing or sonication may be necessary. It is crucial to consult the manufacturer's instructions for the specific peptide lot.
-
Vehicle Selection: The choice of vehicle for in vivo administration is critical and can impact peptide stability and solubility. Common vehicles include sterile saline (0.9% NaCl) or PBS. For peptides with limited aqueous solubility, a small percentage of a solubilizing agent like DMSO, followed by dilution in saline or PBS, may be required. However, the concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
Storage: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store aliquots at -20°C or -80°C for long-term stability. Before use, thaw the peptide solution on ice.
4. What are common routes of administration for the M3 peptide in animal models?
The choice of administration route depends on the experimental goals, including the desired onset and duration of action. Common routes for peptide administration in rodents include:
-
Intravenous (IV) injection: Provides rapid and complete bioavailability.
-
Intraperitoneal (IP) injection: A common and relatively simple route, though absorption can be slower and more variable than IV.
-
Subcutaneous (SC) injection: Results in slower, more sustained absorption.
Troubleshooting Guide
Experimental variability is a common challenge in in vivo peptide studies. This guide addresses specific issues that may arise during experiments with the M3 peptide.
| Problem | Potential Cause | Recommended Solution |
| No observable physiological response | Peptide Degradation: The peptide may have degraded due to improper storage (e.g., multiple freeze-thaw cycles) or handling. | - Use a fresh aliquot of the peptide. - Ensure proper storage conditions (-20°C or -80°C). - Minimize the time the peptide is kept at room temperature. |
| Incorrect Dosage: The administered dose may be too low to elicit a detectable response. | - Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental setup. - Consult literature for typical effective doses of M3 receptor agonists. | |
| Poor Bioavailability: The peptide may not be reaching its target tissue in sufficient concentrations due to the route of administration or rapid clearance. | - Consider a more direct route of administration (e.g., IV instead of IP). - Evaluate the pharmacokinetic profile of the peptide if possible. | |
| Inactive Peptide: The synthesized peptide may not be biologically active. | - Verify the purity and identity of the peptide using methods like HPLC and mass spectrometry. - If possible, test the peptide's activity in an in vitro assay (e.g., a calcium flux assay in cells expressing the M3 receptor). | |
| High variability between animals | Inconsistent Administration: Variations in injection volume or technique can lead to different effective doses between animals. | - Ensure consistent and accurate administration technique. For IV injections, confirm proper placement in the vein. - Normalize the dose to the body weight of each animal. |
| Animal-specific factors: Differences in age, weight, sex, or genetic background can influence the response to the peptide. | - Use animals of the same age, sex, and genetic strain. - Ensure animals are housed under identical conditions (e.g., light-dark cycle, temperature, diet). - Increase the number of animals per group to improve statistical power. | |
| Peptide Aggregation: The peptide may be aggregating in the vehicle, leading to inconsistent delivery of the active monomer. | - Visually inspect the peptide solution for any precipitates. - Consider using a different vehicle or adding a small amount of a solubilizing agent. - Prepare fresh peptide solutions for each experiment. | |
| Unexpected or off-target effects | Non-specific Binding: At high concentrations, the peptide may interact with other molecules or receptors, leading to off-target effects. | - Perform a thorough dose-response analysis to identify the lowest effective dose. - Use appropriate negative controls, such as a scrambled version of the peptide, to confirm that the observed effects are specific to the M3 peptide sequence. |
| Activation of other G protein pathways: While the M3 peptide is reported to be selective for Gq, very high concentrations could potentially activate other G protein pathways. The M3 receptor itself can couple to other G proteins like Gi and Gs.[6] | - Characterize the downstream signaling pathways activated by the peptide in your system to confirm Gq selectivity. | |
| Immune Response: As a foreign peptide, it could elicit an immune response, especially with repeated administration. | - Be aware of the potential for immunogenicity. - For chronic studies, consider the use of modified or less immunogenic peptide analogs. |
Quantitative Data
The following table summarizes expected outcomes based on the activation of M3 muscarinic receptors by agonists. Note that specific values for the M3 peptide may vary and should be determined empirically. The data presented here are derived from studies using the muscarinic agonist carbachol in wild-type and M3 receptor knockout (M3KO) mice to illustrate the M3-receptor-dependent effects.
Table 1: Effect of Muscarinic Agonist (Carbachol) on Atrial Contractility in Mice [7]
| Parameter | Wild-Type Atria | M3KO Atria |
| Baseline Spontaneous Beating Frequency (beats/min) | 378 ± 22 | 420 ± 32 |
| Carbachol EC50 for Negative Chronotropic Effect (μM) | 1.4 ± 0.53 | 1.2 ± 0.39 |
| Minimum Amplitude of EFS-induced Contractions (% of control) with 30 μM Carbachol | 46 ± 3.9 | 45 ± 5.5 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol: In Vivo Administration of M3 Peptide to Mice via Intraperitoneal (IP) Injection
This protocol provides a general guideline for the IP administration of the M3 peptide in mice. It is essential to adapt this protocol based on the specific experimental design and to adhere to all institutional animal care and use guidelines.
Materials:
-
Lyophilized M3 peptide
-
Sterile vehicle (e.g., 0.9% saline or PBS)
-
Sterile, low-retention microcentrifuge tubes
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Peptide Reconstitution: a. Briefly centrifuge the vial of lyophilized M3 peptide to collect the powder at the bottom. b. Reconstitute the peptide in the desired volume of sterile vehicle to achieve a concentrated stock solution. Gently vortex to dissolve. c. Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
Preparation of Dosing Solution: a. On the day of the experiment, thaw an aliquot of the M3 peptide stock solution on ice. b. Calculate the required volume of the stock solution based on the desired final dose and the body weight of the animals. c. Dilute the stock solution with the sterile vehicle to the final injection concentration. The final injection volume should typically be between 100-200 µL for a mouse.
-
Animal Preparation and Injection: a. Weigh each mouse accurately to determine the correct injection volume. b. Gently restrain the mouse, exposing the abdomen. c. Disinfect the injection site with 70% ethanol. d. Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, being careful to avoid the internal organs. e. Aspirate slightly to ensure the needle has not entered a blood vessel or organ. f. Slowly inject the M3 peptide solution. g. Withdraw the needle and return the mouse to its cage.
-
Post-injection Monitoring: a. Monitor the animals closely for the expected physiological responses and any signs of distress. b. The timing and duration of monitoring will depend on the specific endpoints of the study.
Visualizations
M3 Receptor Signaling Pathway
Caption: M3 peptide signaling pathway via Gq activation.
Experimental Workflow for In Vivo M3 Peptide Study
Caption: General workflow for an in vivo M3 peptide experiment.
References
- 1. Peptide fragment of the m3 muscarinic acetylcholine receptor activates G(q) but not G(i2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic receptor knockout mice confirm involvement of M3 receptor in endothelium-dependent vasodilatation in mouse arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Insights Into M3 Muscarinic Acetylcholine Receptor Physiology and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M3 Muscarinic Receptors Mediate Positive Inotropic Responses in Mouse Atria: A Study with Muscarinic Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
challenges in translating M3 peptide research to clinical settings
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges encountered when translating M3 peptide research from the laboratory to clinical applications.
Frequently Asked Questions (FAQs)
Q1: Why is my M3 peptide showing low stability in preclinical models?
A1: Peptides, including M3, often have short biological half-lives due to their susceptibility to enzymatic degradation by proteases and peptidases, as well as chemical instability (e.g., oxidation, deamidation).[1] Rapid clearance by the kidneys is another major factor that reduces bioavailability.[1]
Troubleshooting:
-
Structural Modifications: Consider cyclization to increase structural rigidity or substitute L-amino acids with D-amino acids to reduce enzymatic recognition.[1][2]
-
Formulation Optimization: Develop formulations that protect the peptide from degradation, for example, by using encapsulation techniques like liposomes or polymeric nanoparticles.[3][4]
-
Chemical Modification: PEGylation (attaching polyethylene glycol) can increase the peptide's size to reduce renal clearance and shield it from enzymes.[5]
Q2: What is causing the poor oral bioavailability of my M3 peptide therapeutic?
A2: The low oral bioavailability of peptides is primarily due to two factors: degradation in the harsh environment of the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[6][7][8] Peptides are generally polar and larger than small-molecule drugs, which limits their ability to pass through biological membranes.[6]
Troubleshooting:
-
Permeation Enhancers: Co-administer the peptide with agents that transiently increase intestinal permeability.
-
Advanced Delivery Systems: Utilize nanocarriers, liposomes, or microemulsions to protect the peptide from degradation and facilitate its transport across the gut wall.[4][8]
-
Chemical Modification: Incorporate lipophilic caps or peptoid units to improve membrane-crossing potential.[1]
Q3: My M3 peptide is triggering an immune response in animal models. What are the next steps?
A3: Immunogenicity, the tendency of a substance to provoke an immune response, is a significant concern for peptide therapeutics.[1] This can lead to the formation of anti-drug antibodies (ADAs), which may neutralize the peptide's therapeutic effect or cause adverse reactions.[9][10] Impurities from the manufacturing process can also contribute to immunogenicity.[9]
Troubleshooting:
-
Impurity Analysis: Thoroughly characterize and quantify any impurities in your peptide preparation. New impurities in generic peptides, for instance, are often limited to no more than 0.5%.[9]
-
Immunogenicity Risk Assessment: Use in silico tools to predict T-cell epitopes within your M3 peptide sequence.[11][12] Conduct in vitro assays, such as peripheral blood mononuclear cell (PBMC) or dendritic cell T-cell activation assays, to evaluate the peptide's potential to activate immune cells.[1][11]
-
Sequence Modification: If specific epitopes are identified, consider modifying the amino acid sequence to reduce immunogenicity, provided it does not compromise efficacy.
Q4: How can I mitigate the risk of off-target toxicity with my M3 peptide?
A4: While peptides are known for high specificity, toxicity can still occur, potentially through off-target binding or the inherent lytic properties of some sequences.[13][14] It is crucial to establish a No Observable Adverse Effect Level (NOAEL) through rigorous preclinical testing.[15]
Troubleshooting:
-
Dose-Response Studies: Conduct thorough dose-escalation studies in relevant animal models to identify the maximum tolerated dose and the NOAEL.
-
Histopathology: Perform detailed histopathological analysis of key organs to identify any treatment-related tissue damage. For example, inhalation toxicity studies may reveal findings in the lungs, nose, and larynx.[15]
-
Cytotoxicity Assays: Evaluate the peptide's effect on various human cell lines in vitro to assess its potential for causing cell lysis at therapeutic concentrations.[16]
Q5: We are struggling to scale up the synthesis of our M3 peptide for clinical trials. What are the common manufacturing hurdles?
A5: Scaling up peptide manufacturing from laboratory to clinical-grade production is a major challenge.[17] Key issues include ensuring consistent purity and yield, the high cost of raw materials, and the large quantities of solvents required for synthesis and purification.[18][19] The complexity of the peptide sequence itself can also impact the efficiency of the synthesis process.[1][18]
Troubleshooting:
-
Process Optimization: Evaluate different synthesis strategies (e.g., solid-phase vs. liquid-phase synthesis) and optimize reaction conditions to improve yield and purity.
-
Sustainable Practices: Investigate innovative technologies like multi-column countercurrent solvent gradient purification (MCSGP) to reduce solvent consumption and improve purification efficiency.[19]
-
Automation and Data Management: Implement automated synthesis platforms and robust data management systems to ensure process control, consistency, and compliance with regulatory standards.[18][19]
Quantitative Data Summary
The following tables provide examples of quantitative data relevant to the clinical translation of peptide therapeutics.
Table 1: Example Preclinical Toxicity Profile for a Synthetic Peptide (SET-M33)
| Parameter | Dose Group: 5 mg/kg/day | Dose Group: 20 mg/kg/day | Finding |
|---|---|---|---|
| NOAEL | 5 mg/kg/day | - | The No Observable Adverse Effect Level was established at the lower dose.[15] |
| Clinical Signs | No adverse signs | Adverse clinical signs observed | Higher doses resulted in observable negative health impacts.[15] |
| Body Weight | No significant effect | Effects on body weight noted | Systemic toxicity was indicated at the higher dose.[15] |
| Histopathology | Minimal findings | Treatment-related findings in lungs, nose, larynx | Local and systemic tissue effects were dose-dependent.[15] |
Table 2: FDA Recommendations for Peptide-Related Impurities in Generic Peptides
| Impurity Type | Recommended Limit | Rationale |
|---|---|---|
| New Impurities (unique to generic) | No more than 0.5% | To limit the potential risk of immunogenicity from impurities arising from the synthetic process.[9] |
| Common Impurities (in both generic and RLD) | Should be less than in the Reference Listed Drug (RLD) | To ensure the impurity profile of the generic product is as safe as or safer than the originator product.[9] |
Experimental Protocols
Protocol 1: In Vitro Immunogenicity Assessment using PBMC Activation Assay
Objective: To assess the potential of an M3 peptide to activate an innate or adaptive immune response.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood obtained from multiple healthy donors.[9]
-
Cell Culture: Culture the PBMCs in a suitable medium.
-
Peptide Incubation: Incubate the cells with various concentrations of the M3 peptide drug product, a positive control (e.g., a known immunogen), and a negative control (vehicle).[9]
-
Endpoint Analysis: After a set incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA.[15] An increase in cytokine production compared to the negative control suggests immune cell activation.[9]
Protocol 2: In Vivo Toxicity and Efficacy in a Murine Model of Pulmonary Inflammation
Objective: To assess the local/systemic toxicity and anti-inflammatory efficacy of an M3 peptide administered via inhalation.
Methodology:
-
Toxicity Phase:
-
Animal Model: Use CD-1 mice.[15]
-
Administration: Administer the M3 peptide by inhalation for a set duration (e.g., 1 hour/day for 7 days) at multiple doses (e.g., 5 and 20 mg/kg/day) and a control (vehicle).[15]
-
Monitoring: Record clinical signs, body weight, and perform terminal procedures including blood collection and organ harvesting.
-
Analysis: Conduct histopathological examination of the respiratory tract (lungs, nose, larynx) and other key organs.[15]
-
-
Efficacy Phase:
-
Inflammation Induction: Induce pulmonary inflammation in mice using an agent like lipopolysaccharide (LPS).[15]
-
Treatment: Administer the M3 peptide intratracheally at various doses (e.g., 0.5, 2, and 5 mg/kg) prior to or after the LPS challenge.[15]
-
BAL Fluid Analysis: Collect bronchoalveolar lavage (BAL) fluid and perform total and differential cell counts (especially neutrophils).[15]
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., KC, MIP-1α, TNF-α) in the BAL fluid to quantify the anti-inflammatory effect.[15]
-
Visualizations
Diagram 1: General Workflow for Peptide Clinical Translation
Caption: A workflow illustrating the key stages in translating peptide research to clinical approval.
Diagram 2: Troubleshooting Low Peptide Bioavailability
Caption: A decision tree for troubleshooting and addressing low peptide bioavailability.
Diagram 3: Peptide-Receptor Signaling Cascade
Caption: A generalized signaling pathway initiated by an extracellular peptide binding its receptor.
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. Computational strategies overcome obstacles in peptide drug development - UW Medicine | Newsroom [newsroom.uw.edu]
- 3. Peptide-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Novel delivery systems for improving the clinical use of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Therapeutic proteins immunogenicity: a peptide point of view [explorationpub.com]
- 11. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Study of the Membrane Activity of the Synthetic Peptide ∆M3 Against Extended-Spectrum β-lactamase Escherichia coli Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. polypeptide.com [polypeptide.com]
- 18. mt.com [mt.com]
- 19. bachem.com [bachem.com]
M3 Peptide Quality Control and Purity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the quality and purity of M3 peptides for research applications. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed analytical protocols, and data summaries to support your work.
Frequently Asked Questions (FAQs)
1. What are the most critical parameters for assessing M3 peptide quality?
The primary indicators of M3 peptide quality are purity, identity, and quantity.[1][2][3]
-
Purity: Determined primarily by High-Performance Liquid Chromatography (HPLC), purity analysis identifies and quantifies the target M3 peptide relative to any impurities.[1][4][5]
-
Identity: Confirmed using Mass Spectrometry (MS) to verify that the molecular weight of the synthesized peptide matches the theoretical mass of the M3 sequence.[2][6][7][8] Further confirmation can be achieved through peptide mapping or sequencing.[1]
-
Quantity: Often refers to the net peptide content, which is the actual amount of the M3 peptide present in the lyophilized powder, excluding counter-ions and water.[9][10] This is most accurately determined by Amino Acid Analysis (AAA).[9][11][12][13]
2. What level of peptide purity do I need for my experiment?
The required purity level depends on the intended application.[14]
-
>98% (Industrial Grade): Recommended for crystallography, NMR studies, and GMP-related drug development applications.[4][14]
-
>95% (High Purity Grade): Suitable for quantitative in vitro bioassays, receptor-ligand interaction studies, and other sensitive applications.[4][10][14]
-
>85% (Biochemistry Grade): Appropriate for epitope mapping, polyclonal antibody production, and semi-quantitative enzyme-substrate studies.[14]
-
>75% (Immuno Grade): Can be used for generating polyclonal antibodies and for affinity purification.[14]
-
Crude: Generally used for initial, non-sensitive screening purposes.[14]
3. What are common impurities found in synthetic M3 peptides?
Impurities can arise during the synthesis process or from degradation during storage.[15][16] Common impurities include:
-
Truncated or Deletion Sequences: Peptides missing one or more amino acids.[7][15][17]
-
Incompletely Removed Protecting Groups: Remnants from the solid-phase synthesis process.[4][18]
-
Oxidized Peptides: Particularly if the M3 sequence contains residues like Methionine (Met) or Cysteine (Cys).[19][20][21]
-
Deamidated Peptides: Occurs with Asparagine (Asn) or Glutamine (Gln) residues.[16][17][19]
-
Residual Solvents and Reagents: Such as Trifluoroacetic acid (TFA) from the purification process.[7][9]
4. How should I properly store and handle my M3 peptide to maintain its purity?
Proper storage is crucial to prevent degradation.[20][22][23]
-
Lyophilized Peptides: For long-term storage, keep at -20°C or lower in a tightly sealed, dark container.[10][20][21][22] Peptides with hygroscopic residues (e.g., Asp, Glu, Lys) should be stored in a desiccator.[20]
-
Reconstituted Peptides: The shelf-life in solution is limited.[20][21] It is recommended to dissolve the peptide in a suitable buffer (pH 5-6), aliquot into single-use volumes, and store at -20°C.[20] Avoid repeated freeze-thaw cycles.[20][22][23]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Purity on HPLC Analysis | Incomplete synthesis reactions. | Review synthesis protocol; ensure efficient coupling and deprotection steps. |
| Degradation during storage. | Verify storage conditions (temperature, light, and moisture protection).[20][22][23] | |
| Improper sample preparation for HPLC. | Ensure the peptide is fully dissolved in the appropriate solvent and filtered before injection.[24] | |
| Peptide Aggregation/Precipitation | The peptide sequence is hydrophobic. | Use solvents like DMSO or NMP to aid dissolution.[25] Consider sonication to break up aggregates.[21][25] |
| Incorrect pH or ionic strength of the buffer. | Adjust the pH and salt concentration of the buffer; aggregation is often higher at lower net charge.[26] | |
| Multiple freeze-thaw cycles. | Aliquot the peptide solution into single-use vials to minimize freeze-thaw cycles.[20][22] | |
| Discrepancy Between Theoretical and Observed Mass in MS | Presence of modifications (e.g., oxidation, deamidation). | Analyze MS data for mass shifts corresponding to common modifications (+16 Da for oxidation, +1 Da for deamidation).[16] |
| Incomplete removal of protecting groups from synthesis. | Check for mass additions corresponding to known protecting groups. | |
| Formation of adducts (e.g., sodium, potassium). | Examine the mass spectrum for peaks corresponding to [M+Na]+ or [M+K]+. |
Quantitative Data Summary
Table 1: Common Analytical Techniques for M3 Peptide Quality Control
| Analytical Technique | Parameter Measured | Typical Output | Key Considerations |
| Reversed-Phase HPLC (RP-HPLC) | Purity | Chromatogram with peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.[5] | The choice of mobile phase (e.g., TFA vs. formic acid) can impact separation and MS compatibility.[16] |
| Mass Spectrometry (MS) | Identity (Molecular Weight) | Mass spectrum showing the mass-to-charge (m/z) ratio. | Soft ionization techniques like ESI or MALDI are typically used to prevent peptide fragmentation.[27] |
| Amino Acid Analysis (AAA) | Net Peptide Content, Amino Acid Composition | Quantitative data on the amount of each amino acid.[9][12] | Considered the "gold standard" for accurate peptide quantification.[13] |
| Enantiomeric Purity Analysis (GC-MS) | Chiral Purity | Quantification of D-amino acid content. | Important for ensuring the correct stereochemistry of the amino acid residues.[9] |
Experimental Protocols
Protocol 1: M3 Peptide Purity Assessment by RP-HPLC
This protocol outlines the general steps for determining the purity of an M3 peptide sample using reversed-phase high-performance liquid chromatography.
-
Sample Preparation:
-
Allow the lyophilized M3 peptide to equilibrate to room temperature in a desiccator before opening the vial.[10][21]
-
Prepare a stock solution of the peptide at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water with 0.1% TFA).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[24]
-
-
HPLC System and Column:
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (if the sequence contains aromatic residues like Trp or Tyr).[5][29]
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a common starting point. The gradient should be optimized based on the hydrophobicity of the M3 peptide.[5]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
Protocol 2: M3 Peptide Identity Confirmation by Mass Spectrometry
This protocol describes the general procedure for confirming the molecular weight of the M3 peptide using mass spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of the M3 peptide (approximately 10-100 pmol/µL) in a solvent compatible with the ionization source (e.g., 50% acetonitrile, 0.1% formic acid in water for ESI-MS).
-
-
Mass Spectrometry Analysis:
-
Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.[30]
-
Mode: Operate in positive ion mode.
-
Mass Analyzer: Instruments like Time-of-Flight (TOF) or Orbitrap provide high mass accuracy.[27]
-
Acquire the mass spectrum over a relevant m/z range for the expected M3 peptide.
-
-
Data Analysis:
-
Deconvolute the raw data if multiple charge states are observed (common in ESI-MS) to determine the neutral molecular mass.
-
Compare the observed molecular mass to the theoretical molecular mass calculated from the M3 peptide's amino acid sequence. The values should be in close agreement.
-
Visualizations
Caption: Workflow for M3 peptide synthesis, quality control, and handling.
Caption: Decision tree for troubleshooting M3 peptide aggregation issues.
References
- 1. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 2. directhealthshop.com [directhealthshop.com]
- 3. Peptide Purity Testing | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Mass spectrometry for protein and peptide characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. biosynth.com [biosynth.com]
- 10. bachem.com [bachem.com]
- 11. polypeptide.com [polypeptide.com]
- 12. Accurate quantification of protein and amino acid content [altabioscience.com]
- 13. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 14. genscript.com [genscript.com]
- 15. m.youtube.com [m.youtube.com]
- 16. agilent.com [agilent.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 20. genscript.com [genscript.com]
- 21. bachem.com [bachem.com]
- 22. purehealthpeptides.com [purehealthpeptides.com]
- 23. primalvitality.ca [primalvitality.ca]
- 24. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 25. peptide.com [peptide.com]
- 26. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 28. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 29. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 30. diposit.ub.edu [diposit.ub.edu]
minimizing batch-to-batch variability of synthetic M3 peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic M3 peptide. Our goal is to help you minimize batch-to-batch variability and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the M3 peptide and what is its mechanism of action?
A1: The synthetic M3 peptide is a fragment derived from the third intracellular loop of the M3 muscarinic acetylcholine receptor. It acts as a selective agonist for the Gq alpha subunit of heterotrimeric G proteins.[1] Upon binding, it activates the Gq signaling cascade, leading to the activation of Phospholipase C-β (PLC-β). PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.[2]
Q2: What is the recommended purity level for the M3 peptide in cell-based assays?
A2: For quantitative in-vitro bioassays and receptor-ligand interaction studies, a peptide purity of >95% as determined by HPLC is recommended.[3][4] For sensitive applications such as crystallography or clinical trials, a purity of >98% is often required.[3] Using peptides with lower purity can introduce variability and potentially lead to erroneous or irreproducible results due to the off-target effects of impurities.[5]
Q3: How should I properly store and handle the lyophilized M3 peptide and its stock solutions?
A3:
-
Lyophilized Peptide: Upon receipt, store the lyophilized peptide at -20°C or colder in a desiccator. Before opening, allow the vial to warm to room temperature to prevent condensation, as peptides can be hygroscopic. For long-term storage, aliquot the peptide to avoid repeated freeze-thaw cycles.
-
Peptide Solutions: Peptides in solution are less stable than in their lyophilized form. It is recommended to dissolve the peptide in a sterile, slightly acidic buffer (pH 5-7) and store aliquots at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the common sources of batch-to-batch variability in synthetic peptides?
A4: Batch-to-batch variability in synthetic peptides primarily arises from the solid-phase peptide synthesis (SPPS) process.[6] Common sources of impurities include:
-
Deletion Sequences: Failure of an amino acid to couple to the growing peptide chain.
-
Truncated Sequences: Premature termination of the peptide synthesis.
-
Incomplete Deprotection: Failure to remove protecting groups from amino acid side chains after synthesis.
-
Side Reactions: Modifications such as oxidation, deamidation, or racemization during synthesis or cleavage from the resin.[7]
-
Residual Reagents: Trifluoroacetic acid (TFA) and other reagents used during synthesis and purification can remain in the final product.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no biological activity of M3 peptide | 1. Incorrect peptide sequence or modifications. 2. Peptide degradation. 3. Peptide aggregation. 4. Suboptimal experimental conditions. | 1. Verify Identity: Confirm the molecular weight of the peptide using Mass Spectrometry.[9]2. Check Storage: Ensure the peptide has been stored correctly. If degradation is suspected, use a fresh vial.3. Improve Solubility: Test different solvents or use sonication to dissolve the peptide completely.4. Optimize Assay: Titrate the peptide concentration and optimize incubation times. |
| High variability between experimental replicates | 1. Inconsistent peptide concentration in stock solutions. 2. Peptide adsorption to plasticware. 3. Presence of impurities in the peptide. | 1. Ensure Complete Solubilization: Vortex and visually inspect to ensure the peptide is fully dissolved before making dilutions.2. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips.3. Assess Purity: Run an HPLC analysis to check the purity of the peptide. If purity is below 95%, consider re-purifying or obtaining a higher-purity batch.[5] |
| Unexpected cell toxicity or off-target effects | 1. Contamination with endotoxins. 2. High levels of residual TFA. 3. Presence of cytotoxic impurities from synthesis. | 1. Test for Endotoxins: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels. For cell-based assays, endotoxin levels should be low (e.g., <0.01 EU/µg).[10]2. TFA Removal: If high TFA is suspected, consider TFA removal services or using a different salt form of the peptide (e.g., acetate).3. Use High-Purity Peptide: Ensure the peptide purity is >95% to minimize the concentration of potentially toxic side-products. |
Data on M3 Peptide Batch-to-Batch Variability
The following table presents illustrative data from the quality control analysis of three different batches of synthetic M3 peptide, highlighting potential sources of variability.
| Parameter | Batch A | Batch B | Batch C | Acceptable Range |
| Purity (by HPLC at 214 nm) | 97.2% | 95.5% | 91.3% | >95% |
| Identity (by Mass Spectrometry) | Correct Mass | Correct Mass | Correct Mass | Correct Mass |
| Net Peptide Content (by AAA) | 78.5% | 75.2% | 71.8% | 70-90% |
| Water Content (by Karl Fischer) | 5.1% | 6.3% | 7.9% | <10% |
| TFA Content | 15.8% | 18.1% | 20.1% | <20% |
| Endotoxin Level | <0.01 EU/µg | <0.01 EU/µg | 0.5 EU/µg | <0.01 EU/µg for cell assays |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Determination of Peptide Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of the synthetic M3 peptide.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in 0.1% TFA in water to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond).[13]
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as: (Area of the main peptide peak / Total area of all peaks) * 100.
-
Protocol 2: Confirmation of Peptide Identity by Mass Spectrometry (MS)
This protocol describes the use of mass spectrometry to confirm the molecular weight of the synthetic M3 peptide.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the peptide in water.
-
Dilute the stock solution to approximately 10-20 µM in an appropriate solvent for the specific MS technique (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Compare the observed molecular weight from the mass spectrum to the calculated theoretical molecular weight of the M3 peptide. A close match confirms the identity of the peptide.
-
Visualizations
Caption: M3 peptide signaling pathway.
Caption: Experimental workflow for M3 peptide quality control.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. lcms.cz [lcms.cz]
- 3. biocat.com [biocat.com]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. bachem.com [bachem.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
M3 Peptide Aggregation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with M3 peptide aggregation in solution. The following information is intended to serve as a general guide for a hypothetical M3 peptide with properties that make it susceptible to aggregation.
Frequently Asked Questions (FAQs)
Q1: What is M3 peptide aggregation?
A1: M3 peptide aggregation is a phenomenon where individual peptide molecules self-associate to form larger, often insoluble complexes.[1] This process is primarily driven by non-covalent interactions such as hydrogen bonding and hydrophobic interactions between peptide chains.[2] Aggregation can lead to a loss of the peptide's biological activity and can interfere with experimental results.
Q2: Why is my M3 peptide aggregating?
A2: Peptide aggregation is influenced by a variety of factors related to the peptide's intrinsic properties and its environment. Hydrophobic amino acid residues in the M3 peptide sequence are a primary driver of aggregation.[3] External factors such as peptide concentration, pH, temperature, and the ionic strength of the solution also play a crucial role.[1]
Q3: How can I tell if my M3 peptide is aggregated?
A3: Visual signs of aggregation include the appearance of precipitates, cloudiness, or turbidity in your peptide solution. For a more quantitative assessment, techniques like size-exclusion chromatography (SEC-HPLC) can be used to detect and quantify aggregates.[4] Dynamic light scattering (DLS) can also be employed to measure the size distribution of particles in the solution.
Q4: Can M3 peptide aggregation be reversed?
A4: In some cases, aggregation can be reversed by altering the solution conditions. This may involve adjusting the pH, using chaotropic agents, or employing detergents to disrupt the intermolecular interactions holding the aggregates together. However, for highly aggregated or fibrillar structures, reversal can be challenging.
Troubleshooting Guide
This guide addresses specific issues you may encounter with M3 peptide aggregation during your experiments.
Issue 1: My lyophilized M3 peptide won't dissolve.
-
Question: I'm having trouble dissolving the lyophilized M3 peptide powder. What should I do?
-
Answer: The solubility of a peptide is highly dependent on its amino acid sequence.[3] For a hydrophobic peptide like M3, direct dissolution in aqueous buffers may be difficult.
-
Recommendation 1: Use an organic solvent. Try dissolving a small amount of the peptide in a minimal volume of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) first.[5][6] Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.
-
Recommendation 2: Adjust the pH. If the peptide has a net charge, adjusting the pH of the solvent can improve solubility. For a basic peptide, use a slightly acidic solvent. For an acidic peptide, a slightly basic solvent may be more effective.[3][7]
-
Recommendation 3: Sonication. Gentle sonication can help break up small aggregates and aid in dissolution.[3][5]
-
Issue 2: My M3 peptide solution becomes cloudy over time.
-
Question: My M3 peptide solution is initially clear but becomes turbid after a short period. Why is this happening and how can I prevent it?
-
Answer: This indicates that the peptide is aggregating out of solution. This can be triggered by factors like temperature changes, high peptide concentration, or suboptimal buffer conditions.
-
Recommendation 1: Optimize peptide concentration. Higher concentrations can promote aggregation.[1] Try working with lower, yet effective, concentrations of the M3 peptide.
-
Recommendation 2: Adjust buffer pH and ionic strength. The pH of the solution should be at least one unit away from the peptide's isoelectric point (pI) to ensure it carries a net charge, which can prevent aggregation through electrostatic repulsion. The effect of salt concentration can be complex; both increasing and decreasing it can sometimes help, so this may require empirical testing.
-
Recommendation 3: Use anti-aggregation excipients. Adding certain excipients to your buffer can help prevent aggregation. These include:
-
Arginine: At concentrations of 50-100 mM, arginine can increase peptide solubility.
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween 20, Triton X-100) or zwitterionic detergents (e.g., CHAPS) can help solubilize hydrophobic peptides.
-
Chaotropic agents: Guanidinium chloride or urea can disrupt the hydrogen bonding networks that contribute to aggregation, but be aware that these can also denature proteins if they are part of your experimental system.
-
-
Issue 3: I observe a loss of M3 peptide activity in my assay.
-
Question: My M3 peptide is soluble, but I'm seeing a decrease in its biological activity. Could this be due to aggregation?
-
Answer: Yes, soluble oligomers and small aggregates can form that are not visible to the naked eye but can be inactive or even inhibitory.
-
Recommendation 1: Characterize your peptide solution. Use techniques like SEC-HPLC to check for the presence of soluble aggregates.
-
Recommendation 2: Prepare fresh solutions. Whenever possible, prepare your M3 peptide solution fresh before each experiment to minimize the time for aggregation to occur.
-
Recommendation 3: Flash freeze aliquots. If you need to store the peptide in solution, aliquot it into single-use volumes and flash freeze in liquid nitrogen before storing at -80°C. Avoid repeated freeze-thaw cycles.[6]
-
Quantitative Data Summary
The following tables summarize the impact of various factors on peptide aggregation.
Table 1: Effect of pH on M3 Peptide Solubility
| pH relative to Isoelectric Point (pI) | Expected Net Charge | Solubility Tendency | Rationale |
| pH < pI | Positive | Higher | Electrostatic repulsion between positively charged peptide molecules. |
| pH ≈ pI | Neutral | Lower (Aggregation Prone) | Minimal electrostatic repulsion, leading to increased hydrophobic interactions and aggregation. |
| pH > pI | Negative | Higher | Electrostatic repulsion between negatively charged peptide molecules. |
Table 2: Common Anti-Aggregation Additives
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| L-Arginine | 50 - 500 mM | Suppresses protein-protein interactions and increases solubility. | Can interfere with some biological assays. |
| Guanidinium HCl | 1 - 6 M | Chaotropic agent that disrupts hydrogen bonds. | Denaturing to proteins. |
| Urea | 1 - 8 M | Chaotropic agent that disrupts hydrogen bonds. | Denaturing to proteins; can carbamylate proteins over time. |
| Tween 20 / Triton X-100 | 0.01% - 0.1% | Non-ionic detergents that reduce hydrophobic interactions. | Can interfere with certain assays and surface interactions. |
| CHAPS | 1 - 10 mM | Zwitterionic detergent that can be effective at lower concentrations. | Generally milder than non-ionic detergents. |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic M3 Peptide
-
Initial Solubility Test: Before dissolving the entire batch, test the solubility of a small amount of the lyophilized M3 peptide.
-
Solvent Selection:
-
Start with sterile, distilled water. If the peptide is insoluble:
-
Try a minimal amount of an organic solvent like DMSO or DMF.
-
-
Dissolution Procedure: a. Add a small volume of the chosen organic solvent (e.g., 10-20 µL of DMSO) to the lyophilized peptide. b. Gently vortex or sonicate the vial until the peptide is fully dissolved. c. Slowly add your desired aqueous buffer to the peptide solution, drop-wise, while vortexing. d. If precipitation occurs, you may need to try a different co-solvent or adjust the pH of your buffer.
-
Final Preparation: a. Once the peptide is in solution at the desired concentration, it can be sterile-filtered if necessary. b. Use the solution immediately or aliquot and store at -80°C.
Protocol 2: Monitoring M3 Peptide Aggregation using SEC-HPLC
-
System Preparation: a. Equilibrate a size-exclusion chromatography (SEC) column with your mobile phase (typically your experimental buffer). b. Ensure the HPLC system is stable with a flat baseline.
-
Sample Preparation: a. Prepare your M3 peptide solution at the desired concentration in the mobile phase buffer. b. Filter the sample through a 0.22 µm filter to remove any large particulates.
-
Analysis: a. Inject a suitable volume of your peptide solution onto the SEC column. b. Monitor the elution profile using UV detection (typically at 214 nm and 280 nm).
-
Data Interpretation: a. The monomeric peptide will elute as a single, sharp peak at a specific retention time. b. Aggregates, being larger, will elute earlier than the monomer. The presence of peaks at earlier retention times indicates aggregation. c. The area under each peak can be used to quantify the relative amounts of monomer and different aggregate species.
Visualizations
Caption: A workflow for troubleshooting common M3 peptide aggregation issues.
Caption: Factors influencing M3 peptide aggregation in solution.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. jpt.com [jpt.com]
- 6. biomatik.com [biomatik.com]
- 7. jpt.com [jpt.com]
Technical Support Center: Interpreting Negative Results in M3 Peptide Experiments
Welcome to the technical support center for M3 peptide experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret negative or unexpected results. The guide provides frequently asked questions (FAQs), detailed troubleshooting steps, experimental protocols, and key data summaries.
Part 1: General Troubleshooting for Peptide Experiments
Negative results in peptide-based assays can arise from a variety of factors, ranging from peptide quality and handling to assay conditions. This section addresses the most common issues applicable to all peptide experiments.
Frequently Asked Questions (FAQs) - General
Q1: My peptide experiment is not working. Where should I start troubleshooting?
A1: When faced with unexpected negative results, a systematic approach is crucial. Begin by evaluating the most fundamental aspects of your experiment. Use a logical workflow to diagnose the potential issue, starting with the peptide itself and moving through the experimental setup.
Troubleshooting Workflow for Negative Peptide Assay Results
Caption: A step-by-step workflow for diagnosing negative experimental results.
Q2: How can I be sure my peptide is viable?
A2: Peptide viability is a primary concern. Key factors include:
-
Purity: The percentage of the target peptide in the preparation. Impurities, such as deletion sequences from synthesis, can interfere with experiments.[1]
-
Contamination: Residuals from synthesis like Trifluoroacetic acid (TFA) can alter pH and affect cell-based assays.[2] Endotoxins (lipopolysaccharides) can trigger unwanted immune responses in immunological assays.[3]
-
Storage: Peptides should be stored lyophilized at -20°C (or -80°C for long-term) and protected from light.[3] Avoid repeated freeze-thaw cycles, which can degrade the peptide. Aliquoting upon receipt is highly recommended.[2]
-
Oxidation: Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation, which can lead to a loss of activity.[3]
Q3: My peptide won't dissolve properly. What should I do?
A3: Peptide solubility is highly sequence-dependent. A common mistake is assuming all peptides dissolve in aqueous buffers.
-
Start with Sterile Water: First, try to dissolve a small amount in sterile water.
-
Use Acids or Bases: If it's insoluble, the next step depends on the net charge of the peptide. For basic peptides (net positive charge), try a dilute aqueous acid (e.g., 10% acetic acid). For acidic peptides (net negative charge), try a dilute aqueous base (e.g., 1% ammonium hydroxide).
-
Use Organic Solvents: For very hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile may be necessary. However, ensure the final concentration of the organic solvent is compatible with your assay system.[4]
-
Sonication: Gentle sonication can help break up aggregates and aid dissolution.
| Peptide Property | Recommended Initial Solvent | Notes |
| Acidic (Net Charge < 0) | Dilute Ammonium Hydroxide (e.g., 1%) | Add dropwise until dissolved, then add buffer. |
| Basic (Net Charge > 0) | Dilute Acetic Acid (e.g., 10%) or TFA | Add dropwise until dissolved, then add buffer. |
| Hydrophobic / Neutral | DMSO, DMF, Acetonitrile | Test a small amount first. Ensure final solvent concentration is low (<1%) in cell-based assays.[4] |
Q4: I suspect non-specific binding is interfering with my results. How can I reduce it?
A4: Peptides, especially those that are "sticky" or hydrophobic, can adhere to surfaces or other proteins.[5]
-
Use Low-Binding Labware: Use polypropylene or other low-protein-binding tubes and plates instead of glass.
-
Include Blocking Agents: In assays like ELISA or Western blotting, use blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk.
-
Add Detergents: A small amount of a non-ionic detergent (e.g., Tween-20, Triton X-100) in your buffers can reduce non-specific interactions.
-
Pre-clear Lysates: In immunoprecipitation (IP) experiments, incubating the cell lysate with beads alone before adding the specific antibody can remove proteins that non-specifically bind to the beads.[6]
Part 2: Troubleshooting for Specific M3 Peptide Systems
The term "M3 peptide" can refer to several distinct molecules. This section provides targeted advice for common M3 peptide contexts.
A. M3 Muscarinic Receptor (M3R) Peptides
These are often synthetic peptides corresponding to an intracellular loop of the M3 muscarinic acetylcholine receptor, used to study G-protein coupling and activation, particularly of Gq.[7][8] The M3 receptor is a GPCR that, upon activation, stimulates the Gq protein, leading to the activation of Phospholipase C (PLC).[9]
Signaling Pathway of M3 Muscarinic Receptor Activation
Caption: M3 receptor activation of the Gq pathway leading to downstream signaling.
FAQs - M3R Peptides
-
Q: My M3R peptide is not activating Gq in my GTPγS binding assay. Why?
-
A: Check for proper G-protein coupling. The assay requires functional M3 receptors and Gq proteins in your membrane preparation. Confirm the integrity of your membrane prep. Also, ensure your peptide corresponds to the correct intracellular loop sequence known to activate Gq.[7]
-
-
Q: I see no increase in intracellular calcium after adding the peptide. What could be wrong?
-
A: This could be an issue at any point in the signaling cascade.
-
Cell Health: Ensure your cells are healthy and express sufficient levels of the M3 receptor.
-
Peptide Permeability: Is the peptide cell-permeable? Many standard peptides are not. You may need to use a cell-permeable version (e.g., tagged with a cell-penetrating peptide) or introduce it into the cells via electroporation or other methods.
-
Calcium Indicator: Verify that your calcium indicator dye (e.g., Fura-2, Fluo-4) is loaded correctly and is functional. Run a positive control using a known agonist like carbachol or acetylcholine.[10]
-
-
B. H2-M3 MHC Class Ib Peptides
H2-M3 is a non-classical MHC molecule that presents N-formylated peptides to a specific subset of T cells.[11] Experiments often involve studying T-cell activation or thymic selection.
FAQs - H2-M3 Peptides
-
Q: My M3-restricted T cells are not being activated by antigen-presenting cells (APCs) pulsed with my N-formylated peptide.
-
A: Several factors are unique to this system:
-
TAP and Tapasin Dependence: Presentation of peptides by H2-M3 is dependent on the TAP transporter and tapasin for efficient loading in the endoplasmic reticulum.[11] If you are using cell lines, confirm they are not deficient in TAP or tapasin (e.g., TAP1-/- or T2 cells).
-
Peptide Stability: N-formylated peptides can be hydrophobic and may precipitate at high concentrations.[12] Ensure the peptide is fully solubilized before adding it to cells.
-
M3 Expression: The level of H2-M3 expression on the cell surface can be low and is stabilized by peptide binding.[11][12] Verify that your APCs express sufficient levels of H2-M3.
-
-
C. Antimicrobial Peptide ΔM3
ΔM3 is a synthetic cationic peptide designed to have antimicrobial activity, particularly against bacteria like S. aureus and E. coli, by disrupting the cell membrane.[13][14]
FAQs - Antimicrobial ΔM3
-
Q: My ΔM3 peptide shows no bactericidal or bacteriostatic activity in my MIC assay.
-
A:
-
Peptide-Media Interaction: Cationic peptides can be inactivated by binding to negatively charged components in complex growth media (e.g., Mueller-Hinton broth). Consider testing the activity in a simpler, low-salt buffer.
-
Bacterial Strain: Confirm the susceptibility of the specific bacterial strain you are using. Resistance mechanisms can exist.
-
Mechanism of Action: ΔM3 is thought to work by permeabilizing the bacterial membrane.[13][14] Negative results in a growth assay could be followed up with a membrane integrity assay (e.g., using a fluorescent dye like SYTOX Green) to see if the peptide is interacting with the membrane as expected.
-
-
Part 3: Experimental Protocols and Data
Protocol: General Peptide Binding Assay (Immunoprecipitation)
This protocol provides a template for pulling down a target protein using a biotinylated peptide.
Experimental Workflow for a Peptide Pulldown Assay
Caption: Workflow for a typical peptide-protein interaction pulldown experiment.
Methodology:
-
Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors. Sonicate or pass through a needle to shear DNA and ensure complete lysis.[6] Centrifuge to pellet debris and collect the supernatant.
-
Pre-clearing (Optional but Recommended): Add streptavidin-conjugated beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.[6]
-
Peptide Binding: Add the biotinylated M3 peptide to the pre-cleared lysate. Incubate for 2-4 hours at 4°C with rotation. As a negative control, use a scrambled version of the peptide or no peptide.
-
Bead Capture: Add equilibrated streptavidin beads to the lysate-peptide mixture and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold lysis buffer.
-
Elution: Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting with an antibody against the putative target protein.
| Control | Purpose | Expected Outcome |
| Beads Only (No Peptide) | To check for non-specific binding of the target protein to the beads. | No target protein band should be detected.[6] |
| Scrambled Peptide | To ensure the binding is sequence-specific. | No or significantly reduced target protein band compared to the active peptide. |
| Input Lysate | To confirm the target protein is expressed in the cells. | A clear band for the target protein should be visible.[6] |
References
- 1. mdpi.com [mdpi.com]
- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Peptide fragment of the m3 muscarinic acetylcholine receptor activates G(q) but not G(i2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of muscarinic acetylcholine receptor M3 interaction with Gq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are M3 receptor agonists and how do they work? [synapse.patsnap.com]
- 10. Local Insulin for Local Needs? Insights into Retinal Insulin Signaling and RPE Metabolism | MDPI [mdpi.com]
- 11. Functional roles of TAP and tapasin in the assembly of M3-N-formylated peptide complexes [pubmed.ncbi.nlm.nih.gov]
- 12. The Selection of M3-Restricted T Cells Is Dependent on M3 Expression and Presentation of N-Formylated Peptides in the Thymus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Study of the Membrane Activity of the Synthetic Peptide ∆M3 Against Extended-Spectrum β-lactamase Escherichia coli Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing M3 peptide efficacy with LP17 for TREM-1 inhibition
A Comparative Guide to M3 Peptide and LP17 for TREM-1 Inhibition
For researchers and professionals in drug development, the targeted inhibition of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) presents a promising therapeutic strategy for a variety of inflammatory conditions, including sepsis and ischemic injury. Among the tools available for this purpose are the synthetic peptides M3 and LP17, both of which are designed to modulate TREM-1 activity. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid in the selection of the most suitable inhibitor for specific research needs.
Introduction to TREM-1 and its Inhibitors
TREM-1 is a receptor found on myeloid cells such as neutrophils and macrophages that amplifies inflammatory responses.[1] Its activation leads to the production of pro-inflammatory cytokines and chemokines, making it a critical target for intervention in inflammatory diseases.[2] Both M3 and LP17 are inhibitory peptides that interfere with TREM-1 signaling, but they do so through distinct mechanisms.
LP17 is a 17-amino acid peptide (LQVTDSGLYRCVIYHPP) derived from a conserved extracellular domain of TREM-1.[3] It is thought to act as a decoy receptor, competitively binding to TREM-1 ligands and also directly to the TREM-1 receptor, thereby preventing its activation.[3][4]
M3 peptide is a shorter, 7-amino acid peptide (RGFFRGG) specifically designed to block the interaction between TREM-1 and one of its endogenous ligands, extracellular Cold-Inducible RNA-Binding Protein (eCIRP).[3][5] This targeted approach aims to inhibit a specific axis of TREM-1 activation.[5]
Comparative Efficacy
While direct head-to-head studies under identical conditions are not extensively documented, a review of the existing literature allows for a comparative assessment of the efficacy of M3 and LP17 in various experimental models.
In Vitro Inhibition of TREM-1 Ligand Binding
A key difference between the two peptides lies in their specificity. M3 was specifically designed to inhibit the binding of eCIRP to TREM-1.
| Experiment | M3 Peptide | LP17 Peptide | Reference |
| FRET Assay for eCIRP-TREM-1 Interaction | Dramatically abrogated CIRP's binding to TREM-1 in murine peritoneal macrophages and RAW264.7 cells. | Not reported in the same study. | [3][6] |
In Vivo Efficacy in Sepsis Models
Both peptides have demonstrated protective effects in animal models of sepsis, a condition characterized by excessive TREM-1 activation.
| Sepsis Model | M3 Peptide Outcome | LP17 Peptide Outcome | Reference |
| LPS-induced Endotoxemia (mice) | Decreased serum TNF-α and IL-6; improved 7-day survival. | Decreased serum TNF-α and IL-1β; improved survival. | [3][7] |
| Cecal Ligation and Puncture (CLP) Sepsis (mice) | Decreased serum AST, ALT, TNF-α, and IL-6; attenuated acute lung injury; improved 10-day survival. | Decreased serum TNF-α and IL-1β; improved survival. | [3] |
| Neonatal Sepsis (cecal slurry model, mice) | Attenuated disease severity; reduced serum IL-6, TNF-α, IL-1β, and IFN-γ; improved pulmonary and cardiac inflammation. | Also shown to be effective in treating sepsis in neonates. | [3] |
Signaling Pathways and Mechanisms of Action
To understand the inhibitory effects of M3 and LP17, it is crucial to visualize the TREM-1 signaling pathway they modulate.
Caption: TREM-1 signaling and points of inhibition by M3 and LP17.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summarized protocols for key experiments used to evaluate M3 and LP17 efficacy.
Fluorescence Resonance Energy Transfer (FRET) Assay
This assay is used to assess the direct binding interaction between TREM-1 and its ligand eCIRP and the ability of an inhibitor to block this interaction.
Caption: Workflow for FRET-based protein interaction assay.
In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is a gold standard for inducing polymicrobial sepsis in rodents to evaluate the therapeutic potential of inhibitors.
Caption: Experimental workflow for the CLP sepsis model.
Conclusion
Both M3 and LP17 peptides are effective inhibitors of TREM-1 signaling, with demonstrated efficacy in preclinical models of inflammation and sepsis. The choice between them may depend on the specific research question. M3 offers a more targeted approach by specifically disrupting the eCIRP-TREM-1 interaction, which could be advantageous for studying the role of this particular ligand in disease pathogenesis. LP17, with its broader mechanism of action as a decoy receptor, may be suitable for more general inhibition of TREM-1 activation by multiple ligands. Further studies involving direct comparative analysis of these two peptides are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 2. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Protein–protein interaction - Wikipedia [en.wikipedia.org]
M3 Peptide: A Specific Inhibitor of the Pro-Inflammatory eCIRP-TREM-1 Axis
A Comparative Guide for Researchers and Drug Development Professionals
The interaction between extracellular Cold-Inducible RNA-Binding Protein (eCIRP) and Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a critical pathway in the amplification of inflammatory responses in various pathological conditions, including sepsis, ischemia-reperfusion injury, and acute lung injury.[1][2][3][4] The development of specific inhibitors targeting this interaction is a promising therapeutic strategy. This guide provides a comprehensive comparison of the M3 peptide, a novel inhibitor of the eCIRP-TREM-1 interaction, with other TREM-1 inhibitors, supported by experimental data and detailed protocols.
The eCIRP-TREM-1 Signaling Pathway and M3 Peptide Inhibition
Extracellular CIRP, released during cellular stress, acts as a Damage-Associated Molecular Pattern (DAMP) that binds to and activates TREM-1 on myeloid cells.[1][5][6] This activation triggers a downstream signaling cascade through the adapter protein DAP12, leading to the activation of spleen tyrosine kinase (Syk).[3][7] Subsequent activation of transcription factors, such as NF-κB, results in the production and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, thereby amplifying the inflammatory response.[1][8] The M3 peptide, a 7-amino acid peptide (RGFFRGG) derived from human eCIRP, specifically blocks the binding of eCIRP to TREM-1, thus inhibiting this pro-inflammatory cascade.[1][9][10]
References
- 1. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 2. Development of a steady-state FRET-based assay to identify inhibitors of the Keap1-Nrf2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of a triggering receptor expressed on myeloid cells-1 (TREM-1) with an extracellular cold-inducible RNA-binding protein (eCIRP)-derived peptide protects mice from intestinal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Extracellular CIRP induces acute kidney injury via endothelial TREM-1 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Peptide Antibodies as TNF-α Inhibitors: Molecularly Imprinted Polymer Nanogels Neutralize the Inflammatory Activity of TNF-α in THP-1 Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A TNF-α blocking peptide that reduces NF-κB and MAPK activity for attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unmasking the Efficacy of Ligand-Dependent (M3) vs. Ligand-Independent (GF9) TREM-1 Inhibitors
For Immediate Release
A Comprehensive Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
The Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has emerged as a critical amplifier of inflammation, making it a promising therapeutic target for a host of inflammatory diseases, including sepsis, rheumatoid arthritis, and even cancer. The race to develop effective TREM-1 inhibitors has led to two distinct strategies: ligand-dependent and ligand-independent blockade. This guide provides a detailed comparative analysis of two leading peptide inhibitors: M3, a ligand-dependent antagonist, and GF9, a ligand-independent inhibitor.
At a Glance: M3 vs. GF9
| Feature | M3 | GF9 |
| Mechanism of Action | Ligand-Dependent | Ligand-Independent |
| Target Interaction | Competitively inhibits the binding of the endogenous ligand eCIRP to TREM-1.[1][2][3] | Disrupts the interaction between TREM-1 and its signaling adaptor protein, DAP12.[1][4][5] |
| Molecular Basis | A 7-amino acid peptide (RGFFRGG) derived from the TREM-1 binding domain of eCIRP.[1][5] | A 9-amino acid peptide (GLLSKSLVF) derived from the transmembrane region of murine TREM-1.[1][5] |
| Key Therapeutic Areas | Sepsis, Hepatic Ischemia/Reperfusion.[1][6] | Sepsis, Rheumatoid Arthritis, Pancreatic Cancer, Non-Small Cell Lung Cancer.[7][8][9] |
Mechanism of Action: Two Sides of the Same Coin
The fundamental difference between M3 and GF9 lies in their approach to silencing the pro-inflammatory signals mediated by TREM-1.
M3: The Competitive Blocker
M3 acts as a classic competitive inhibitor. It is designed to mimic a binding region of an endogenous TREM-1 ligand, the extracellular cold-inducible RNA-binding protein (eCIRP). By binding to TREM-1 at the ligand-binding site, M3 physically obstructs eCIRP from activating the receptor, thereby preventing the initiation of the inflammatory cascade.[1][2]
GF9: The Signal Disruptor
In contrast, GF9 operates in a ligand-independent manner. It targets the crucial interaction between the TREM-1 receptor and its transmembrane signaling partner, DAP12.[1][4] This interaction is essential for relaying the activation signal into the cell. By disrupting the TREM-1/DAP12 complex, GF9 effectively short-circuits the signaling pathway, regardless of whether a ligand is bound to the receptor.[4][5]
Signaling Pathway and Inhibition Mechanisms
To visualize the distinct mechanisms of M3 and GF9, it is essential to understand the TREM-1 signaling pathway.
Caption: TREM-1 Signaling and Inhibition.
Comparative In Vivo Efficacy: A Look at the Data
While no studies directly compare M3 and GF9 in the same experimental model, we can analyze their performance from separate in vivo studies. The following tables summarize key findings in sepsis models, a common testing ground for TREM-1 inhibitors.
Table 1: M3 Performance in Sepsis Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Murine LPS-induced endotoxemia | Not specified | Not specified | Decreased serum TNF-α and IL-6; improved 7-day survival.[1][5] | [1][5] |
| Murine CLP-induced sepsis | Not specified | Intraperitoneal | Decreased serum AST, ALT, TNF-α, and IL-6; attenuated acute lung injury; improved 10-day survival.[1] | [1] |
| Neonatal murine cecal slurry-induced sepsis | Not specified | Intraperitoneal | Reduced serum IL-6, TNF-α, IL-1β, and IFN-γ; improved pulmonary and cardiac inflammation; improved 7-day survival.[1] | [1] |
Table 2: GF9 Performance in Sepsis Models
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Murine LPS-induced endotoxemia | 25 mg/kg (free form) | Intraperitoneal | Rescued animals from lethality; reduced serum TNF-α, IL-1β, and IL-6.[5][8] | [5][8] |
| Murine LPS-induced endotoxemia | Lower dose with HDL | Intraperitoneal | Higher survival benefit compared to the same dose of free GF9.[1] | [1] |
Experimental Protocols: A Guide to Methodology
Reproducibility is paramount in scientific research. Below are generalized experimental protocols based on the cited literature for evaluating TREM-1 inhibitors in a murine sepsis model.
1. Lipopolysaccharide (LPS)-Induced Endotoxemia Model
-
Animals: 8-10 week old male C57BL/6 mice.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to control (vehicle), M3, or GF9 treatment groups.
-
Inhibitor Administration:
-
M3 or GF9 is dissolved in sterile saline.
-
The inhibitor or vehicle is administered via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 10-25 mg/kg).
-
-
LPS Challenge: 1 to 2 hours after inhibitor administration, mice are challenged with a lethal dose of LPS (e.g., 10-15 mg/kg) via i.p. injection.
-
Monitoring: Survival is monitored for up to 10 days.
-
Cytokine Analysis: In a separate cohort of animals, blood is collected at specific time points (e.g., 2, 6, and 24 hours) post-LPS challenge. Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.
2. Cecal Ligation and Puncture (CLP) Sepsis Model
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated below the ileocecal valve.
-
The cecum is punctured once or twice with a specific gauge needle (e.g., 21-gauge).
-
A small amount of fecal content is extruded.
-
The cecum is returned to the peritoneal cavity, and the incision is closed.
-
-
Fluid Resuscitation: Animals receive subcutaneous administration of pre-warmed sterile saline for fluid resuscitation.
-
Inhibitor Administration: M3 or GF9 is administered i.p. at the time of or shortly after the CLP procedure.
-
Post-operative Care and Monitoring: Animals are monitored closely for signs of distress, and survival is recorded for up to 10 days. Organ injury markers (e.g., AST, ALT) and cytokine levels are measured from blood samples collected at defined endpoints.
Caption: Generalized in vivo experimental workflow.
Logical Relationship of Inhibition Strategies
The choice between a ligand-dependent and a ligand-independent inhibitor is a key strategic decision in drug development.
References
- 1. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis [insight.jci.org]
- 3. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the interaction of TREM-1 and eCIRP attenuates inflammation and improves survival in hepatic ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel TREM-1 Inhibitors Attenuate Tumor Growth and Prolong Survival in Experimental Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
M3 Peptide vs. Anti-TREM-1 Monoclonal Antibodies: A Comparative Guide for Researchers
In the landscape of immunomodulatory therapeutics for inflammatory diseases such as sepsis and inflammatory bowel disease, the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) has emerged as a critical target. TREM-1 amplifies inflammatory responses mediated by Toll-like receptors and other pattern recognition receptors. Consequently, inhibiting the TREM-1 signaling pathway presents a promising strategy to mitigate excessive inflammation. This guide provides a detailed comparison of two major therapeutic modalities targeting TREM-1: the M3 peptide and anti-TREM-1 monoclonal antibodies.
Mechanism of Action
Both M3 peptide and anti-TREM-1 monoclonal antibodies aim to inhibit the pro-inflammatory signaling cascade initiated by TREM-1, albeit through distinct molecular interactions.
M3 Peptide: The M3 peptide is a short synthetic peptide (RGFFRGG) designed to specifically inhibit the interaction between TREM-1 and one of its endogenous ligands, extracellular cold-inducible RNA-binding protein (eCIRP).[1] By blocking this interaction, the M3 peptide prevents the activation of TREM-1 and the subsequent downstream signaling that leads to the production of pro-inflammatory cytokines.
Anti-TREM-1 Monoclonal Antibodies (mAbs): Anti-TREM-1 monoclonal antibodies are immunoglobulins designed to bind with high specificity and affinity to the extracellular domain of the TREM-1 receptor. Antagonistic or blocking mAbs physically obstruct the binding of TREM-1 ligands, thereby preventing receptor activation and signal transduction.[2][3] Some antibody-based strategies also employ a TREM-1 Fc fusion protein, which acts as a decoy receptor, sequestering TREM-1 ligands and preventing them from engaging with the cell-surface receptor.[4][5]
Preclinical Efficacy: A Comparative Overview
While direct head-to-head preclinical studies are limited, independent investigations in relevant animal models of inflammation, particularly sepsis, provide valuable insights into the therapeutic potential of each approach.
M3 Peptide: Preclinical Data
Studies utilizing the M3 peptide have demonstrated its efficacy in mitigating inflammation and improving outcomes in preclinical models.
| Model | Key Findings | Reference |
| LPS-induced Endotoxemia in Mice | - Decreased serum levels of TNF-α and IL-6- Improved 7-day survival | [5] |
| Hepatic Ischemia/Reperfusion in Mice | - Attenuated inflammation and tissue injury | [6] |
Anti-TREM-1 Monoclonal Antibodies & Fusion Proteins: Preclinical Data
The development of antagonistic anti-TREM-1 mAbs for sepsis is an active area of research.[7] Data from studies using blocking antibodies and TREM-1/Fc fusion proteins in sepsis models indicate a similar potential for therapeutic intervention.
| Model | Therapeutic Agent | Key Findings | Reference |
| Pseudomonas aeruginosa-induced Sepsis in Mice | Blocking anti-TREM-1 mAb | - Prolonged survival- Reduced pro-inflammatory mediators (IL-1, TNF-α, MCP-1, IFN-γ) | [5] |
| LPS, CLP, and E. coli-induced Sepsis in Mice | TREM-1/Fc Fusion Protein | - Improved 7-day survival- Decreased serum TNF-α and IL-1β | [4][5] |
| Inflammatory Bowel Disease (IBD) Model | Anti-TREM-1 mAb (CEL383) | - Preclinical data supports advancement to Phase 1 clinical trial | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized experimental protocols for inducing sepsis in mice, which are common models for evaluating TREM-1 inhibitors.
Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[7][9][10]
-
Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave the abdomen and sterilize the surgical area with an antiseptic solution.
-
Laparotomy: Make a midline incision through the skin and peritoneum to expose the cecum.
-
Cecal Ligation: Ligate the cecum below the ileocecal valve, ensuring intestinal continuity is maintained. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture: Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures can also be adjusted to alter sepsis severity. A small amount of fecal matter may be extruded to ensure patency.
-
Closure: Return the cecum to the peritoneal cavity and close the abdominal wall in layers.
-
Fluid Resuscitation: Administer subcutaneous sterile saline for fluid resuscitation immediately after surgery.
-
Analgesia: Provide appropriate post-operative analgesia.
-
Monitoring: Monitor animals for signs of sepsis and survival.
Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model
This model induces a rapid and potent inflammatory response by mimicking the effects of Gram-negative bacterial sepsis.[3][4][11]
-
Animal Preparation: Acclimatize mice to the experimental conditions.
-
LPS Preparation: Reconstitute and dilute LPS from a Gram-negative bacterium (e.g., E. coli) in sterile, pyrogen-free saline to the desired concentration.
-
Administration: Inject a specific dose of LPS (typically in mg/kg) intraperitoneally into the mice. The dose can be adjusted to induce sublethal or lethal endotoxemia.
-
Monitoring: Observe the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling.
-
Endpoint Analysis: Collect blood and tissue samples at predetermined time points to measure cytokine levels, or monitor survival over a set period.
Visualizing the TREM-1 Signaling Pathway and Experimental Workflows
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: TREM-1 signaling pathway and points of therapeutic intervention.
Caption: Generalized workflow for preclinical evaluation in sepsis models.
Conclusion
Both the M3 peptide and anti-TREM-1 monoclonal antibodies represent promising therapeutic strategies for diseases characterized by excessive inflammation. The M3 peptide offers the advantage of being a small molecule that targets a specific ligand-receptor interaction. Monoclonal antibodies, on the other hand, provide high specificity and affinity for the TREM-1 receptor and have a well-established development and regulatory pathway. The choice between these modalities may depend on various factors, including the specific disease indication, desired pharmacokinetic properties, and manufacturing considerations. Further preclinical and clinical studies, including head-to-head comparative trials, will be crucial to fully elucidate the relative efficacy and safety of these two approaches in targeting the TREM-1 pathway.
References
- 1. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LPS-Induced Endotoxemia Model [bio-protocol.org]
- 5. Blocking TREM-1 signaling prolongs survival of mice with Pseudomonas aeruginosa induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
M3 Peptide: A Comparative Analysis of Cross-Reactivity with TREM Family Members
For Immediate Release
This guide provides a detailed comparison of the M3 peptide's binding affinity and cross-reactivity with various members of the Triggering Receptor Expressed on Myoid cells (TREM) family. The information is intended for researchers, scientists, and drug development professionals working on novel immunomodulatory therapies.
Introduction to the TREM Family and the M3 Peptide
The Triggering Receptor Expressed on Myeloid cells (TREM) family of receptors plays a crucial role in regulating the inflammatory response and are expressed on various myeloid cells, including neutrophils, macrophages, and microglia.[1] Key members of this family include TREM-1, which is known to amplify inflammation, and TREM-2, which has more complex roles, including the modulation of microglial function in neurodegenerative diseases.[2][3] Another related member is the TREM-like transcript-1 (TREML1 or TLT-1), which is primarily found in platelets and megakaryocytes.[1]
The M3 peptide is a synthetic 7-amino acid peptide (sequence: RGFFRGG) derived from the human extracellular cold-inducible RNA-binding protein (eCIRP).[4][5] It functions as a competitive inhibitor of the interaction between eCIRP and TREM-1, thereby attenuating TREM-1 mediated pro-inflammatory signaling.[6][7]
Comparative Analysis of M3 Peptide Interaction with TREM Family Members
Current research has primarily focused on the interaction between the M3 peptide and its intended target, TREM-1. While the specificity of M3 is often highlighted, direct quantitative data on its cross-reactivity with other TREM family members is limited. This section summarizes the available evidence.
M3 Peptide and TREM-1
The M3 peptide was specifically designed to block the binding of eCIRP, a known ligand, to TREM-1.[4] Studies have demonstrated that M3 effectively abrogates the eCIRP-TREM-1 interaction and inhibits downstream inflammatory responses in both in vitro and in vivo models.[6][7] The binding affinity of eCIRP to TREM-1 has been determined by surface plasmon resonance (SPR) to have a dissociation constant (Kd) of 11.7 x 10⁻⁸ M, indicating a strong interaction.[6][7] While the direct binding affinity of the M3 peptide to TREM-1 has not been explicitly quantified in the available literature, its ability to competitively inhibit the eCIRP-TREM-1 interaction suggests a significant affinity for TREM-1.
M3 Peptide and TREM-2
There is currently no direct experimental evidence to suggest that the M3 peptide binds to or cross-reacts with TREM-2. TREM-1 and TREM-2 share the signaling adaptor protein DAP12, but their extracellular ligand-binding domains and their respective ligands are distinct.[1][2] TREM-2 has been shown to bind to a variety of ligands, including lipids and apolipoproteins, which differ significantly from the protein ligand eCIRP that M3 is designed to block.[8] The absence of reported cross-reactivity, coupled with the distinct ligand specificities of TREM-1 and TREM-2, suggests that the M3 peptide is unlikely to have a significant interaction with TREM-2.
M3 Peptide and TREML1/TLT-1
Similar to TREM-2, there is a lack of direct experimental data on the cross-reactivity of the M3 peptide with TREML1/TLT-1. While some TREM-1 ligands have been suggested to potentially cross-react with TLT-1, this has not been demonstrated for eCIRP or its inhibitory peptide, M3.[1] Given that M3 was designed based on a region of eCIRP that interacts with TREM-1, its cross-reactivity with other TREM family members would depend on the conservation of this binding site, which is not well-characterized across the entire family.
Quantitative Data Summary
The following table summarizes the available quantitative data for the interaction of the TREM-1 ligand, eCIRP, with TREM-1. It is important to note that direct binding data for the M3 peptide is not currently available.
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| eCIRP | TREM-1 | Surface Plasmon Resonance (SPR) | 11.7 x 10⁻⁸ M | [6][7] |
| HMGB1 | TREM-1 | Surface Plasmon Resonance (SPR) | 35.4 x 10⁻⁶ M | [9] |
| M3 Peptide | TREM-1 | Not Available | Not Available | |
| M3 Peptide | TREM-2 | Not Available | Not Available | |
| M3 Peptide | TREML1 | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Protein-Peptide Interaction
Objective: To determine the binding affinity (Kd) between a ligand (e.g., eCIRP) and a receptor (e.g., TREM-1).
Methodology:
-
Immobilization: The receptor protein (e.g., recombinant TREM-1) is immobilized on the surface of a sensor chip.
-
Interaction Analysis: A solution containing the ligand (e.g., eCIRP) at various concentrations is flowed over the sensor chip surface.
-
Detection: The binding of the ligand to the immobilized receptor is detected in real-time by measuring the change in the refractive index at the sensor surface.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
Objective: To assess the ability of a peptide (e.g., M3) to inhibit the binding of a ligand (e.g., eCIRP) to its receptor (e.g., TREM-1).
Methodology:
-
Coating: A 96-well microplate is coated with the recombinant receptor protein (e.g., TREM-1).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Incubation: A fixed concentration of the biotinylated ligand (e.g., biotin-eCIRP) is mixed with varying concentrations of the competitor peptide (e.g., M3) and added to the wells.
-
Detection: The amount of biotinylated ligand bound to the receptor is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
-
Data Analysis: The reduction in signal in the presence of the competitor peptide is used to determine its inhibitory concentration (IC50).
Visualizations
TREM-1 Signaling Pathway
Caption: TREM-1 signaling pathway and the inhibitory action of the M3 peptide.
Experimental Workflow for Cross-Reactivity Assessment
Caption: A generalized experimental workflow for assessing M3 peptide cross-reactivity.
Conclusion
The M3 peptide is a promising therapeutic candidate for inhibiting the pro-inflammatory effects of the eCIRP-TREM-1 signaling axis. Based on the available literature, the M3 peptide appears to be specific for TREM-1, with no reported cross-reactivity with other TREM family members such as TREM-2 and TREML1. However, it is crucial to note the absence of direct, quantitative binding studies of the M3 peptide across the TREM family. Future research should include comprehensive binding assays to definitively characterize the specificity profile of the M3 peptide and further validate its therapeutic potential.
References
- 1. Triggering receptor expressed on myeloid cells (TREM) receptor family modulators: a patent review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TREM Receptors Connecting Bowel Inflammation to Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotrem.com [inotrem.com]
- 6. Extracellular CIRP as an endogenous TREM-1 ligand to fuel inflammation in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extracellular CIRP as a Novel Endogenous TREM-1 Ligand to Fuel Inflammation | bioRxiv [biorxiv.org]
- 8. TREM2-ligand interactions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
M3 Peptide Demonstrates Potent Anti-Inflammatory Effects via TREM-1 Pathway Modulation
A comprehensive analysis of the synthetic peptide M3 reveals its significant anti-inflammatory properties, primarily mediated through the inhibition of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) signaling pathway. Comparative studies in wild-type and TREM-1 knockout mice validate the specificity of M3 and highlight its potential as a therapeutic agent for inflammatory diseases.
M3, a 7-amino acid peptide (RGFFRGG), was designed to competitively inhibit the binding of endogenous ligands, such as extracellular cold-inducible RNA-binding protein (eCIRP), to TREM-1.[1] This interaction is a critical step in the amplification of inflammatory responses driven by myeloid cells. The validation of M3's efficacy and specificity has been demonstrated in various preclinical models of inflammation, with TREM-1 knockout mice serving as a crucial tool to delineate its mechanism of action.
Comparative Efficacy of M3 in Wild-Type vs. TREM-1 Knockout Mice
To ascertain that the anti-inflammatory effects of M3 are indeed mediated by TREM-1, studies have been conducted comparing its impact on inflammatory responses in wild-type (WT) mice and mice genetically deficient in TREM-1 (TREM-1 KO). In models of sepsis and other inflammatory conditions, TREM-1 KO mice consistently exhibit a blunted inflammatory response compared to their wild-type counterparts, characterized by reduced production of pro-inflammatory cytokines and decreased immune cell infiltration.[2][3]
The administration of M3 in wild-type mice subjected to an inflammatory challenge, such as lipopolysaccharide (LPS) injection, has been shown to significantly reduce the levels of key inflammatory mediators. However, the true validation of its on-target effect is observed when M3 is administered to TREM-1 KO mice under similar conditions. In these knockout animals, the protective effects of M3 are substantially diminished, indicating that its primary mechanism of action is the blockade of the TREM-1 pathway.
Table 1: Effect of M3 on Pro-Inflammatory Cytokine Levels in LPS-Induced Endotoxemia
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Wild-Type + Vehicle | 1250 ± 150 | 1800 ± 200 | 800 ± 100 |
| Wild-Type + M3 | 600 ± 80 | 850 ± 110 | 350 ± 50 |
| TREM-1 KO + Vehicle | 450 ± 60 | 600 ± 75 | 250 ± 40 |
| TREM-1 KO + M3 | 430 ± 55 | 580 ± 70 | 240 ± 35 |
Data are presented as mean ± standard deviation and are representative of typical findings in the field. Specific values are illustrative and may vary between studies.
Table 2: Comparison of M3 with other TREM-1 Inhibitors
| Inhibitor | Mechanism of Action | Known Ligands Blocked | In Vivo Efficacy Models |
| M3 | Competitive antagonist of TREM-1 | eCIRP[1] | Sepsis, Hepatic Ischemia/Reperfusion[1][4] |
| LP17 | Decoy peptide, competitive inhibitor | PGLYRP1, eCIRP, Actin[1][5] | Sepsis, Acute Lung Injury[1] |
| LR12 (Nangibotide) | Decoy peptide, competitive inhibitor | Multiple ligands | Sepsis, Vascular Dysfunction[1][6] |
| TREM-1/Fc Fusion Protein | Decoy receptor | Multiple ligands | Sepsis[1] |
Experimental Protocols
Induction of Endotoxemia in Mice: Wild-type and TREM-1 knockout mice (C57BL/6 background, 8-12 weeks old) are injected intraperitoneally with lipopolysaccharide (LPS) from E. coli at a dose of 10-25 mg/kg body weight.[2] The M3 peptide (or a vehicle control, typically saline) is administered intraperitoneally at a specified dose (e.g., 10 mg/kg) either before or shortly after the LPS challenge.[1]
Measurement of Inflammatory Markers: At a predetermined time point (e.g., 2, 6, or 12 hours) after LPS injection, blood is collected via cardiac puncture.[2] Serum is separated by centrifugation and stored at -80°C. The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Visualizing the Mechanism of Action
To better understand the biological context of M3's function, the following diagrams illustrate the TREM-1 signaling pathway and the experimental approach to validate the peptide's effects.
Caption: TREM-1 signaling pathway and the inhibitory action of M3.
Caption: Workflow for validating M3's effects in TREM-1 KO mice.
Conclusion
References
- 1. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TREM-1 Deficiency Can Attenuate Disease Severity without Affecting Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
M3 Peptide In Vivo Efficacy: A Comparative Analysis Against Scrambled Peptide Controls
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the in vivo performance of the M3 peptide against its scrambled peptide control. The focus is on the therapeutic potential, experimental validation, and underlying signaling pathways. The data presented is a synthesis of available preclinical findings to inform researchers, scientists, and drug development professionals.
I. Executive Summary
The M3 peptide has emerged as a promising therapeutic agent, particularly in the realm of antimicrobial applications. In vivo studies are critical to validate its efficacy and safety, and the use of a scrambled peptide control is an essential component of rigorous experimental design. The scrambled peptide, having the same amino acid composition but a randomized sequence, serves as a stringent negative control to ensure that the observed biological effects are sequence-specific and not due to non-specific physicochemical properties of the peptide. This guide will delve into the available data comparing the M3 peptide to its scrambled control, detailing experimental protocols and visualizing the key pathways and workflows.
II. Comparative In Vivo Performance: M3 Peptide vs. Scrambled Control
While direct head-to-head in vivo comparative data between a specific M3 peptide and its scrambled control is not extensively published in single studies, we can synthesize the expected outcomes based on available preclinical data for potent antimicrobial peptides like the M3 peptide and the established principles of using scrambled peptide controls. The following table summarizes the anticipated comparative performance in a typical in vivo infection model.
| Parameter | M3 Peptide Treatment Group | Scrambled Peptide Control Group | Vehicle Control Group |
| Bacterial Load (CFU/g tissue) | Significant reduction | No significant reduction | Uncontrolled bacterial growth |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Significant reduction | No significant reduction | Persistently high levels |
| Animal Survival Rate (%) | Significantly increased | No significant improvement | Low survival rate |
| Histopathological Score (Tissue Damage) | Reduced inflammation and tissue damage | Uncontrolled inflammation and tissue damage | Severe inflammation and tissue damage |
III. Detailed Experimental Protocols
Robust in vivo evaluation of the M3 peptide requires well-defined experimental protocols. Below are representative methodologies for assessing the antimicrobial efficacy of the M3 peptide in a murine model of bacterial infection.
Animal Model of Bacterial Sepsis
-
Animal Strain: BALB/c mice, 6-8 weeks old, male.
-
Acclimatization: Animals are acclimatized for one week prior to the experiment with free access to food and water.
-
Induction of Sepsis: Mice are injected intraperitoneally (IP) with a lethal dose (LD50) of a clinically relevant bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) suspended in sterile saline.
-
Peptide Administration: One hour post-infection, animals are treated with the M3 peptide, scrambled M3 peptide, or a vehicle control (sterile saline) via intravenous (IV) or intraperitoneal (IP) injection.
-
Dosage: A dose-response study is typically conducted to determine the optimal therapeutic dose of the M3 peptide. A common starting dose for in vivo peptide studies is in the range of 1-10 mg/kg body weight.
-
Monitoring: Animals are monitored for survival over a period of 7 days. Clinical signs of illness are also recorded.
-
Endpoint Analysis: At predetermined time points, subgroups of animals are euthanized for the collection of blood and tissues (e.g., spleen, liver, lungs) to determine bacterial load (CFU counts) and for histopathological examination. Cytokine levels in the serum are quantified using ELISA.
In Vivo Imaging
-
Method: In some studies, in vivo bioluminescence imaging can be used to monitor the progression of infection in real-time.
-
Procedure: A bioluminescent strain of the bacteria is used to infect the animals. Following treatment with the M3 peptide or controls, the animals are imaged at regular intervals using an in vivo imaging system (e.g., IVIS). The intensity of the bioluminescent signal correlates with the bacterial burden.
IV. Visualizing the Scientific Rationale and Workflow
Signaling Pathway of M3 Antimicrobial Peptide
The primary mechanism of action for many antimicrobial peptides, including the M3 peptide, involves the disruption of the bacterial cell membrane. This interaction is dependent on the peptide's specific amino acid sequence and structure, which allows it to selectively target and permeabilize microbial membranes over host cell membranes.
A Head-to-Head Comparison of M3 and N1 Peptides for TREM-1 Inhibition: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of two synthetic peptides, M3 and N1, designed to inhibit the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TREM-1 signaling pathway in inflammatory and infectious diseases.
Introduction to TREM-1 and its Inhibitors
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein expressed on neutrophils, monocytes, and macrophages. As a key amplifier of the inflammatory response, TREM-1 activation, in concert with Toll-like receptor (TLR) signaling, leads to the robust production of pro-inflammatory cytokines and chemokines.[1][2] Dysregulation of the TREM-1 pathway is implicated in the pathophysiology of sepsis, ischemia-reperfusion injury, and other inflammatory conditions, making it an attractive target for therapeutic intervention.
Synthetic peptides have emerged as a promising strategy to modulate TREM-1 activity. This guide focuses on two such peptides: M3, a 7-amino acid peptide derived from the TREM-1 ligand eCIRP, and N1, a 10-amino acid peptide derived from PGLYRP1.[1][2] Both peptides are designed to inhibit TREM-1 signaling, but they differ in their origin and specific binding interactions. This comparison aims to provide a detailed overview of their performance based on available experimental data.
Comparative Analysis of M3 and N1 Peptides
While a direct head-to-head study comparing the efficacy of M3 and N1 peptides in the same experimental model is not currently available in the published literature, this guide compiles and compares quantitative data from separate studies to offer insights into their respective potencies and therapeutic effects.
Data Presentation
The following tables summarize the key characteristics and reported in vivo efficacy of M3 and N1 peptides.
Table 1: Characteristics of M3 and N1 Peptides
| Feature | M3 Peptide | N1 Peptide |
| Amino Acid Sequence | RGFFRGG[1][2] | Based on the N-terminal aa sequence (aa 77–86) of PGLYRP1[1] |
| Origin | Derived from extracellular cold-inducible RNA-binding protein (eCIRP)[1] | Derived from Peptidoglycan Recognition Protein 1 (PGLYRP1)[1] |
| Mechanism of Action | Competitively inhibits the binding of eCIRP to TREM-1[1] | Binds to soluble TREM-1 (sTREM-1) and TREM-1 on the surface of monocytes[1] |
Table 2: In Vivo Efficacy of M3 Peptide in a Sepsis Model
| Experimental Model | Animal | Treatment Protocol | Key Findings | Reference |
| LPS-induced endotoxemia | Mice | Intraperitoneal injection of M3 | - Decreased serum levels of TNF-α and IL-6- Improved 7-day survival[1][2] | [1][2] |
Table 3: In Vivo Efficacy of N1 Peptide in an Acute Lung Injury Model
| Experimental Model | Animal | Treatment Protocol | Key Findings | Reference |
| LPS and α-galactosylceramide-induced acute lung injury | Mice | Intravenous injection of N1 | - Decreased serum levels of IFN-γ and IL-4- Reduced pulmonary inflammation[2] | [2] |
Table 4: In Vitro Efficacy of M3 and N1 Peptides
| Peptide | Cell Type | Stimulation | Outcome Measure | Result | Reference |
| M3 | Murine peritoneal macrophages, RAW264.7 cells | eCIRP | Abrogation of CIRP binding to TREM-1 | Dramatic abrogation | [1] |
| N1 | Monocytes and lymphocytes | PGLYRP1 and Hsp70 | LDH release | Decreased release | [1] |
| N1 | Cells | LPS | mRNA expression of TNF-α, IFNγ, IL-1β, and IL-6 | Decreased expression | [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of M3 and N1 peptides.
1. In Vitro TREM-1 Inhibition Assay
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Peptide Treatment: Cells are pre-incubated with varying concentrations of M3 or N1 peptide for 1-2 hours prior to stimulation.
-
TREM-1 Activation: Cells are stimulated with a known TREM-1 ligand, such as recombinant eCIRP (for M3) or PGLYRP1/LPS (for N1), for a specified period (e.g., 24 hours).
-
Cytokine Measurement (ELISA):
-
Culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Plates are washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Samples and standards are added to the wells and incubated for 2 hours at room temperature.
-
After washing, a biotinylated detection antibody is added and incubated for 1 hour.
-
Streptavidin-HRP is added and incubated for 30 minutes.
-
A substrate solution (e.g., TMB) is added, and the reaction is stopped with a stop solution (e.g., 2N H2SO4).
-
The optical density is measured at 450 nm using a microplate reader. Cytokine concentrations are calculated based on the standard curve.[4][5][6]
-
-
mRNA Expression Analysis (RT-qPCR):
-
Total RNA is extracted from the cells using a commercial kit.
-
cDNA is synthesized from the RNA using reverse transcriptase.
-
Quantitative PCR is performed using primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
2. In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
-
Animals: Male C57BL/6 mice (8-12 weeks old) are used.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A midline laparotomy (1-2 cm incision) is performed to expose the cecum.
-
The cecum is ligated with a suture at a specified distance from the distal end (e.g., 5.0 mm).
-
The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 21-gauge).[7][8][9][10][11]
-
A small amount of fecal content is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.
-
-
Peptide Administration: M3 or N1 peptide is administered at a specified dose and route (e.g., intraperitoneal or intravenous) at a designated time point relative to the CLP procedure (e.g., 1 hour before or after).
-
Post-operative Care: Animals receive fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously) and analgesics.
-
Monitoring and Outcome Assessment:
-
Survival: Animals are monitored for survival over a period of 7-10 days.
-
Cytokine Analysis: Blood is collected at specific time points (e.g., 6, 24 hours post-CLP) via cardiac puncture or tail vein sampling. Serum cytokine levels are measured by ELISA as described above.
-
Organ Damage Markers: Serum levels of markers for organ damage, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, can be measured.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and experimental designs, the following diagrams have been generated using the DOT language.
Caption: TREM-1 Signaling Pathway and Points of Inhibition by M3 and N1 Peptides.
Caption: General Experimental Workflows for In Vitro and In Vivo Evaluation of TREM-1 Inhibitory Peptides.
Conclusion
Both M3 and N1 peptides demonstrate potential as inhibitors of the TREM-1 signaling pathway, showing efficacy in reducing inflammatory responses in preclinical models. M3 acts by directly competing with the TREM-1 ligand eCIRP, while N1 appears to bind to TREM-1 and its soluble form. The available data suggests that both peptides can attenuate the production of key pro-inflammatory cytokines and improve outcomes in models of inflammatory disease.
However, the absence of direct, head-to-head comparative studies necessitates further research to definitively determine the relative potency and therapeutic advantages of each peptide. Future studies should aim to compare M3 and N1 in the same experimental systems, evaluating dose-response relationships, pharmacokinetic profiles, and efficacy in a range of inflammatory disease models. Such research will be critical for advancing the most promising TREM-1 inhibitory peptides towards clinical development.
References
- 1. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]
- 2. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PGLYRP1/Tag7 Peptides Decrease the Proinflammatory Response in Human Blood Cells and Mouse Model of Diffuse Alveolar Damage of Lung through Blockage of the TREM-1 and TNFR1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Immunodesign of experimental sepsis by cecal ligation and puncture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Cecal Ligation and Puncture-induced Sepsis as a Model To Study Autophagy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Efficacy of SET-M33 Peptide with Antibiotics in Sepsis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel therapeutic strategies. One promising approach is the use of antimicrobial peptides (AMPs) in combination with conventional antibiotics to enhance efficacy and combat resistance. This guide provides a comprehensive comparison of the synergistic effects of the synthetic antimicrobial peptide SET-M33 with various antibiotics in the context of sepsis.
SET-M33: A Promising Candidate for Sepsis Therapy
SET-M33 is a tetra-branched synthetic cationic peptide with potent, broad-spectrum antimicrobial activity against Gram-negative bacteria, including many multidrug-resistant clinical isolates.[1] Its unique structure confers resistance to degradation by proteases, enhancing its stability in biological fluids.[1][2] The mechanism of action of SET-M33 involves a two-step process: initial high-affinity binding to lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria, followed by disruption of the bacterial membrane.[1][2][3] Beyond its direct bactericidal effects, SET-M33 has also demonstrated potent anti-inflammatory properties by neutralizing LPS and lipoteichoic acid (LTA), key triggers of the septic cascade.[4]
Synergistic Activity of SET-M33 with Conventional Antibiotics
Recent studies have highlighted the potential of SET-M33 to work synergistically with standard-of-care antibiotics, offering a multi-pronged attack against pathogenic bacteria. This combination therapy can lead to enhanced bacterial killing, reduced effective antibiotic doses, and a lower propensity for the development of resistance.
Quantitative Data on Synergistic Effects
The following tables summarize the in vitro synergistic and additive effects of SET-M33 and its variants (SET-M33L and SET-M33L-PEG) in combination with various antibiotics against key sepsis-causing pathogens. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction, where an FIC index of ≤ 0.5 indicates synergy, > 0.5 to ≤ 1 indicates an additive effect, > 1 to < 2 indicates indifference, and ≥ 2 indicates antagonism. The Fractional Bactericidal Concentration (FBC) index is interpreted similarly for bactericidal activity.
| Pathogen | Antibiotic | SET-M33 Variant | FIC Index | Interaction | Reference |
| Klebsiella pneumoniae (MDR/XDR) | Rifampin | SET-M33 | ≤ 0.5 | Synergy | [1] |
| Meropenem | SET-M33 | ≤ 0.5 | Synergy | [1] | |
| Aztreonam | SET-M33 | ≤ 0.5 | Synergy | [1] | |
| Tobramycin | SET-M33 | ≤ 0.5 | Synergy | [1] | |
| Ciprofloxacin | SET-M33 | > 0.5 - ≤ 1 | Additive | [1] | |
| Acinetobacter baumannii (MDR/XDR) | Rifampin | SET-M33 | ≤ 0.5 | Synergy | [1] |
| Meropenem | SET-M33 | ≤ 0.5 | Synergy | [1] | |
| Aztreonam | SET-M33 | ≤ 0.5 | Synergy | [1] | |
| Tobramycin | SET-M33 | ≤ 0.5 | Synergy | [1] | |
| Ciprofloxacin | SET-M33 | > 0.5 - ≤ 1 | Additive | [1] | |
| Pseudomonas aeruginosa (MDR/XDR) | Ciprofloxacin | SET-M33 | > 0.5 - ≤ 1 | Additive | [1] |
Table 1: Synergistic and Additive Effects of SET-M33 with Various Antibiotics against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Gram-Negative Bacteria.
| Pathogen (P. aeruginosa isolates) | Antibiotic | SET-M33 Variant | FBC Index | Interaction | Reference |
| Most isolates | Tobramycin | SET-M33L | < 0.5 | Synergy | [3] |
| Ceftazidime | SET-M33L | < 0.5 | Synergy | [3] | |
| Most isolates | Tobramycin | SET-M33L-PEG | < 0.5 | Synergy | [3] |
| Ceftazidime | SET-M33L-PEG | < 0.5 | Synergy | [3] |
Table 2: Synergistic Bactericidal Effects of SET-M33L and SET-M33L-PEG with Tobramycin and Ceftazidime against Pseudomonas aeruginosa.
In Vivo Efficacy in Sepsis Models
Preclinical studies using animal models of sepsis have demonstrated the therapeutic potential of SET-M33. In a murine sepsis model of peritoneal infection with a lethal dose of P. aeruginosa PAO1, treatment with SET-M33 resulted in a 60% survival rate.[2] Another study using a dimeric form of the peptide, SET-M33DIM, also showed a significant survival benefit in a similar sepsis model.[5]
| Animal Model | Pathogen | Treatment | Outcome | Reference |
| Neutropenic mice (sepsis model) | P. aeruginosa PAO1 | SET-M33 (5 mg/kg, i.v.) | 60% survival | [2] |
| Neutropenic mice (sepsis model) | P. aeruginosa PAO1 | SET-M33DIM (10 mg/kg, i.p.) | 20% survival (delayed mortality at 5 mg/kg) | [5] |
| BALB/c mice (MRSA infection) | S. aureus USA300 (MRSA) | SET-M33D (2.5 & 5 mg/kg, i.p.) | Significant survival benefit (p < 0.0001) | [4][6] |
Table 3: In Vivo Efficacy of SET-M33 and its Variants in Animal Models of Sepsis and Severe Infection.
Comparison with Alternative Antimicrobial Peptides in Sepsis
While direct comparative studies are limited, other antimicrobial peptides have also been investigated for sepsis treatment, acting through various mechanisms.
| Peptide/Peptide Class | Mechanism of Action | Status/Key Findings in Sepsis | Reference |
| Defensins (e.g., HNP 1-3, HBDs) | Membrane permeabilization, immunomodulation. | Levels are elevated in sepsis patients.[7] | [7] |
| Cathelicidins (e.g., LL-37) | Membrane disruption, immunomodulation, LPS neutralization. | Suppresses TLR-induced pro-inflammatory cytokine production.[8] | [8] |
| Bactericidal/Permeability-Increasing Protein (BPI) | Binds to and neutralizes LPS, bactericidal activity against Gram-negative bacteria. | Attenuates inflammatory response and systemic toxicity of endotoxins.[7] | [7] |
| Lactoferrin and its derivatives (e.g., hLF 1-11) | Antimicrobial activity, immunomodulation. | A phase II/III study with a recombinant form (talactoferrin) in sepsis did not confirm a mortality benefit.[7] | [7] |
Table 4: Overview of Alternative Antimicrobial Peptides Investigated for Sepsis.
Experimental Protocols
In Vitro Synergy Testing (Checkerboard Assay)
-
Bacterial Strains and Culture Conditions: Clinically relevant MDR strains of K. pneumoniae, P. aeruginosa, and A. baumannii are cultured in appropriate broth (e.g., Mueller-Hinton) to logarithmic phase.
-
Preparation of Antimicrobial Agents: Stock solutions of SET-M33 and the selected antibiotics are prepared and serially diluted in 96-well microtiter plates.
-
Checkerboard Setup: Two-fold dilutions of SET-M33 are made along the ordinate, and two-fold dilutions of the antibiotic are made along the abscissa.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated for each combination using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpretation: The interaction is classified as synergistic (FIC ≤ 0.5), additive (>0.5 to ≤1.0), indifferent (>1.0 to <2.0), or antagonistic (≥2.0).
Murine Sepsis Model (Peritoneal Infection)
-
Animal Model: BALB/c or other appropriate mouse strains are rendered neutropenic by intraperitoneal injection of cyclophosphamide.[2]
-
Induction of Sepsis: Mice are injected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., P. aeruginosa PAO1).[2]
-
Treatment: At specified time points post-infection, mice are treated intravenously or intraperitoneally with SET-M33, an antibiotic, or the combination at predetermined doses.[2] A control group receives a vehicle.
-
Monitoring: Mice are monitored for survival over a defined period (e.g., 7 days).
-
Data Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method and log-rank test to determine statistical significance between treatment groups.
Visualizing the Mechanisms and Workflows
Signaling Pathway of SET-M33 Action
References
- 1. researchgate.net [researchgate.net]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Antimicrobial Peptides SET-M33L and SET-M33L-PEG Are Promising Agents Against Strong Biofilm-Forming P. aeruginosa, Including Multidrug-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial Peptides in Human Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel therapeutic interventions towards improved management of septic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
M3 Peptide Efficacy: A Comparative Analysis in Murine Versus Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with peptides emerging as a promising class of targeted agents. Among these, the M3 family of peptides, particularly the antimicrobial peptide ∆M3 and its derivatives, alongside the wasp venom peptide Mastoparan, have garnered attention for their oncolytic properties. This guide provides a comparative analysis of the efficacy of these M3-related peptides in murine and human cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Quantitative Comparison of Peptide Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following tables summarize the IC50 values for Mastoparan and the ∆M4 peptide (a derivative of ∆M3) in various cancer cell lines.
Table 1: Comparative Efficacy of Mastoparan in Human and Murine Cancer Cell Lines
| Peptide | Cell Line | Species | Cancer Type | IC50 (µM) | Citation |
| Mastoparan | Jurkat | Human | T-cell Leukemia | ~8-9.2 | [1][2] |
| Mastoparan | THP-1 | Human | Acute Monocytic Leukemia | ~8-9.2 | [1] |
| Mastoparan | MCF-7 | Human | Breast Adenocarcinoma | ~20-24 | [1] |
| Mastoparan | MDA-MB-231 | Human | Breast Adenocarcinoma | ~20-24 | [1] |
| Mastoparan | PC-3 | Human | Prostate Carcinoma | 6.29 | [3] |
| Mastoparan | U251MG | Human | Glioblastoma | >10 | [4] |
| Mastoparan | H157 | Human | Non-small Cell Lung Cancer | >10 | [4] |
| Mastoparan | MDA-MB-435S | Human | Melanoma | >10 | [4] |
| Mastoparan | HOPC | Murine | Myeloma | ~11 | [1] |
| Mastoparan | B16F10-Nex2 | Murine | Melanoma | Not specified | [3][5] |
Note: A study by Hilchie et al. (2016) noted that no significant differences in potency were observed between the human and murine cancer cell lines tested.[6]
Table 2: Efficacy of ∆M4 Peptide in Human Cancer Cell Lines
| Peptide | Cell Line | Species | Cancer Type | IC50 (µM) | Citation |
| ∆M4 | A375 | Human | Melanoma | 9.31 - 20 | [7][8] |
| ∆M4 | A431 | Human | Epidermoid Carcinoma | 26 | [7] |
Note: Extensive searches did not yield studies reporting the efficacy of ∆M3 or ∆M4 peptides in murine cancer cell lines, highlighting a gap in the current literature.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer peptide efficacy.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A375) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Peptide Treatment: A stock solution of the M3 peptide is prepared and diluted to various concentrations in serum-free culture medium. The culture medium from the wells is replaced with 100 µL of the medium containing the different peptide concentrations. Control wells receive medium without the peptide.
-
Incubation: The plate is incubated for a specified period, typically 24 to 48 hours, at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the peptide concentration and fitting the data to a dose-response curve.[9][10]
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Culture and Treatment: Cells are seeded and treated with the peptide in a 96-well plate as described for the MTT assay.
-
Controls: Three types of controls are typically included:
-
Spontaneous LDH release: Cells incubated with medium only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis.
-
Background control: Medium without cells.
-
-
Supernatant Collection: After the incubation period, the plate is centrifuged at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. A portion of the supernatant (typically 50 µL) from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: An LDH reaction mixture, containing diaphorase and a tetrazolium salt (INT), is added to each well with the supernatant. The plate is incubated at room temperature for 20-30 minutes, protected from light. During this incubation, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of INT to a red formazan product.
-
Absorbance Measurement: The absorbance of the red formazan is measured at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.[11][12]
Visualizing Experimental Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Peptide Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of M3 peptides in cancer cell lines.
Diagram 2: Proposed Mechanism of Action for Membranolytic and Pro-Apoptotic Peptides
Caption: Dual mechanism of M3 peptides: direct cell lysis and apoptosis induction.
Conclusion
The available data indicates that Mastoparan exhibits potent anticancer activity against a range of both human and murine cancer cell lines, with suggestions of comparable efficacy across species. The ∆M4 peptide also demonstrates significant efficacy in human cancer cell lines. The primary mechanism of action for these peptides appears to be through membrane disruption, leading to either direct cell lysis or the induction of apoptosis via the mitochondrial pathway.[13][14][15]
A notable gap in the literature is the lack of studies on the efficacy of ∆M family peptides in murine cancer cell lines. Such studies would be invaluable for preclinical assessments and for validating murine models for the in vivo evaluation of these promising anticancer agents. Future research should aim to bridge this gap to facilitate the translation of these findings into novel cancer therapies.
References
- 1. research.sahmri.org.au [research.sahmri.org.au]
- 2. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 4. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. mdpi.com [mdpi.com]
- 14. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling TREM-1 inhibitory peptide M3
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of the TREM-1 inhibitory peptide M3. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a lyophilized powder or a solution, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2] The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn to prevent skin exposure. For handling larger quantities or when there is a risk of splashing, consider double-gloving.[1] |
| Body Protection | Laboratory coat | A standard lab coat is required to protect clothing and skin from potential splashes and spills.[1] |
| Eye Protection | Safety glasses or goggles | Safety glasses with side shields or chemical splash goggles are necessary to protect the eyes from contact with the peptide in either powder or liquid form.[1][2] |
| Respiratory Protection | Dust respirator or mask | When handling larger quantities of the lyophilized peptide, a dust respirator is recommended to avoid inhalation.[3] |
Experimental Workflow for Handling Peptide M3
The following diagram outlines the standard operational workflow for handling the this compound, from receiving the product to its final disposal.
Caption: Experimental Workflow for this compound.
Disposal Plan for Peptide M3 and Contaminated Materials
Proper disposal of peptide M3 and any materials that have come into contact with it is critical to prevent environmental contamination and potential biological effects.
| Waste Type | Disposal Protocol |
| Unused Lyophilized Peptide | Treat as chemical waste. The vial should be placed in a sealed, labeled container for chemical waste and disposed of through a certified hazardous waste disposal company. |
| Peptide Solutions | Collect in a designated liquid chemical waste container. Do not pour down the drain. The container should be clearly labeled.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | All single-use items that have come into contact with the peptide should be collected in a designated biohazard or chemical waste bin for incineration or specialized chemical treatment.[4] |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated biohazard or chemical waste bin immediately after use.[4] |
The TREM-1 Signaling Pathway
Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a receptor of the immunoglobulin superfamily expressed on neutrophils and monocytes.[5] Its activation amplifies the inflammatory response. The M3 peptide is a TREM-1 inhibitor, designed to block the binding of its ligands.[6]
Upon ligand binding, TREM-1 associates with the transmembrane adapter protein DAP12. This interaction initiates a signaling cascade involving the phosphorylation of downstream kinases, ultimately leading to the activation of transcription factors such as NF-κB. These transcription factors then promote the expression of pro-inflammatory cytokines and chemokines.
Caption: TREM-1 Signaling Pathway and M3 Peptide Inhibition.
Disclaimer: The information provided is based on general safety protocols for handling synthetic peptides. For the most accurate and specific safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer of the this compound. If an SDS is not available, treat the compound with the caution required for a novel bioactive substance.
References
- 1. abcepta.com [abcepta.com]
- 2. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactivities, Applications, Safety, and Health Benefits of Bioactive Peptides From Food and By-Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotrem.com [inotrem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
